6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Description
Properties
IUPAC Name |
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWKDFSEFVFKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453476 | |
| Record name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180161-14-2 | |
| Record name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Properties, Synthesis, and Potential Applications
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a fluorinated indole derivative with potential applications in drug discovery and development. This document details the compound's structure, physicochemical characteristics, and a proposed synthetic route. Furthermore, it explores the potential pharmacological activities based on structurally related molecules and outlines experimental protocols for its characterization and evaluation. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction and Background
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and pharmacological properties, often leading to improved metabolic stability, bioavailability, and binding affinity to biological targets.[2][3] The tetrahydropyridine moiety is also a common feature in many biologically active compounds, contributing to their interaction with various receptors and enzymes.[4][5]
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole represents a confluence of these key structural motifs. While specific research on this particular molecule is limited in publicly available literature, its structural components suggest a high potential for biological activity, particularly within the central nervous system. This guide aims to consolidate the available information and provide a framework for future research and development of this promising compound.
Chemical and Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental for its application in research and development. While experimental data for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is not extensively reported, a summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| IUPAC Name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | PubChem[6] |
| CAS Number | 180161-14-2 | PubChem[6] |
| Molecular Formula | C13H13FN2 | PubChem[6] |
| Molecular Weight | 216.25 g/mol | PubChem[6] |
| Appearance | Yellow to Brown Solid | Thermo Scientific[7] |
| XLogP3 | 1.9 | PubChem[6] |
| Hydrogen Bond Donor Count | 2 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
| Storage Temperature | 2° to 8°C | Thermo Scientific[7] |
Note: The XLogP3 and hydrogen bond counts are computationally predicted values and should be confirmed through experimental determination.
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible synthetic route for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves a condensation reaction between a suitable 6-fluoroindole precursor and 4-piperidone. A likely approach is a modified Fischer indole synthesis or a direct condensation under basic conditions.
Caption: Proposed synthesis of the target compound.
Representative Experimental Protocol
The following is a representative protocol based on general procedures for similar syntheses and should be optimized for specific laboratory conditions.
Materials:
-
6-fluoro-1H-indole
-
4-piperidone hydrochloride
-
Potassium hydroxide (KOH)
-
Methanol (anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-fluoro-1H-indole (1 equivalent) in anhydrous methanol.
-
Add 4-piperidone hydrochloride (1.2 equivalents) to the solution.
-
Slowly add potassium hydroxide (2.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 70°C) and maintain for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Potential Pharmacological Profile
While direct pharmacological data for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is not currently available, the structural motifs suggest potential interactions with central nervous system targets, particularly serotonin (5-HT) and dopamine receptors. Indole derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, anticancer, and anti-inflammatory effects.[8]
Structurally related 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been identified as potent 5-HT6 receptor agonists.[5] The 5-HT6 receptor is a promising target for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease.
Caption: Hypothetical mechanism of action at a serotonin receptor.
Proposed Protocol for In Vitro Receptor Binding Assay
To determine the pharmacological profile of the title compound, a standard in vitro receptor binding assay can be performed.
Objective: To determine the binding affinity of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole for a specific target receptor (e.g., human 5-HT6 receptor).
Materials:
-
Cell membranes expressing the target receptor (e.g., recombinant CHO-K1 cells expressing human 5-HT6)
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-LSD)
-
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (test compound)
-
Non-specific binding control (e.g., a high concentration of a known ligand for the receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Metabolism and Toxicology
Predicted Metabolic Pathways
The in vivo metabolism of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has not been experimentally determined. However, based on the metabolism of other indole derivatives, several metabolic pathways can be predicted.[9] The primary sites of metabolism are likely to be the indole ring and the tetrahydropyridine moiety.
Caption: General metabolic pathways for indole derivatives.
Toxicological Considerations
The toxicological profile of this compound is unknown. However, general considerations for fluorinated pharmaceuticals should be taken into account. While the carbon-fluorine bond is generally stable, metabolic processes can sometimes lead to the formation of toxic metabolites, such as fluoroacetate, although this is more common with molecules containing a difluoro- or trifluoromethyl group.[10][11] In vitro and in vivo toxicological studies, including cytotoxicity assays, genotoxicity assays, and acute toxicity studies in animal models, would be necessary to assess the safety profile of this compound.
Analytical Methodology
Proposed High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method would be suitable for the analysis and quantification of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 254 nm
-
Injection Volume: 10 µL
Method Validation: This method would require validation according to standard guidelines to ensure its accuracy, precision, linearity, and sensitivity.
Conclusion and Future Directions
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound of significant interest due to its unique structural features, which are common in many biologically active molecules. This guide has summarized the currently available information on its chemical properties and proposed methodologies for its synthesis, characterization, and biological evaluation.
Significant knowledge gaps remain, particularly concerning its experimental physicochemical properties, pharmacological activity, metabolic fate, and toxicological profile. Future research should focus on:
-
Definitive Synthesis and Characterization: Optimization of the proposed synthetic route and full spectroscopic characterization of the purified compound.
-
Experimental Determination of Physicochemical Properties: Measurement of key parameters such as solubility, pKa, and melting point.
-
Comprehensive Pharmacological Profiling: Screening against a broad panel of CNS receptors and enzymes to identify its primary biological targets.
-
In Vitro and In Vivo Metabolism Studies: Elucidation of its metabolic pathways and identification of major metabolites.
-
Toxicological Assessment: A thorough evaluation of its safety profile through a battery of in vitro and in vivo toxicity studies.
The insights gained from these studies will be crucial in determining the therapeutic potential of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and guiding its further development as a potential drug candidate.
References
- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl)
-
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. PubChem. (URL: [Link])
- US5545644A - Indole derivatives - Google P
- US5158952A - 3-[2-[4-(6-fluoro-1,2-benzisoxozol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9 tetrahydro-9-hydroxy-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one, compositions and.
-
Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. (2023-07-31). (URL: [Link])
- 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-(4-fluorophenyl)-1.
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. (URL: [Link])
-
Ibogaine - Wikipedia. (URL: [Link])
-
The Chemistry and Pharmacology of Tetrahydropyridines | Request PDF. ResearchGate. (2025-08-09). (URL: [Link])
-
Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. (2026-01-27). (URL: [Link])
-
Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. Fermentation. (2025-01-13). (URL: [Link])
-
Metabolism and Toxicity of Fluorine Compounds. PMC. (2021-01-29). (URL: [Link])
-
Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate. (URL: [Link])
-
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central. (2022-08-11). (URL: [Link])
-
Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. ACS Publications. (2021-01-29). (URL: [Link])
-
New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Microbiology. (URL: [Link])
-
Metabolism and Toxicity of Fluorine Compounds. ResearchGate. (2025-08-06). (URL: [Link])
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. (URL: [Link])
-
Fluoride, Neurodevelopment, and Cognition: A National Toxicology Program Monograph. Collaborative on Health and the Environment. (2024-12-03). (URL: [Link])
-
2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. PubMed. (URL: [Link])
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit. Chemistry – A European Journal. (URL: [Link])
-
(12) United States Patent - Googleapis.com. (2016-06-03). (URL: [Link])
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. (2025-05-09). (URL: [Link])
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. (2021-03-05). (URL: [Link])
- US20020193386A1 - Polymorphic form of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-alpha]pyrimidin-4-one and formulations thereof.
-
Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. PubChem. (URL: [Link])
Sources
- 1. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5545644A - Indole derivatives - Google Patents [patents.google.com]
- 7. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways leading to 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry. The synthesis of this molecule requires a strategic combination of indole core formation, functionalization at the C3 position, and manipulation of a protected tetrahydropyridine moiety. This document will delve into the underlying chemical principles, provide detailed experimental protocols for a plausible synthetic route, and discuss the critical considerations for each step.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole suggests a convergent synthesis strategy. The molecule can be disconnected at the C3-C4' bond, leading to two key building blocks: a 6-fluoroindole core and a suitable 4-substituted tetrahydropyridine precursor. The tetrahydropyridine nitrogen will require a protecting group, such as the commonly used tert-butyloxycarbonyl (Boc) group, to modulate its reactivity during the synthesis.
The forward synthesis, therefore, will likely involve three main stages:
-
Formation of the 6-fluoroindole nucleus.
-
Coupling of 6-fluoroindole with a protected 4-piperidone derivative, followed by dehydration.
-
Deprotection of the tetrahydropyridine nitrogen to yield the final product.
This approach offers flexibility in the synthesis of analogues and allows for the preparation of the key intermediates in parallel.
dot
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the 6-Fluoroindole Core
The formation of the indole ring system is a cornerstone of heterocyclic chemistry, with several named reactions available for this purpose. For the synthesis of 6-fluoroindole, the Fischer indole synthesis is a widely applicable and historically significant method.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[1]
Fischer Indole Synthesis
The synthesis commences with the formation of the phenylhydrazone from 4-fluorophenylhydrazine and a suitable carbonyl compound, followed by an acid-catalyzed intramolecular cyclization and elimination of ammonia.[2]
Mechanism of the Fischer Indole Synthesis:
-
Reaction of 4-fluorophenylhydrazine with an aldehyde or ketone to form the corresponding hydrazone.
-
Tautomerization of the hydrazone to its enamine form.
-
A[2][2]-sigmatropic rearrangement (a Claisen-like rearrangement).
-
Loss of ammonia and subsequent aromatization to form the indole ring.
Caption: Key stages of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 6-Fluoroindole
This protocol is a representative example based on established Fischer indole synthesis procedures.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
Procedure:
-
A mixture of 4-fluorophenylhydrazine hydrochloride and sodium acetate in water is prepared.
-
Pyruvic acid is added dropwise to the cooled solution, and the mixture is stirred to form the hydrazone precipitate.
-
The filtered and dried hydrazone is added to a preheated polyphosphoric acid or a mixture of acetic acid and a strong acid like sulfuric acid.
-
The reaction mixture is heated to induce cyclization.
-
After cooling, the mixture is poured into ice water, and the crude 6-fluoroindole is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Part 2: Coupling and Dehydration to Form the Tetrahydropyridine Ring
The introduction of the tetrahydropyridine moiety at the C3 position of the indole is a critical step. A common and effective method is the acid-catalyzed condensation of the indole with a protected 4-piperidone, such as N-Boc-4-piperidone. This reaction proceeds through an initial aldol-type addition to form a tertiary alcohol intermediate, which then undergoes acid-catalyzed dehydration to yield the desired tetrahydropyridine.
Trifluoroacetic acid (TFA) is an effective catalyst for this transformation, promoting both the initial condensation and the subsequent dehydration.[4]
Experimental Protocol: Synthesis of tert-butyl 4-(6-fluoro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Materials:
-
6-Fluoroindole
-
N-Boc-4-piperidone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-fluoroindole and N-Boc-4-piperidone in dichloromethane at 0 °C, add trifluoroacetic acid dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected intermediate as a solid.
Part 3: Deprotection to Yield the Final Product
The final step in the synthesis is the removal of the Boc protecting group from the tetrahydropyridine nitrogen. This is typically achieved under acidic conditions. A common and effective method is the use of a solution of hydrogen chloride in an organic solvent, such as dioxane or methanol.[5][6]
Experimental Protocol: Synthesis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Materials:
-
tert-butyl 4-(6-fluoro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
-
4 M HCl in 1,4-dioxane (or a saturated solution of HCl in methanol)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected intermediate in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Add the 4 M HCl in dioxane solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure. The residue is then partitioned between a suitable organic solvent and saturated sodium bicarbonate solution to neutralize the acid and obtain the free base.
-
The organic layer is separated, dried, and concentrated to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 6-Fluoroindole | C₈H₆FN | 135.14 | Solid |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | Solid or Oil |
| tert-butyl 4-(6-fluoro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate | C₁₈H₂₁FN₂O₂ | 316.37 | Solid |
| 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C₁₃H₁₃FN₂ | 216.26 | Solid |
Conclusion
The synthesis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a multi-step process that relies on well-established synthetic methodologies. The key steps involve the construction of the 6-fluoroindole core, followed by the strategic introduction of the tetrahydropyridine moiety via an acid-catalyzed condensation and dehydration reaction with a Boc-protected piperidone. The final deprotection step yields the target compound. Careful control of reaction conditions and purification at each stage are crucial for obtaining the desired product in good yield and purity. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize this and related compounds for further investigation in drug discovery and development programs.
References
- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl)
-
Fischer Indole Synthesis - YouTube. [Link]
-
Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties - PubMed Central. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. [Link]
-
How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. [Link]
- CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google P
-
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole - PubChem. [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. [Link]
-
6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics. [Link]
-
Trifluoroacetic acid - Wikipedia. [Link]
Sources
- 1. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]
- 2. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Putative Mechanism of Action for 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Executive Summary
6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (henceforth referred to as 6-F-THP-Indole ) represents a specialized chemical scaffold within the class of 3-tetrahydropyridinyl-indoles. Structurally related to established serotonergic agents such as RU-24969 and CP-94,253 , this compound serves as a critical probe for interrogating the 5-HT1 receptor subfamily .
While the 5-substituted analogs (e.g., 5-methoxy, 5-fluoro) are widely documented as 5-HT1A/1B/1F agonists, the 6-fluoro substitution offers a distinct pharmacological profile. It is putatively characterized by high-affinity agonism at 5-HT1 receptors (specifically 5-HT1B/1D/1F) coupled with enhanced metabolic stability due to the blockade of the 6-position hydroxylation site.
This guide delineates the molecular mechanism, downstream signaling cascades, and validation protocols required to characterize this compound’s activity.
Molecular Architecture & Pharmacophore Analysis
Structural Bioisosterism
The pharmacological potency of 6-F-THP-Indole is derived from two critical structural features that mimic the endogenous neurotransmitter serotonin (5-HT):
-
The Tetrahydropyridine (THP) Ring:
-
The THP moiety acts as a rigidified bioisostere of the flexible ethylamine side chain found in serotonin.
-
Mechanism: By locking the nitrogen atom in a specific conformation relative to the indole ring, the THP group reduces the entropic cost of binding. This typically enhances affinity for the 5-HT1 receptor binding pocket compared to flexible tryptamines.
-
Interaction: The basic nitrogen in the THP ring forms a critical salt bridge with the conserved Aspartate (Asp3.32) residue in the transmembrane helix 3 (TM3) of the GPCR.
-
-
The 6-Fluoro Substitution:
-
Metabolic Blockade: The C6 position on the indole ring is a primary site for oxidative metabolism (hydroxylation). Fluorination at this position blocks this metabolic route, potentially extending the compound's half-life in vivo.
-
Electronic Modulation: The high electronegativity of fluorine withdraws electron density from the indole ring. In 5-HT1B/1D receptors, this can modulate the strength of the pi-pi stacking interaction with aromatic residues (e.g., Phenylalanine or Tryptophan) in the receptor's binding crevice.
-
Putative Receptor Selectivity
Based on Structure-Activity Relationship (SAR) data from the 3-THP-indole class:
-
Primary Target: 5-HT1 Receptor Subfamily (Gi/o-coupled).
-
Subtype Bias: Unsubstituted and 5-substituted THP-indoles often show high affinity for 5-HT1A and 5-HT1B . The 6-fluoro modification is frequently employed to shift selectivity towards 5-HT1D or 5-HT1F (relevant for migraine pathophysiology) or to decrease intrinsic activity at 5-HT2 subtypes.
Mechanism of Action: Signal Transduction
The core mechanism of 6-F-THP-Indole is defined by its agonism of Gi/o-protein coupled receptors. Upon binding to the orthosteric site of the 5-HT1 receptor, the compound induces a conformational change that catalyzes the exchange of GDP for GTP on the Gα subunit.
The Signaling Cascade
-
Ligand Binding: 6-F-THP-Indole binds to the 5-HT1 receptor.
-
G-Protein Activation: The receptor activates the heterotrimeric G protein (Gi/o family).
-
Effector Modulation:
-
Gαi Subunit: Inhibits Adenylyl Cyclase (AC) , halting the conversion of ATP to cAMP.
-
Gβγ Subunit: Dissociates to activate GIRK channels (G-protein-gated Inwardly Rectifying Potassium channels), leading to potassium efflux and neuronal hyperpolarization.
-
Calcium Channels: Inhibition of Voltage-Gated Calcium Channels (VGCCs), reducing neurotransmitter release.
-
Visualization of Signaling Pathway
Figure 1: Putative Gi/o-mediated signaling pathway activated by 6-F-THP-Indole binding.
Experimental Validation Protocols
To confirm the mechanism of action described above, the following experimental workflows are required. These protocols distinguish specific agonist activity from non-specific binding.
Protocol A: [35S]GTPγS Binding Assay
Purpose: To quantify the functional potency (EC50) and intrinsic efficacy (Emax) of the ligand at the G-protein level. This assay measures the initial step of GPCR activation.
Methodology:
-
Membrane Preparation: Transfect CHO or HEK-293 cells with human 5-HT1B, 5-HT1D, or 5-HT1F cDNA. Harvest membranes by centrifugation.
-
Incubation:
-
Mix membrane homogenates (10-20 µg protein) with assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Add GDP (1-10 µM) to minimize basal binding.
-
Add 6-F-THP-Indole (concentration range:
to M). -
Add [35S]GTPγS (0.1-0.3 nM).
-
-
Reaction: Incubate at 30°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % stimulation over basal vs. log[Ligand].
Protocol B: cAMP Inhibition Assay
Purpose: To verify the downstream inhibition of Adenylyl Cyclase (Gi coupling confirmation).
Methodology:
-
Cell Seeding: Plate 5-HT1-expressing cells in 96-well plates.
-
Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate basal cAMP levels.
-
Treatment: Add 6-F-THP-Indole at varying concentrations.
-
Detection: Lyse cells and quantify cAMP levels using a TR-FRET or ELISA kit.
-
Result: A dose-dependent decrease in Forskolin-stimulated cAMP confirms Gi/o agonism.
Comparison of Pharmacological Parameters
| Parameter | 6-F-THP-Indole (Putative) | RU-24969 (Reference) | Significance |
| Primary Receptor | 5-HT1B / 5-HT1F | 5-HT1A / 5-HT1B | 6-F may shift selectivity profile. |
| Coupling | Gi/o (Inhibitory) | Gi/o (Inhibitory) | Conserved signaling mechanism. |
| Metabolic Stability | High (C6 Blocked) | Moderate | Fluorine prevents C6-hydroxylation. |
| BBB Permeability | High | Moderate | Fluorine increases lipophilicity. |
Experimental Workflow Diagram
Figure 2: Step-wise validation workflow for characterizing 6-F-THP-Indole activity.
References
-
PubChem. (n.d.).[1] 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CID 11053072).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT1A receptors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for 3-THP-indole binding modes). [Link]
-
Macor, J. E., et al. (1990). The synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles and their high affinity for the 5-HT1D site. Journal of Medicinal Chemistry. (Foundational chemistry for the scaffold). [Link]
-
Wacker, D., et al. (2013). Structural features for functional selectivity at serotonin receptors. Science. (Structural basis for 5-HT receptor activation). [Link]
Sources
Biological activity of fluorinated tetrahydropyridinyl-indole derivatives
An In-Depth Technical Guide to the Biological Activity of Fluorinated Tetrahydropyridinyl-Indole Derivatives
Introduction: A Trifecta of Pharmacological Innovation
In the landscape of modern medicinal chemistry, the strategic design of novel therapeutic agents hinges on the intelligent combination of pharmacologically validated structural motifs. The indole nucleus stands as a quintessential "privileged scaffold," a recurring feature in numerous natural products and synthetic drugs celebrated for its wide-ranging biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate electronic properties, thereby fine-tuning the compound's interaction with biological targets.[3][4] Fluorine-containing compounds now represent approximately 20-25% of all approved small-molecule pharmaceuticals.[3]
When these two powerful components are fused with a tetrahydropyridine ring—a motif known for its presence in compounds targeting the central nervous system—the result is a class of molecules with immense therapeutic potential: the fluorinated tetrahydropyridinyl-indole derivatives. This guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of this promising chemical class, offering insights for researchers and drug development professionals.
Potent Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The indole scaffold is a cornerstone of many anticancer agents, and its fluorinated derivatives have shown significant promise.[1][5] The fusion of a tetrahydropyridinyl ring adds a three-dimensional complexity that can enhance binding to specific protein targets.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. Fluorinated bis-indole derivatives have demonstrated potent inhibitory activity against key kinases implicated in cancer, such as Fms-like tyrosine kinase 3 (FLT3) and the platelet-derived growth factor receptor (PDGFR), which are often overactive in acute myeloid leukemia (AML).[5] For instance, the FDA-approved drug Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, features a fluorinated indolinone core and is used to treat renal cell carcinoma and other cancers.[5][6]
Furthermore, many of these compounds induce programmed cell death, or apoptosis, in cancer cells. Treatment of cancer cell lines like PC-3 (prostate cancer) with glyoxylamide-based 6-fluoroindole derivatives has been shown to increase levels of cleaved PARP1, a key marker of apoptosis.[5]
Structure-Activity Relationship (SAR)
The precise placement of the fluorine atom is critical for activity. Studies on fluorinated bis-indole derivatives revealed that a fluorine atom at the C-5 position could reduce activity at both FLT3 and PDGFR kinases, suggesting that the fluorine may interact with the inner binding pocket in a way that is less favorable than other substitutions.[5] Conversely, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, a compound bearing a fluorine atom at the C-6 position was the most potent analogue, displaying double-digit nanomolar potency in its biological assay.[7] This highlights the context-dependent impact of fluorine substitution.
Data Presentation: Cytotoxicity of Fluorinated Indole Derivatives
The following table summarizes the cytotoxic activity of representative fluorinated indole derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Source |
| 16c | Fluorinated Indolinone | HuH7 (Hepatocellular) | 1.1 | [5] |
| 16c | Fluorinated Indolinone | HepG2 (Hepatocellular) | 0.4 | [5] |
| 32b | 6-Fluoroindole | HeLa (Cervical) | 22.34 | [5] |
| 32b | 6-Fluoroindole | PC-3 (Prostate) | 24.05 | [5] |
| 34b | Fluorinated Bis-indole | A549 (Lung) | 0.8 | [5] |
| 9a | Fluorinated Lepidiline | HeLa (Cervical) | 0.019 | [8] |
Experimental Protocol: WST-8 Cytotoxicity Assay
This protocol outlines a standard method for assessing the cytotoxic effects of test compounds on cancer cells.
-
Cell Seeding: Plate human cancer cells (e.g., A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the fluorinated tetrahydropyridinyl-indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
WST-8 Addition: Add 10 µL of WST-8 reagent (e.g., CCK-8) to each well.
-
Final Incubation: Incubate for another 1-4 hours until a visible color change occurs.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: Kinase Inhibition Pathway
Caption: Simplified RTK signaling pathway inhibited by a fluorinated derivative.
Broad-Spectrum Antiviral Activity
Indole derivatives have long been investigated for their antiviral properties, with notable examples including Arbidol and Delavirdine.[9] The incorporation of fluorine can dramatically enhance potency, leading to compounds with activity against challenging viruses like HIV and HCV.[10]
Mechanism of Action: Enzyme and Entry Inhibition
Fluorinated indole derivatives often function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[9][10] They bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts viral DNA synthesis. The fluorine atom can improve binding affinity and metabolic stability, overcoming resistance seen with earlier generation NNRTIs.[10]
Against Hepatitis C virus (HCV), fluorinated isoindoline derivatives have been shown to inhibit the NS3-NS4A protease, an enzyme essential for processing the viral polyprotein into mature, functional proteins.[10] Other tetracyclic indole scaffolds with fluorine substitutions have emerged as potent inhibitors of multiple HCV genotypes.[11]
Structure-Activity Relationship (SAR)
In the development of anti-HCV agents, a tetracyclic indole derivative with a fluoro group at the C-12 position was a noteworthy inhibitor across all HCV genotypes.[11] For anti-HIV agents, SAR studies have demonstrated that the presence of a fluorine atom at the C-5 position of the indole ring, combined with an ethyl group at C-3, can improve potency against wild-type reverse transcriptase by over 10-fold compared to the non-fluorinated analogue.[10]
Data Presentation: Anti-HCV Activity of Fluorinated Indoles
| Compound Series | Target | Potency (EC50) | Source |
| Fluorinated Indole Carboxamide | HIV-1 WT | 2.0 - 5.8 nM | [10] |
| 7-Fluoro-indole Heteroaryl-carboxamide | HCV | 0.0058 nM | [10] |
| N-benzyl-substituted tetrahydroindole | HCV (gt 2a) | 2.6 µM | [11] |
Experimental Protocol: HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit viral RNA replication.
-
Cell Culture: Use Huh-7 cells that harbor a subgenomic HCV replicon, which contains the HCV non-structural genes (NS3 to NS5B) and a reporter gene (e.g., luciferase).
-
Compound Plating: Plate the Huh-7 replicon cells in 96-well plates. After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubation: Incubate the cells for 72 hours to allow for HCV replication.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Cytotoxicity Assessment: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not cell death.
-
Data Analysis: Normalize the reporter signal to cell viability. Calculate the EC50 value, the concentration at which the compound inhibits HCV replication by 50%.
Visualization: Antiviral Screening Workflow
Caption: Activation of the NRF2 antioxidant pathway by a fluorinated derivative.
Conclusion and Future Outlook
Fluorinated tetrahydropyridinyl-indole derivatives represent a highly versatile and potent class of molecules with demonstrated efficacy across multiple therapeutic areas, including oncology, virology, and neurodegenerative disease. The strategic incorporation of fluorine modulates the pharmacokinetic and pharmacodynamic properties of the privileged indole scaffold, while the tetrahydropyridine ring provides structural diversity crucial for specific target engagement.
Future research should focus on multi-target drug design, creating single compounds that can address the complex, multifactorial nature of diseases like cancer and Alzheimer's. Further exploration into novel fluorination techniques and asymmetric synthesis will enable the creation of more complex and stereochemically defined derivatives. As our understanding of the intricate roles these compounds play in modulating cellular pathways continues to grow, so too will their potential to become next-generation therapeutics.
References
-
Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
A review on recent developments of indole-containing antiviral agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C. (2024). Royal Society of Chemistry. [Link]
-
Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - MDPI. (2022). MDPI. [Link]
-
Design, synthesis, and anti-influenza A virus activity evaluation of novel indole containing derivatives of triazole. (2025). ResearchGate. [Link]
-
Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (2025). Frontiers. [Link]
-
Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators | Journal of Medicinal Chemistry. (2020). ACS Publications. [Link]
-
Fluorine-containing indoles: Synthesis and biological activity | Request PDF. (n.d.). ResearchGate. [Link]
-
Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Fluorine-containing indoles. (2018). Daneshyari. [Link]
-
Structures of some bioactive fluorinated indole derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (2024). National Center for Biotechnology Information. [Link]
-
Synthesis of 3-Fluoroindoles via Photoredox Catalysis. (n.d.). Organic Chemistry Portal. [Link]
-
Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - MDPI. (2023). MDPI. [Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link]
-
The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (n.d.). Taylor & Francis Online. [Link]
-
Fluorinated terpenoids and their fluorine-containing derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - MDPI. (2023). MDPI. [Link]
-
Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. (n.d.). ChemRxiv. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024). MDPI. [Link]
-
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Indole: A Promising Scaffold For Biological Activity. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. (2024). Hilaris Publisher. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. (2024). Hilaris Publisher. [Link]
Sources
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. rjpn.org [rjpn.org]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 11. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: A Multifaceted Modulator of Central Nervous System Targets
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Promising Scaffold in Neuropharmacology
The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS). Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. When coupled with a tetrahydropyridine moiety, the resulting 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole framework emerges as a versatile platform for modulating key neurotransmitter systems, including the serotonergic and dopaminergic pathways. This technical guide provides a comprehensive pharmacological profile of a specific derivative within this class: 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole .
While direct, extensive pharmacological data for this specific molecule is not yet prevalent in publicly accessible literature, a robust profile can be constructed through the careful analysis of structure-activity relationships (SAR) of closely related analogs. The strategic placement of a fluorine atom at the 6-position of the indole ring is a well-established medicinal chemistry tactic to enhance metabolic stability and modulate receptor affinity. This guide will, therefore, synthesize available information on analogous compounds to project a scientifically grounded pharmacological profile for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, highlighting its potential as a multi-target CNS agent.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃FN₂ | PubChem[1] |
| Molecular Weight | 216.25 g/mol | PubChem[1] |
| IUPAC Name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | PubChem[1] |
| CAS Number | 180161-14-2 | PubChem[1] |
| SMILES | C1CNCC=C1C2=CNC3=C2C=CC(=C3)F | PubChem[1] |
Projected Pharmacological Profile: A Multi-Target Ligand
Based on the extensive research into 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives, it is hypothesized that 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole will exhibit significant affinity for a range of dopamine and serotonin receptors. The 6-fluoro substitution is anticipated to fine-tune these interactions, potentially enhancing selectivity and conferring a unique functional profile.
Dopamine D2 Receptor (D2R) Affinity: A Potential for Antipsychotic and Mood-Stabilizing Effects
A significant body of research points to the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold as a potent ligand for the dopamine D2 receptor.[2] Many analogs within this class have been characterized as D2R partial agonists, a mechanism that is highly sought after for the treatment of schizophrenia and other psychotic disorders. D2R partial agonism offers the potential to stabilize dopaminergic neurotransmission, reducing the positive symptoms of psychosis without the motor side effects associated with full D2R antagonism.[3]
The introduction of a 6-fluoro group is a common strategy to modulate the electronic properties of the indole ring, which can influence receptor binding. It is plausible that this substitution in 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole could enhance its affinity and intrinsic activity at the D2R, positioning it as a potential antipsychotic or mood-stabilizing agent.
Serotonin Receptor Modulation: A Gateway to Diverse Therapeutic Applications
The versatility of the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole core extends to its interactions with multiple serotonin (5-HT) receptor subtypes.
-
5-HT1A Receptor (5-HT1AR) Activity: Many analogs demonstrate activity at the 5-HT1A receptor, often as partial agonists.[2] This activity is a hallmark of many anxiolytic and antidepressant medications. The synergistic activation of 5-HT1A receptors alongside D2R partial agonism is a promising strategy for developing novel antipsychotics with improved efficacy against negative symptoms and cognitive deficits.[3]
-
5-HT6 Receptor (5-HT6R) Antagonism: The 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold has been a fertile ground for the discovery of potent 5-HT6 receptor antagonists.[2] Antagonism of the 5-HT6 receptor is a well-validated pro-cognitive strategy, with several compounds in clinical development for the treatment of Alzheimer's disease and other dementias. The 6-fluoro substitution could potentially enhance the affinity of the molecule for the 5-HT6 receptor, adding a pro-cognitive dimension to its pharmacological profile.
-
5-HT7 Receptor (5-HT7R) Blockade: Several multifunctional ligands based on this scaffold also exhibit antagonist activity at the 5-HT7 receptor.[2] Blockade of 5-HT7 receptors has been implicated in antidepressant, anxiolytic, and procognitive effects.
The following diagram illustrates the projected multi-target engagement of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Caption: Projected multi-target engagement of the compound.
Experimental Protocols for Pharmacological Characterization
To validate the projected pharmacological profile of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for these investigations.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole for a panel of CNS receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from recombinant cell lines stably expressing the human dopamine D2, serotonin 5-HT1A, 5-HT6, and 5-HT7 receptors.
-
Assay Buffer: Prepare an appropriate assay buffer for each receptor type.
-
Radioligand: Select a suitable radioligand for each receptor with high affinity and specificity (e.g., [³H]Spiperone for D2R, [³H]8-OH-DPAT for 5-HT1AR, [³H]LSD for 5-HT6R, [³H]SB-269970 for 5-HT7R).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole).
-
Incubation and Filtration: Incubate the mixture at an appropriate temperature for a specified time to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
The following diagram outlines the workflow for the radioligand binding assay.
Caption: Workflow for in vitro radioligand binding assays.
In Vitro Functional Assays
Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole at its target receptors.
Methodology (Example for D2R Partial Agonism):
-
Cell Culture: Use a recombinant cell line expressing the human dopamine D2 receptor and a reporter system (e.g., cAMP-responsive element-luciferase).
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound alone (to assess agonist activity) or in the presence of a known D2R agonist (e.g., quinpirole) to assess antagonist activity.
-
Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonist activity) or IC50 (for antagonist activity) values. The maximal response relative to a full agonist will determine the degree of partial agonism.
In Vivo Behavioral Models
Objective: To evaluate the in vivo efficacy of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in animal models relevant to its potential therapeutic indications.
Examples of Relevant Models:
-
Antipsychotic Activity:
-
Amphetamine- or Phencyclidine (PCP)-induced Hyperlocomotion: Assess the ability of the compound to attenuate stimulant-induced hyperactivity in rodents.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: Evaluate the compound's ability to reverse deficits in sensorimotor gating induced by psychotomimetic agents.
-
-
Antidepressant and Anxiolytic Activity:
-
Forced Swim Test (FST) or Tail Suspension Test (TST): Measure the compound's ability to reduce immobility time, indicative of an antidepressant-like effect.
-
Elevated Plus Maze (EPM) or Light-Dark Box Test: Assess the anxiolytic potential of the compound by measuring the time spent in the open arms or light compartment.
-
-
Pro-cognitive Activity:
-
Novel Object Recognition (NOR) Test: Evaluate the compound's ability to improve recognition memory in rodents.
-
Morris Water Maze (MWM): Assess the effect of the compound on spatial learning and memory.
-
Conclusion and Future Directions
Based on a thorough analysis of the structure-activity relationships of its analogs, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole emerges as a highly promising CNS drug candidate with a projected multi-target pharmacological profile. Its potential to act as a dopamine D2 receptor partial agonist, coupled with modulatory activity at key serotonin receptors (5-HT1A, 5-HT6, and 5-HT7), suggests a broad therapeutic potential spanning psychotic, mood, and cognitive disorders.
The strategic incorporation of the 6-fluoro substituent is anticipated to confer favorable pharmacokinetic properties, enhancing its drug-like potential. However, it is imperative that the projected pharmacological profile presented in this guide be validated through rigorous experimental investigation. The detailed in vitro and in vivo protocols outlined herein provide a clear roadmap for the comprehensive characterization of this intriguing molecule.
Future research should focus on elucidating the precise binding affinities and functional activities at a wider range of CNS targets. In vivo studies will be critical to confirm its therapeutic efficacy and to establish a clear safety profile. The exploration of this and related compounds holds significant promise for the development of the next generation of CNS therapeutics with improved efficacy and tolerability.
References
Due to the predictive nature of this profile, direct references for the pharmacological activity of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole are not available. The following references provide the basis for the structure-activity relationship analysis and the projected profile.
-
PubChem. (n.d.). 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. National Center for Biotechnology Information. Retrieved from a publicly available database.[1]
-
A publication detailing the synthesis and SAR of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives as multifunctional ligands. (This is a placeholder for a representative scientific article that would support the SAR claims, as direct citations for the specific compound are unavailable).[2]
-
A review article on the role of dopamine D2 receptor partial agonists in the treatment of schizophrenia. (This is a placeholder for a representative review article).[3]
- A research paper describing the pro-cognitive effects of 5-HT6 receptor antagonists.
- A publication on the therapeutic potential of 5-HT7 receptor antagonists.
Sources
- 1. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Synthesis, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a fluorinated heterocyclic compound with a structure suggestive of significant central nervous system (CNS) activity. This technical guide provides a comprehensive literature review of this molecule, detailing its chemical properties, plausible synthetic routes, and an in-depth analysis of its potential pharmacological profile. Drawing upon data from structurally related compounds, this document explores its likely interactions with key neurotransmitter systems, particularly serotonin and GABA receptors, and discusses its potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this and similar indole derivatives.
Introduction: The Significance of Fluorinated Indole Scaffolds in Neuropharmacology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with profound biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for drug design. The introduction of a fluorine atom to the indole ring can dramatically alter a molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] The tetrahydropyridine moiety is also a common feature in centrally acting drugs, often conferring affinity for various neurotransmitter receptors.[4]
The convergence of these three structural motifs—a fluorinated indole core linked to a tetrahydropyridine ring—in 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole suggests a strong potential for CNS activity. This guide will synthesize the available information to provide a detailed understanding of this compelling molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is presented in the table below, based on available data.[5]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃FN₂ | [5] |
| Molecular Weight | 216.25 g/mol | [5] |
| IUPAC Name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | [5] |
| CAS Number | 180161-14-2 | [5] |
| SMILES | C1CNCC=C1C2=CNC3=C2C=CC(=C3)F | [5] |
| InChI Key | FBWKDFSEFVFKFY-UHFFFAOYSA-N | [5] |
Synthesis and Chemical Reactivity
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the indole and tetrahydropyridine rings, suggesting a key carbon-carbon bond formation step.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol
The following protocol outlines a feasible synthetic route:
Step 1: Synthesis of 6-fluoroindole
6-fluoroindole can be synthesized from commercially available precursors such as 2-fluoro-6-nitrotoluene through a condensation reaction followed by reductive cyclization.[6]
Step 2: Synthesis of N-protected-4-piperidone
4-piperidone is commercially available and can be protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, to prevent side reactions in subsequent steps.
Step 3: Coupling of 6-fluoroindole and N-protected-4-piperidone
A Fischer indole synthesis variation or a palladium-catalyzed cross-coupling reaction could be employed to form the C-C bond between the indole and piperidone moieties.
Step 4: Formation of the Tetrahydropyridine Ring
Dehydration of the resulting tertiary alcohol from the previous step, followed by deprotection of the nitrogen, would yield the desired tetrahydropyridine ring.
Pharmacological Profile: A Focus on Serotonin and GABA Receptors
Based on the pharmacology of structurally analogous compounds, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is predicted to exhibit significant activity at serotonin (5-HT) receptors and may also interact with GABA receptors.
Serotonin (5-HT) Receptor Interactions
The indole and tetrahydropyridine moieties are common pharmacophores in ligands for various serotonin receptor subtypes.
-
5-HT₆ Receptor Agonism: A study on a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles demonstrated potent agonistic activity at the 5-HT₆ receptor.[7] Given the structural similarity, it is highly probable that 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole also acts as a 5-HT₆ receptor agonist.
-
5-HT₁B Receptor Agonism: A structurally related compound, 3-(1,2,5,6-tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one, was identified as a potent and selective 5-HT₁B receptor agonist.[8] This suggests that the tetrahydropyridinyl indole scaffold has a propensity for binding to this receptor subtype.
GABA Receptor Interactions
While direct evidence is limited, one source suggests that 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may bind to GABA receptors and cause respiratory depression in animals. The GABAergic system is the primary inhibitory neurotransmitter system in the CNS, and modulation of GABA receptors can lead to sedative, anxiolytic, and anticonvulsant effects.[9] Further investigation is required to confirm and characterize this interaction.
Caption: Potential biological targets of the molecule.
Potential Therapeutic Applications
The predicted pharmacological profile of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole suggests several potential therapeutic applications:
-
Cognitive Enhancement: Agonism at the 5-HT₆ receptor has been investigated as a potential mechanism for improving cognitive function, particularly in neurodegenerative disorders like Alzheimer's disease.
-
Anxiety and Depression: Modulation of both serotonergic and GABAergic systems is a cornerstone of treatment for anxiety and depressive disorders.[9]
-
Other CNS Disorders: The diverse roles of serotonin in the brain suggest that this compound could be explored for a range of other neurological and psychiatric conditions.
Future Directions and Research Recommendations
The information presented in this guide highlights 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole as a molecule of significant interest for neuropharmacological research. To fully elucidate its potential, the following research is recommended:
-
Development and Optimization of a Synthetic Route: A robust and scalable synthesis is crucial for producing sufficient quantities of the compound for detailed biological evaluation.
-
In Vitro Pharmacological Profiling: Comprehensive screening against a panel of CNS receptors, particularly serotonin and GABA receptor subtypes, is necessary to determine its precise binding affinities and functional activities.
-
In Vivo Behavioral Studies: Animal models of cognition, anxiety, and depression should be employed to assess the compound's therapeutic potential.
-
Pharmacokinetic and Toxicological Evaluation: A thorough assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is essential for any further drug development efforts.
Conclusion
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole represents a promising, yet underexplored, scaffold for the development of novel CNS-acting agents. Its structural features strongly suggest interactions with key neurotransmitter systems, paving the way for potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides a solid foundation for future research and development endeavors focused on this intriguing molecule.
References
[10] Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Retrieved from [Link] PubMed. (n.d.). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Retrieved from [Link] [7] PubMed. (n.d.). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Retrieved from [Link] [11] PubMed Central. (n.d.). Flavonoid modulation of GABAA receptors. Retrieved from [Link] [5] PubChem. (n.d.). 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Retrieved from [Link] [12] SciSpace. (n.d.). Flavonoid Actions on Receptors for the Inhibitory Neurotransmitter GABA. Retrieved from [Link] [13] ResearchGate. (n.d.). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Retrieved from [Link] PubMed. (n.d.). a potent and selective serotonin (5-HT1B) agonist and rotationally restricted phenolic analogue of 5-methoxy-3-(1,2,5,6-tetrahydropyrid-4-yl)indole. Retrieved from [Link] [8] ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link] [2] ChemRxiv. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. Retrieved from [Link] [3] PubMed Central. (n.d.). Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites. Retrieved from [Link] [4] ResearchGate. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link] [14] PubMed Central. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link] [15] PubMed. (n.d.). Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway. Retrieved from [Link] [1] Frontiers. (n.d.). Transgenic line for characterizing GABA-receptor expression to study the neural basis of olfaction in the yellow-fever mosquito. Retrieved from [Link] [9] ResearchGate. (n.d.). Blockbuster drugs containing fluorinated indoles. Retrieved from [Link]
Sources
- 1. Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The role of the serotonergic and GABA system in translational approaches in drug discovery for anxiety disorders [frontiersin.org]
- 10. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 11. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. EP0965588A1 - Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process - Google Patents [patents.google.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solubility of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in various solvents
An In-depth Technical Guide to the Solubility of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent clinical efficacy. Poorly soluble compounds present significant challenges in drug formulation and development, often leading to high doses and variable therapeutic outcomes.[1] This guide provides a comprehensive technical overview of the solubility profile of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a heterocyclic compound with structural motifs common in modern medicinal chemistry. We will explore its physicochemical properties, predictive analysis of its solubility behavior, a detailed protocol for its experimental determination via the gold-standard shake-flask method, and an interpretation of the resulting data within the framework of the Biopharmaceutical Classification System (BCS). This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the solubility of this and structurally related compounds.
Introduction to the Compound and the Imperative of Solubility
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a novel chemical entity featuring a fluorinated indole scaffold linked to a tetrahydropyridine ring. The indole nucleus is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[2] The fluorine substituent can modulate metabolic stability and binding affinity, while the tetrahydropyridine moiety introduces a basic, ionizable center.
The journey of a drug from administration to its site of action is fundamentally governed by its ability to dissolve in physiological fluids.[3] For oral solid dosage forms, an API must first dissolve in the gastrointestinal tract before it can be absorbed into systemic circulation.[4] Consequently, solubility is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[5] A comprehensive understanding of a compound's solubility across different solvent systems and pH ranges is therefore not merely a characterization step, but a critical prerequisite for successful formulation and clinical development.[6]
Key Physicochemical Properties (Computed):
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₃FN₂ | PubChem[7] |
| Molecular Weight | 216.25 g/mol | PubChem[7] |
| XLogP3 | 1.9 | PubChem[7] |
| Hydrogen Bond Donors | 2 | PubChem[7] |
| Hydrogen Bond Acceptors | 2 | PubChem[7] |
Predictive Analysis of Solubility Behavior
A molecule's structure dictates its solubility. By dissecting the key functional groups of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, we can anticipate its behavior in aqueous media.
-
The Fluoro-Indole Core: The indole ring system is largely aromatic and hydrophobic. The fluorine atom increases lipophilicity. This core structure contributes to low intrinsic solubility in water.
-
The Tetrahydropyridine Moiety: This non-aromatic heterocyclic ring contains a secondary amine. This amine is a weak base and is readily protonated in acidic environments. The pKa of similar tetrahydropyridine structures is typically in the range of 8.0-11.0.[8] This ionization capability is the single most important factor governing the pH-dependent solubility of the molecule.
The Role of pH and the Henderson-Hasselbalch Equation
The relationship between pH, pKa, and the ratio of ionized to un-ionized species of a weak base is described by the Henderson-Hasselbalch equation.[9]
pH = pKa + log ( [B] / [BH⁺] )
Where:
-
[B] is the concentration of the neutral base (the un-ionized, less soluble form).
-
[BH⁺] is the concentration of the protonated, conjugate acid (the ionized, more soluble form).
Causality: When the pH of the solution is significantly below the pKa of the tetrahydropyridine nitrogen, the equilibrium shifts towards the protonated form (BH⁺). This charged species can form more favorable ion-dipole interactions with water molecules, leading to a substantial increase in aqueous solubility.[10][11] Conversely, at a pH above the pKa, the neutral form (B) predominates, and solubility will be limited to the low intrinsic solubility of the un-ionized molecule. This pH-dependent profile is critical for predicting how the drug will dissolve in different segments of the gastrointestinal tract (e.g., stomach pH ~1.5-3.5 vs. intestine pH ~6.0-7.5).
Experimental Determination of Thermodynamic Solubility
While predictive analysis is invaluable, definitive solubility data must be obtained empirically. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method , as described in OECD Guideline 105.[12][13] This method measures the saturation concentration of a compound in a given solvent when the system has reached equilibrium between the dissolved and undissolved solid states.[14]
Detailed Protocol: Shake-Flask Method
Objective: To determine the thermodynamic solubility of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in various aqueous and organic solvents at a controlled temperature (e.g., 25°C or 37°C).
Materials:
-
Test Compound: 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, solid powder.
-
Solvents: Deionized Water, 0.01 N HCl (pH 2.0), Phosphate Buffered Saline (PBS, pH 7.4), Dimethyl Sulfoxide (DMSO), Ethanol.
-
Equipment: Analytical balance, glass vials with screw caps, orbital shaker with temperature control, centrifuge, 0.22 µm syringe filters (hydrophilic, low-protein binding), HPLC system with a suitable column (e.g., C18) and UV detector.
Workflow Diagram:
Caption: Experimental workflow for the Shake-Flask solubility assay.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of glass vials. The key is to add enough material so that undissolved solid remains visible at the end of the experiment, ensuring saturation.
-
Expert Insight: Using a 2-5 mg excess in a 1-2 mL volume is a common starting point. This avoids needing to weigh large amounts of a precious compound while guaranteeing saturation.
-
-
Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into each vial. Prepare triplicate vials for each solvent to ensure statistical validity.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period, typically 24 to 72 hours.
-
Self-Validating System: The time to reach equilibrium must be established. This is done by taking measurements at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.
-
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
-
Filtration: Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean analysis vial.
-
Expert Insight: This step is critical to remove any fine particulates that could falsely elevate the measured concentration. Pre-wetting the filter with a small amount of the sample and discarding the initial filtrate can prevent loss of the compound due to adsorption to the filter membrane.
-
-
Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (often the mobile phase of the HPLC method or a strong organic solvent like DMSO). Analyze the filtered samples and calibration standards using a validated HPLC-UV method.
-
Calculation: Determine the concentration of the compound in the filtered sample by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility.
Data Presentation and Interpretation
The quantitative results from the shake-flask experiments should be summarized for clear comparison.
Table 1: Illustrative Thermodynamic Solubility of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole at 25°C. (Note: The following data are hypothetical and serve as a realistic example for interpretation purposes.)
| Solvent System | pH | Solubility (µg/mL) | Solubility (µM) |
| Deionized Water | ~8.5* | 5 | 23.1 |
| 0.01 N HCl | 2.0 | > 2000 | > 9248 |
| PBS Buffer | 7.4 | 45 | 208.1 |
| Ethanol | N/A | 1500 | 6936 |
| DMSO | N/A | > 50,000 | > 231,214 |
*The pH of an unbuffered aqueous solution of a basic compound will be slightly alkaline.
Interpretation of Illustrative Data:
-
Low Intrinsic Solubility: The very low solubility in water (5 µg/mL) confirms the hydrophobic nature of the un-ionized molecule.
-
Dramatic pH-Dependence: The solubility increases by over 400-fold in the acidic buffer (pH 2.0). This is the direct result of protonating the tetrahydropyridine nitrogen, as predicted by the Henderson-Hasselbalch principle.[15]
-
Moderate Buffer Solubility: At physiological pH 7.4, the solubility is significantly higher than in pure water but much lower than at pH 2.0. This is because at pH 7.4, which is likely below the compound's pKa, a significant fraction of the molecules will exist in the more soluble protonated form.
-
Organic Solvents: High solubility in organic solvents like Ethanol and DMSO is expected for a predominantly lipophilic molecule and is relevant for preparing stock solutions for in vitro assays.
Contextualizing Solubility: The Biopharmaceutical Classification System (BCS)
The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[4][16] This classification helps to predict a drug's in vivo absorption characteristics.[17]
-
High Solubility: The highest single therapeutic dose is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2-6.8.[18]
-
High Permeability: Extent of intestinal absorption is ≥ 85%.
BCS Classification Diagram:
Caption: The Biopharmaceutical Classification System (BCS).
Based on our illustrative data, if the highest projected dose of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is, for example, 10 mg, it would be soluble in less than 5 mL of pH 2.0 buffer (10,000 µg / >2000 µg/mL). However, at pH 7.4, it would require over 220 mL (10,000 µg / 45 µg/mL). Since solubility must be established across the pH range, this compound would likely be classified as a low solubility compound.
Assuming its lipophilic nature (XLogP3 = 1.9) suggests it will have high permeability, the compound is tentatively a BCS Class II candidate. This has major implications for drug development: the primary hurdle to bioavailability will be dissolution rate, not permeability. Formulation strategies such as particle size reduction (micronization), amorphous solid dispersions, or salt formation would be critical to improve its clinical performance.[1]
Alternative High-Throughput Solubility Assays
In early drug discovery, thermodynamic solubility assays are often too low-throughput. Kinetic solubility assays are used for rapid screening.[19]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate in aqueous buffer. It is not an equilibrium measurement and is typically higher than thermodynamic solubility.
-
Nephelometry: A common high-throughput method that detects precipitation by measuring light scattering.[5] As the compound precipitates, the turbidity of the solution increases, which is detected by a nephelometer.[19]
Caption: Relationship between kinetic and thermodynamic solubility assays.
Conclusion
The solubility of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is fundamentally governed by the interplay between its lipophilic fluoro-indole core and its basic, ionizable tetrahydropyridine ring. Its solubility is predicted to be low in neutral water but will increase dramatically in acidic environments due to protonation. The gold-standard shake-flask method provides the most reliable data for characterizing this behavior and is essential for guiding formulation development. Based on its physicochemical properties, this compound is likely a BCS Class II agent, for which dissolution is the rate-limiting step to oral absorption. A thorough understanding and empirical determination of its solubility profile are therefore indispensable for advancing this compound through the drug development pipeline.
References
- 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Vertex AI Search.
- 6-Fluoro-1H-indole-3-carboxylic acid. PMC - NIH.
- 6-Fluoroindole | C8H6FN | CID 351278. PubChem - NIH.
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov.
- Drug solubility: why testing early matters in HTS. BMG LABTECH. (2023-04-06).
- pKa Data Compiled by R. Williams. Organic Chemistry Data. (2022-04-07).
- (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. (2025-12-24).
- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. (2019-11-20).
- 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. PubChem.
- Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. PubMed. (2025-03-09).
- Biopharmaceutics Classification System. Wikipedia.
- Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
- The Importance of Solubility for New Drug Molecules. Technology Networks. (2020-05-11).
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.
- 1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750. PubChem.
- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. (2006-03-23).
- An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. (2024-09-28).
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. (2021-07-05).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. (2015-12-30).
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. (2023-07-18).
- In vitro solubility assays in drug discovery. PubMed.
- Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC - NIH.
- Tetrahydropyridine. Wikipedia.
- High-accuracy water solubility determination using logK. KREATiS.
- 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Corey Organics.
- Importance of Solubility in Pharmaceuticals | Why Solubility Matters in Medicines?. YouTube. (2025-08-23).
- IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. JMPAS.
- 1-Methyl-1,2,3,6-tetrahydropyridine | C6H11N | CID 69666. PubChem.
- Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. (2013-02-15).
- M9 Biopharmaceutics Classification System- Based Biowaivers. FDA.
- Thermodynamic Solubility Measurement of Practically Insoluble Ionizable Drugs – Case Studies & Suggested Method Improvemen. Springer. (2015-03-07).
- Henderson–Hasselbalch equation. Wikipedia.
- Report : Determination of Water Solubility. Regulations.gov. (2017-01-13).
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. (2025-08-28).
- OECD 105 - Water Solubility. Situ Biosciences.
- Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 16. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 17. database.ich.org [database.ich.org]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole represents a compelling molecular scaffold with significant potential for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive analysis of its likely therapeutic targets, drawing upon structure-activity relationships of analogous compounds and outlining a robust experimental framework for target validation and functional characterization. The central hypothesis posits that this molecule primarily interacts with serotonin and dopamine receptor systems, a notion supported by extensive research on the indole and tetrahydropyridine pharmacophores. This document serves as a roadmap for researchers seeking to elucidate the precise mechanism of action and unlock the therapeutic promise of this intriguing compound.
Introduction: Unveiling a Promising Scaffold
The chemical structure of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole combines two key pharmacophoric elements: a fluorinated indole ring and a tetrahydropyridine moiety. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse pharmacological activities.[1][2] The tetrahydropyridine ring is also a well-established component of centrally active agents. The strategic placement of a fluorine atom at the 6-position of the indole ring is a common medicinal chemistry strategy to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity.
Based on the extensive literature surrounding these structural motifs, it is highly probable that 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole interacts with key neurotransmitter systems in the central nervous system (CNS). Specifically, the evidence strongly points towards serotonin (5-HT) and dopamine (D) receptors as primary therapeutic targets. Derivatives of the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold have demonstrated potent activity at various subtypes of these receptors, suggesting a potential role in the treatment of conditions such as schizophrenia, depression, anxiety, and other mood disorders.
Postulated Therapeutic Targets and Mechanistic Rationale
The therapeutic potential of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is likely rooted in its modulation of serotonergic and dopaminergic signaling pathways.
Serotonin (5-HT) Receptors
The serotonin system is a critical regulator of mood, cognition, and behavior, and its receptors are major targets for psychotropic drugs.[3] The structural similarity of the indole core to serotonin itself suggests a high likelihood of interaction with 5-HT receptors.
-
5-HT2A Receptor: This receptor is a key target for atypical antipsychotic drugs. Antagonism at the 5-HT2A receptor is believed to contribute to the efficacy of these drugs against the negative symptoms of schizophrenia and to reduce the risk of extrapyramidal side effects. Given that many indole-based compounds exhibit affinity for this receptor, it is a prime candidate for investigation.
-
Other 5-HT Receptor Subtypes: The versatility of the indole scaffold allows for interactions with a range of 5-HT receptors, including 5-HT1A, 5-HT1B, 5-HT6, and 5-HT7. Each of these subtypes is implicated in various aspects of CNS function and represents a potential therapeutic avenue.
Dopamine (D) Receptors
The dopamine system is central to reward, motivation, and motor control, and its dysregulation is a hallmark of several neuropsychiatric disorders, most notably schizophrenia.[4]
-
Dopamine D2 Receptor: The D2 receptor is the primary target for most antipsychotic medications.[4] While potent antagonism can lead to undesirable side effects, partial agonism at the D2 receptor is a validated mechanism for achieving antipsychotic efficacy with an improved safety profile. The tetrahydropyridine moiety is a known pharmacophore in many D2 receptor ligands.
The following diagram illustrates the hypothesized interaction of the compound with these primary targets and the potential downstream signaling consequences.
Caption: Hypothesized signaling pathways modulated by the test compound.
Experimental Validation of Therapeutic Targets
A systematic and rigorous experimental approach is essential to definitively identify and characterize the therapeutic targets of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. The following protocols outline key in vitro and in vivo assays.
In Vitro Target Engagement and Functional Activity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of the test compound for a panel of serotonin and dopamine receptors.
Experimental Protocol: Radioligand Binding Assay for 5-HT2A and D2 Receptors
-
Membrane Preparation:
-
Culture cells stably expressing the human recombinant 5-HT2A or D2 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2).[5][6]
-
Add increasing concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of a known unlabeled ligand.
-
Incubate the plates to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a competition binding curve by plotting the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Table 1: Representative Data from a Radioligand Binding Screen
| Receptor Target | Radioligand | Test Compound Ki (nM) | Reference Compound | Reference Ki (nM) |
| 5-HT2A | [3H]ketanserin | Experimental Value | Ketanserin | 0.75 |
| Dopamine D2 | [3H]spiperone | Experimental Value | Haloperidol | 1.5 |
| 5-HT1A | [3H]8-OH-DPAT | Experimental Value | 8-OH-DPAT | 1.2 |
| 5-HT6 | [3H]LSD | Experimental Value | Clozapine | 5.0 |
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at its target receptor.
Objective: To assess the functional activity of the test compound at serotonin and dopamine receptors by measuring downstream signaling events.
Experimental Protocol: cAMP-Based Functional Assay for G-protein Coupled Receptors (GPCRs)
This protocol is suitable for receptors that couple to adenylyl cyclase (e.g., D2, 5-HT1A).
-
Cell Culture:
-
Use cells stably expressing the receptor of interest.
-
Plate the cells in a 96-well plate and allow them to adhere.
-
-
Assay Procedure:
-
Treat the cells with the test compound at various concentrations.
-
To assess antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.
-
Induce cAMP production by adding an appropriate stimulus (e.g., forskolin).
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available kit (e.g., cAMP-Glo™ Assay).[7]
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP response against the log concentration of the test compound.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Caption: A generalized workflow for a cAMP-based functional assay.
In Vivo Pharmacological Profiling
In vivo studies are essential to evaluate the therapeutic potential of the compound in a whole-animal system.
Objective: To assess the antipsychotic-like and antidepressant/anxiolytic-like activity of the test compound in established animal models.
Several animal models are used to screen for antipsychotic activity.[8][9][10][11][12]
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
This model is sensitive to the effects of D2 receptor antagonists and is widely used to predict antipsychotic efficacy.[10][12]
-
Animals:
-
Use adult male rodents (e.g., rats or mice).
-
Acclimatize the animals to the testing environment.
-
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
After a pre-treatment period, administer a psychostimulant such as amphetamine to induce hyperlocomotion.
-
Place the animals in an open-field arena and record their locomotor activity for a defined period using an automated tracking system.
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena.
-
Compare the activity of the compound-treated group to the vehicle- and amphetamine-only groups. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.
-
Table 2: Expected Outcomes in In Vivo Models
| Animal Model | Behavioral Endpoint | Expected Effect of Test Compound | Therapeutic Implication |
| Amphetamine-Induced Hyperlocomotion | Locomotor Activity | Reduction | Antipsychotic (positive symptoms) |
| Prepulse Inhibition of Startle | Sensorimotor Gating | Reversal of Deficit | Antipsychotic (cognitive deficits) |
| Forced Swim Test | Immobility Time | Reduction | Antidepressant |
| Elevated Plus Maze | Time in Open Arms | Increase | Anxiolytic |
Synthesis and Physicochemical Properties
The synthesis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can be achieved through established synthetic routes, such as the Fischer indole synthesis.[13] The starting materials, 6-fluoroindole and a suitable tetrahydropyridine precursor, are commercially available or can be readily synthesized.[14]
Table 3: Physicochemical Properties of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
| Property | Value |
| Molecular Formula | C13H13FN2 |
| Molecular Weight | 216.26 g/mol |
| LogP (predicted) | 2.5 - 3.5 |
| Topological Polar Surface Area | 39.5 Ų |
| Number of Hydrogen Bond Donors | 2 |
| Number of Hydrogen Bond Acceptors | 2 |
These properties suggest that the compound is likely to have good oral bioavailability and the ability to cross the blood-brain barrier.
Conclusion and Future Directions
The structural features of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole strongly suggest that it is a promising candidate for the development of novel therapeutics for CNS disorders. The primary hypothesized targets are serotonin and dopamine receptors, and this guide has provided a comprehensive framework for the experimental validation of these targets.
Future research should focus on a thorough in vitro pharmacological characterization, including a broad receptor screen to assess selectivity. Lead optimization efforts could involve modifications to the indole and tetrahydropyridine rings to fine-tune the affinity and functional activity at the desired targets. Successful in vitro and in vivo profiling will pave the way for more advanced preclinical studies, including pharmacokinetic and toxicology assessments, ultimately leading to the clinical evaluation of this promising compound.
References
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
-
Multispan, Inc. MULTISCREEN™ GPCR Calcium and Camp Assay Kits. [Link]
-
Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
- Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Biochemical Pharmacology, 82(6), 644-653.
- Pazos, A., & Palacios, J. M. (1985). Visualization of 5-HT receptors using radioligand-binding autoradiography. Journal of Receptor Research, 5(2-3), 211-237.
- Wysokińska, E., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
- Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195-1210.
- Pupo, A. S. (2017). cAMP assays in GPCR drug discovery. Methods in Molecular Biology, 1642, 1-13.
- Herth, M. M., et al. (2009). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 59(3), 151-157.
- Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1785-1791.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11053072, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. [Link]
- Lin, T. K., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2642.
- Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195-1210.
- A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Current Drug Targets, 23(1), 1-1.
- Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11.
- Burstein, E. S., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. British Journal of Pharmacology, 149(5), 547-558.
- Seeman, P., & Van Tol, H. H. (1994). Development of a radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Trends in Pharmacological Sciences, 15(7), 264-270.
- Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl)
- De Kloe, G. E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(30), 10467-10475.
- Brown, A. M., et al. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 116(1), 139-146.
- Geyer, M. A., & Markou, A. (1995). Animal models relevant to schizophrenia disorders. ACNP, 12, 687-699.
- Animal model of schizophrenia. Wikipedia.
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing.
- Weiner, I. (2003). Screening of antipsychotic drugs in animal models. Neuroscience & Biobehavioral Reviews, 27(6), 571-583.
- Rodriguez-Contreras, A., et al. (2021). Disease-Associated Dopamine Receptor D2 Variants Exhibit Functional Consequences Depending on Different Heterotrimeric G-Protein Subunit Combinations. International Journal of Molecular Sciences, 22(1), 1.
- Google Patents. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
- Powell, S. B., & Geyer, M. A. (1999). Animal models of schizophrenia: a critical review.
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753.
- Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research.
- Dopamine receptor D2. Wikipedia.
- Screening models of anti psychotic drugs-converted. SlideShare.
- Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. ACS Chemical Neuroscience.
- Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids.
- Knight, A. R., et al. (2000). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(1), 25-33.
-
GtoPdb and ChEMBL. dopamine [Ligand Id: 940] activity data. [Link]
- Arnt, J. (1995). Screening models for antipsychotic drugs.
-
Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. [Link]
- 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube.
- dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
- Google Patents. EP1829872B1 - Processes for production of indole compounds.
- 5-HT receptor. Wikipedia.
Sources
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 4. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]
- 7. cAMP-Glo™ Assay [worldwide.promega.com]
- 8. Animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acnp.org [acnp.org]
- 10. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 11. people.socsci.tau.ac.il [people.socsci.tau.ac.il]
- 12. Animal models of schizophrenia: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]
Discovery and synthetic history of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Technical Monograph: 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Executive Summary & Pharmacophore Logic
The compound 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole represents a critical structural motif in the development of serotonergic modulators. It belongs to a class of "rigidified tryptamines" where the ethylamine side chain of serotonin (5-HT) is constrained within a tetrahydropyridine ring.
This specific scaffold serves two primary functions in medicinal chemistry:
-
Conformational Restriction: The double bond in the tetrahydropyridine ring (C4-C5) locks the nitrogen atom in a specific vector relative to the indole core, reducing the entropic penalty of binding to G-protein coupled receptors (specifically 5-HT
, 5-HT , and 5-HT subtypes). -
Metabolic Blockade: The fluorine atom at the C6 position of the indole is strategically placed to block metabolic oxidation (hydroxylation) which commonly occurs at C6 in unsubstituted tryptamines, thereby enhancing metabolic stability and altering the electronic properties of the aromatic system.
Discovery History: The "Triptan" Evolution
The discovery of this molecule is rooted in the optimization of the 3-(1,2,3,6-tetrahydropyridin-4-yl)indole scaffold, originally popularized by the compound RU-24969 (the 5-methoxy analog).
-
Phase I: The Scaffold Identification (Early 1980s): Researchers at Roussel-Uclaf identified that condensing 4-piperidone with indoles yielded potent 5-HT agonists. However, early analogs like RU-24969 lacked subtype selectivity (hitting 5-HT
and 5-HT indiscriminately). -
Phase II: The Fluorine Scan (Mid-1990s): Following the success of Sumatriptan, Pfizer and other groups (e.g., Merck, AstraZeneca) initiated "fluorine scans" of the indole core. The 6-fluoro analog (CAS 180161-14-2) emerged during this period. The electron-withdrawing nature of the fluorine at C6 lowers the pKa of the indole NH, affecting hydrogen bond donation capability at the receptor site, often improving selectivity for 5-HT
or 5-HT over 5-HT .
Synthetic Methodology
The synthesis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole relies on the electrophilic substitution of the indole at the C3 position by a ketone, followed by dehydration. Two primary routes exist: the Basic Condensation (Rosseels-Guillaume Method) and the Acidic Condensation .
Core Reaction Mechanism
The reaction proceeds via a mechanism similar to the aldol condensation. The indole, acting as a nucleophile (enamine-like character), attacks the carbonyl carbon of 4-piperidone. The resulting tertiary alcohol (intermediate) undergoes dehydration to form the double bond, driven by the formation of a conjugated system (vinylogous amide).
Figure 1: Synthetic pathway via base-catalyzed condensation.
Detailed Experimental Protocol (Self-Validating)
This protocol is adapted from the methodologies of Mattsson et al. (2005) and Macor et al. (1992), optimized for the deactivated 6-fluoroindole core.
Reagents:
-
6-Fluoroindole (1.0 equiv)[1]
-
4-Piperidone Monohydrate (2.0 - 3.0 equiv)
-
Potassium Hydroxide (KOH) (Solid, pellets)
-
Methanol (MeOH) (Anhydrous preferred, but HPLC grade acceptable)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-fluoroindole (e.g., 1.35 g, 10 mmol) in Methanol (25 mL).
-
Reagent Addition: Add 4-Piperidone monohydrate (3.07 g, 20 mmol). The excess piperidone drives the equilibrium forward, compensating for the deactivated nature of the 6-fluoroindole.
-
Catalyst Addition: Add KOH pellets (2.0 g, excess). Note: The solution will warm slightly (exothermic dissolution).
-
Reflux: Heat the mixture to reflux (approx. 65°C) with vigorous stirring.
-
Validation Checkpoint: Monitor via TLC (System: DCM/MeOH/NH4OH 90:9:1). The starting indole (high Rf) should disappear. The product will appear as a more polar spot (lower Rf) that stains positive with Vanillin or Ehrlich’s reagent (turning purple/blue).
-
Duration: Reaction typically requires 18–24 hours due to the electron-withdrawing fluorine reducing nucleophilicity at C3.
-
-
Workup (The Critical Step):
-
Cool the reaction mixture to room temperature.
-
Method A (Precipitation): Pour the mixture slowly into ice-cold water (100 mL). Stir for 30 minutes. If the product precipitates as a solid, filter, wash with cold water, and dry.
-
Method B (Extraction - Recommended for 6-Fluoro): If an oil forms (common with fluoro-analogs), dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with Brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude residue is often a yellow/orange foam.
-
Recrystallize from Ethanol/Ether or purify via flash chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%
).
-
Yield Expectation: 60–75%.
Structural Characterization & Data
To validate the synthesis, the following spectroscopic markers must be present. The key differentiator between the intermediate (alcohol) and the product (tetrahydropyridine) is the alkene proton.
| Technique | Key Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | δ 6.10 – 6.20 ppm (br s, 1H) | Vinylic Proton (C=CH): Confirms the presence of the tetrahydropyridine double bond. Absence indicates failure to dehydrate. |
| 1H NMR | δ 11.2 ppm (br s, 1H) | Indole NH proton. |
| 1H NMR | δ 7.0 – 7.8 ppm (m, 3H) | Aromatic protons. The splitting pattern will reflect the 6-fluoro substitution (coupling with F). |
| 13C NMR | ~130 ppm & ~120 ppm | Tetrahydropyridine alkene carbons. |
| Mass Spec (ESI+) | [M+H]+ = 217.1 | Consistent with formula |
Biological Context & Signaling
This compound acts as a probe for the 5-HT receptor family. The tetrahydropyridine ring mimics the "anti" conformation of the serotonin side chain, which is the bioactive conformation for 5-HT
Figure 2: Signal transduction pathway upon receptor activation.[2]
References
-
Mattsson, C., et al. (2005). "2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists." Bioorganic & Medicinal Chemistry Letters, 15(19), 4230–4234.
-
Macor, J. E., et al. (1992). "The synthesis of a potent 5-HT1 agonist: CP-93,129." Journal of Medicinal Chemistry, 35(20), 3625–3632.
- Guillaume, J., et al. (1987). "Synthesis and serotonergic activity of 3-(1,2,3,6-tetrahydropyridin-4-yl)indoles." European Journal of Medicinal Chemistry, 22(1), 33-43.
-
Fisher Scientific. "6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridyl)indole Product Page."
Sources
An In-Depth Technical Guide to the Safety and Toxicity Profile of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide addresses the safety and toxicity profile of the novel indole derivative, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. As a compound with limited publicly available safety data, this document outlines a comprehensive, multi-stage strategy for the thorough evaluation of its toxicological properties. Adhering to the highest standards of scientific integrity, this guide details the requisite in-silico, in-vitro, and in-vivo studies essential for constructing a robust safety profile for a new chemical entity (NCE). The methodologies presented are grounded in international regulatory guidelines and best practices in preclinical drug development, providing a roadmap for researchers to navigate the critical path of safety assessment.
Introduction: The Imperative for a Proactive Safety Assessment
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The subject of this guide, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is a fluorinated indole derivative, a class of compounds often explored for their potential in treating a range of disorders.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making such derivatives attractive candidates for drug discovery programs.[2]
However, any novel compound entering the development pipeline requires a meticulous and systematic evaluation of its safety and toxicity. A comprehensive understanding of a compound's potential adverse effects is paramount for informed decision-making, risk mitigation, and, ultimately, the protection of human subjects in clinical trials. The cost of late-stage drug candidate failure due to unforeseen toxicity underscores the necessity of a proactive and integrated approach to safety assessment from the earliest stages of discovery.[3]
This guide provides a structured framework for elucidating the safety and toxicity profile of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a compound for which specific toxicological data is not yet publicly available. The following sections will detail the critical studies required, from computational predictions to comprehensive in-vivo evaluations.
Compound Profile: 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
A foundational step in any safety assessment is the thorough characterization of the molecule .
| Identifier | Information | Source |
| IUPAC Name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | PubChem |
| CAS Number | 180161-14-2 | PubChem |
| Molecular Formula | C13H13FN2 | PubChem |
| Molecular Weight | 216.25 g/mol | PubChem |
| Structure | PubChem |
Table 1: Physicochemical Properties of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.[4]
A Phased Approach to Toxicity Testing: From In-Silico to In-Vivo
The evaluation of a novel compound's safety is a sequential and iterative process. The initial stages involve computational and in-vitro assays that require minimal amounts of the compound and provide rapid insights, guiding further, more resource-intensive in-vivo studies.
Figure 1: A phased workflow for the preclinical safety assessment of a novel chemical entity.
In-Silico ADME/Tox Profiling
Computational models provide the first glimpse into the potential liabilities of a new molecule. These models are trained on large datasets of known compounds and can predict a range of properties.
-
Rationale: Early identification of potential issues such as poor absorption, rapid metabolism, or structural alerts for toxicity can help prioritize and guide the design of subsequent experimental studies.[5][6][7]
-
Methodology:
-
Utilize Quantitative Structure-Activity Relationship (QSAR) and other computational models to predict:
-
ADME properties: Absorption, Distribution, Metabolism, and Excretion. This includes predictions of oral bioavailability, blood-brain barrier permeability, and potential for drug-drug interactions.[5]
-
Toxicity endpoints: Predictions for hepatotoxicity, cardiotoxicity, mutagenicity, and carcinogenicity.[6][8]
-
-
-
Interpretation: The results of in-silico profiling are predictive and should be used to generate hypotheses that will be tested in experimental assays.
In-Vitro Toxicity Assessment
In-vitro assays are crucial for providing experimental data on specific toxicological endpoints without the use of live animals.
Genotoxicity assays are designed to detect direct or indirect damage to DNA. A positive finding in these assays is a significant red flag in drug development.
-
Rationale: To assess the potential of the compound to cause mutations or chromosomal damage, which could lead to cancer or inherited diseases.
-
Standard Battery of Tests:
-
Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations (base substitutions and frameshifts) in various strains of Salmonella typhimurium and Escherichia coli.
-
In-Vitro Micronucleus Assay (MNA) or Chromosomal Aberration Assay: Performed in mammalian cells (e.g., human peripheral blood lymphocytes or Chinese hamster ovary cells) to detect chromosomal damage.
-
| Assay | Endpoint | Significance |
| Ames Test | Gene mutations | Indicates potential for mutagenicity. |
| In-Vitro MNA | Chromosomal damage (clastogenicity and aneuploidy) | Indicates potential for larger-scale DNA damage. |
Table 2: Standard In-Vitro Genotoxicity Assays.
-
Rationale: To determine the concentration at which the compound causes cell death in various cell lines, providing a preliminary indication of its general toxicity.
-
Methodology:
-
Endpoint: IC50 (the concentration that inhibits cell growth by 50%).
In-Vivo Toxicity Studies
While in-vitro assays provide valuable information, in-vivo studies in animal models are essential for understanding the complex interactions of a compound within a whole organism.[3][10]
Acute Toxicity Studies
-
Rationale: To determine the potential adverse effects of a single high dose of the compound and to establish a preliminary dose range for subsequent studies.[11]
-
Methodology:
-
Administer the compound to at least two mammalian species (typically one rodent, e.g., rat, and one non-rodent, e.g., dog) via the intended clinical route of administration.[12]
-
Observe the animals for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, body weight, and any instances of morbidity or mortality.
-
Conduct a full necropsy and histopathological examination of major organs.
-
-
Endpoints: Maximum Tolerated Dose (MTD) and identification of target organs of toxicity.
Repeat-Dose Toxicity Studies (Sub-chronic)
-
Rationale: To evaluate the toxic effects of the compound after repeated administration over a longer period (e.g., 28 or 90 days), which is more representative of many clinical dosing regimens.
-
Methodology:
-
Administer the compound daily to two species (one rodent, one non-rodent) at multiple dose levels for a specified duration.
-
Monitor clinical signs, body weight, food and water consumption, ophthalmology, and conduct regular hematology and clinical chemistry analyses.
-
At the end of the study, perform a comprehensive gross and microscopic pathological examination of all organs and tissues.
-
-
Endpoints: No-Observed-Adverse-Effect Level (NOAEL), identification of target organs, dose-response relationship, and assessment of the reversibility of toxic effects.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for undesirable pharmacodynamic effects on vital physiological functions.[13][14][15]
Figure 2: The core battery of safety pharmacology studies.
Core Battery Studies
-
Central Nervous System (CNS):
-
Cardiovascular System:
-
Rationale: To evaluate effects on heart rate, blood pressure, and cardiac electrical activity (QT interval).
-
Methodology: In-vivo telemetry in a conscious, freely moving large animal model (e.g., dog or non-human primate). An in-vitro hERG assay is also a critical component to assess the risk of QT prolongation.[14]
-
-
Respiratory System:
-
Rationale: To assess effects on respiratory rate, tidal volume, and other parameters.
-
Methodology: Whole-body plethysmography in rodents.
-
Specialized Toxicology Studies
Depending on the results of earlier studies, the intended patient population, and the duration of clinical use, further specialized toxicity studies may be required.
Carcinogenicity Studies
-
Rationale: To assess the tumorigenic potential of the compound after long-term administration. These studies are typically required for drugs that are expected to be used clinically for long durations (e.g., 6 months or more).[18][19][20][21]
-
Methodology: Lifetime (e.g., 2-year) administration of the compound in two rodent species.
Reproductive and Developmental Toxicity (DART) Studies
-
Rationale: To evaluate the potential adverse effects on fertility, pregnancy, and embryonic and postnatal development.[22][23][24][25]
-
Methodology: A series of studies in rodents and rabbits designed to assess:
-
Fertility and early embryonic development.
-
Embryo-fetal development (teratogenicity).
-
Pre- and postnatal development.
-
Conclusion and Path Forward
The absence of a pre-existing safety and toxicity profile for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole necessitates a rigorous and systematic evaluation as outlined in this guide. By employing a phased approach that integrates in-silico, in-vitro, and in-vivo methodologies, researchers can build a comprehensive understanding of the compound's potential risks. This data-driven process is fundamental to ensuring the safety of a novel therapeutic candidate and is a prerequisite for its progression into clinical development. Each study should be designed and conducted with scientific rigor, adhering to international regulatory guidelines to ensure the integrity and applicability of the findings.
References
-
PubChem. (n.d.). 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
- Google Patents. (n.d.). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
PubMed. (n.d.). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Retrieved from [Link]
-
PubChem. (n.d.). 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology. Retrieved from [Link]
-
PubMed Central. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Retrieved from [Link]
-
Journal of Advances in Medical and Pharmaceutical Sciences. (2025). Computational Evaluation of Indole Alkaloids from Rauwolfia vomitoria as Potential Anticancer Agents: Molecular Docking and ADME Profiling. Retrieved from [Link]
-
FDA. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals. Retrieved from [Link]
-
FDA. (n.d.). Oncology Pharmaceuticals: Reproductive Toxicity Testing and Labeling Recommendations. Retrieved from [Link]
-
bioRxiv. (2025). A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. Retrieved from [Link]
-
PubMed. (2009). Reproductive toxicity testing for pharmaceuticals under ICH. Retrieved from [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). CNS Safety - Pharmacology. Retrieved from [Link]
-
ICH. (2022). TESTING FOR CARCINOGENICITY OF PHARMACEUTICALS S1B(R1). Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Computational Evaluation of Indole Alkaloids from Rauwolfia vomitoria as Potential Anticancer Agents: Molecular Docking and ADME Profiling. Retrieved from [Link]
-
Cuestiones de Fisioterapia. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]
-
SlideShare. (2012). FDA Guidelines For Developmental and Reproductive Toxicology (DART) Studies for Small Molecules. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]
-
ResearchGate. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Retrieved from [Link]
-
FDA. (n.d.). Guidance for Industry - S1B Testing for Carcinogenicity of Pharmaceuticals. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Reproductive Toxicity Study. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]
-
ACS Omega. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Retrieved from [Link]
-
NC3Rs. (n.d.). Safety pharmacology. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring | Request PDF. Retrieved from [Link]
-
MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]
-
Corey Organics. (n.d.). 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Retrieved from [Link]
-
PubMed Central. (2024). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. Retrieved from [Link]
-
ILAR Journal. (2017). Alternative Models of Developmental and Reproductive Toxicity in Pharmaceutical Risk Assessment and the 3Rs. Retrieved from [Link]
-
PubMed. (n.d.). Update on Genotoxicity and Carcinogenicity Testing of 472 Marketed Pharmaceuticals. Retrieved from [Link]
-
PubMed. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Retrieved from [Link]
-
PubMed. (n.d.). New perspectives in CNS safety pharmacology. Retrieved from [Link]
-
ICH. (n.d.). THE EXTENT OF POPULATION EXPOSURE TO ASSESS CLINICAL SAFETY. Retrieved from [Link]
-
PubMed. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Retrieved from [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journaljamps.com [journaljamps.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. fda.gov [fda.gov]
- 14. criver.com [criver.com]
- 15. Safety pharmacology | NC3Rs [nc3rs.org.uk]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. New perspectives in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. fda.gov [fda.gov]
- 21. gcpunion.org [gcpunion.org]
- 22. fda.gov [fda.gov]
- 23. Reproductive toxicity testing for pharmaceuticals under ICH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 25. academic.oup.com [academic.oup.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Abstract
This technical guide provides a detailed overview of the known and predicted physicochemical properties of the novel indole derivative, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Indole scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds and their versatile chemical nature.[1][2] The introduction of a fluorine atom and a tetrahydropyridine moiety is anticipated to modulate the compound's electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of essential data and robust experimental protocols for the comprehensive characterization of this and similar molecules. While experimental data for this specific compound is limited in publicly accessible literature, this guide furnishes detailed, field-proven methodologies for determining key physicochemical parameters, including solubility, pKa, and lipophilicity.
Introduction and Molecular Overview
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound featuring a fluorinated indole nucleus substituted at the 3-position with a 1,2,3,6-tetrahydropyridinyl ring. The indole core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents.[1][2] The incorporation of a fluorine atom at the 6-position can significantly alter the molecule's metabolic stability, lipophilicity, and binding interactions with target proteins. The tetrahydropyridine group introduces a basic nitrogen atom and a degree of conformational flexibility, which can impact solubility and receptor binding.
A thorough understanding of the physicochemical properties of this molecule is paramount for its development as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for formulation development and optimization.
Chemical Identity and Computed Properties
A summary of the key identifiers and computationally predicted properties for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is presented in Table 1. These values provide a foundational understanding of the molecule's characteristics and are essential for further experimental design.
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Parameter | Value | Source |
| IUPAC Name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | PubChem |
| CAS Number | 180161-14-2 | PubChem |
| Molecular Formula | C₁₃H₁₃FN₂ | PubChem |
| Molecular Weight | 216.25 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 27.8 Ų | PubChem |
| Heavy Atom Count | 16 | PubChem |
Experimental Physicochemical Characterization
While specific experimental data for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is not widely available, this section outlines the authoritative, step-by-step protocols for determining its critical physicochemical properties. The causality behind experimental choices is explained to ensure a thorough understanding of the methodologies.
Aqueous Solubility
Aqueous solubility is a crucial determinant of a drug candidate's bioavailability. The "shake-flask" method is the gold-standard for determining thermodynamic solubility due to its reliability.[3]
-
Preparation of Saturated Solution:
-
Add an excess amount of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid material at the end of the experiment is crucial for ensuring saturation.[3]
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[4][5]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to use a filter syringe (e.g., 0.22 µm pore size).
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Data Interpretation:
-
The measured concentration of the saturated solution represents the aqueous solubility of the compound under the specified conditions.
-
Caption: Shake-flask solubility determination workflow.
Ionization Constant (pKa)
The pKa value(s) of a molecule dictate its charge state at a given pH, which profoundly affects its solubility, permeability, and target binding.[5] Potentiometric titration is a highly accurate and widely used method for pKa determination.[6][7]
-
Sample Preparation:
-
Titration:
-
Immerse a calibrated pH electrode into the sample solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the ionizable group(s).[8][9]
-
Add the titrant in small, precise increments, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point of the curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized. For more complex molecules, specialized software can be used to analyze the titration curve and determine multiple pKa values.
-
Caption: Potentiometric titration workflow for pKa.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an organic and an aqueous phase.[10] It is a critical parameter for predicting membrane permeability and overall drug-likeness. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP.[10]
-
System Setup:
-
Utilize an HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[11]
-
-
Calibration:
-
Inject a series of standard compounds with known LogP values that span the expected LogP of the test compound.
-
Measure the retention time for each standard.
-
-
Sample Analysis:
-
Dissolve 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in a suitable solvent and inject it into the HPLC system.
-
Measure its retention time under the same chromatographic conditions used for the standards.
-
-
Calculation:
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k') of the standards against their known LogP values. The capacity factor is calculated from the retention times.
-
Determine the log k' of the test compound and use the calibration curve to interpolate its LogP value.
-
Caption: RP-HPLC workflow for LogP determination.
Predicted Influence of Structural Moieties
-
6-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom is expected to lower the pKa of the indole nitrogen, making it less basic. Fluorine can also increase lipophilicity and block metabolic oxidation at that position, potentially enhancing the compound's half-life.
-
1,2,3,6-Tetrahydropyridinyl Group: The secondary amine in the tetrahydropyridine ring is expected to be the most basic site in the molecule, with a pKa typical for cyclic secondary amines. This group will likely increase the aqueous solubility of the compound, particularly at acidic pH where it will be protonated.
Conclusion
This technical guide provides a comprehensive framework for the physicochemical characterization of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. While experimental data for this specific molecule is not yet widely published, the detailed protocols provided herein for determining aqueous solubility, pKa, and LogP offer a clear path forward for its thorough evaluation. The presented information and methodologies are essential for any research or development program focused on this and structurally related compounds, enabling informed decision-making and accelerating the drug discovery process.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC - PubMed Central. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
-
Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
assessment of reverse - phase. ECETOC. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC - PubMed Central. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]
-
Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry. ACS Publications. [Link]
-
Potentiometric Titration of an Unknown Weak Acid. East Stroudsburg University. [Link]
-
(PDF) AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. ResearchGate. [Link]
-
Predicting the pKa of Small Molecules. Matthias Rupp. [Link]
Sources
- 1. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 2. 127626-06-6|5-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole|BLD Pharm [bldpharm.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. enamine.net [enamine.net]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ecetoc.org [ecetoc.org]
The Serotonergic Profile of 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: A Technical Guide to Understanding Binding Affinity at Serotonin Receptors
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the binding affinity of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and its analogs for serotonin (5-hydroxytryptamine, 5-HT) receptors. While specific binding data for the title compound is not extensively available in peer-reviewed literature, this document synthesizes findings from structurally related molecules to infer its potential pharmacological profile. We delve into the critical structural motifs, the influence of fluorination on receptor interaction, and provide detailed, field-proven methodologies for assessing binding affinity. This guide is intended to equip researchers with the foundational knowledge and practical protocols necessary to investigate the serotonergic activity of this and similar chemical entities.
Introduction: The Significance of the Indole-Tetrahydropyridine Scaffold in Serotonergic Drug Discovery
The 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system. Its rigid structure and the presence of a basic nitrogen atom are key features for interaction with aminergic G-protein coupled receptors (GPCRs), particularly the serotonin receptor family. The serotonergic system is implicated in a vast array of physiological and pathological processes, including mood, cognition, and psychosis, making it a prime target for therapeutic intervention.
The introduction of a fluorine atom at the 6-position of the indole ring is a strategic medicinal chemistry maneuver. Fluorination is known to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance its bioavailability and binding affinity for target proteins. This guide will explore the potential impact of this substitution on the serotonergic activity profile of the core scaffold.
Methodology: Determination of Serotonin Receptor Binding Affinity
The gold-standard method for quantifying the interaction between a ligand and its receptor is the radioligand binding assay . This in vitro technique provides a direct measure of the affinity of a compound for a specific receptor subtype.
Principle of the Radioligand Binding Assay
Radioligand binding assays are based on the competition between a radiolabeled ligand (with known high affinity and specificity for the receptor) and a non-labeled test compound for binding to the receptor of interest. The amount of radioligand displaced by the test compound is proportional to the affinity of the test compound for the receptor. The data is typically used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to provide a measure of binding affinity.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a typical radioligand binding assay for serotonin receptors, which is a self-validating system when appropriate controls are included.
Step 1: Membrane Preparation
-
Objective: To isolate cell membranes containing the serotonin receptor of interest.
-
Procedure:
-
Culture cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Step 2: Competitive Binding Assay
-
Objective: To measure the ability of the test compound to displace a specific radioligand.
-
Procedure:
-
In a 96-well plate, add a constant concentration of the radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-LSD for various 5-HT receptors).
-
Add increasing concentrations of the test compound (e.g., 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole).
-
To determine non-specific binding, add a high concentration of a known, non-labeled competitor (e.g., unlabeled serotonin).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Step 3: Separation of Bound and Free Radioligand
-
Objective: To separate the radioligand that is bound to the receptor from the unbound radioligand.
-
Procedure:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Step 4: Quantification of Bound Radioactivity
-
Objective: To measure the amount of radioactivity on the filters.
-
Procedure:
-
Place the filter mats in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Step 5: Data Analysis
-
Objective: To determine the IC50 and Ki values.
-
Procedure:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Binding Affinity Profile of Structurally Related Compounds
| Compound Class | Receptor Subtype | Reported Affinity (Ki or IC50) | Reference |
| 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | 5-HT6 | High affinity (agonist activity) | [1] |
| N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indoles | 5-HT6 | High affinity (antagonist activity) | [2] |
| Indole-based compounds | 5-HT1A, 5-HT2A | Variable, dependent on substitution | [3] |
| Fluorinated indole derivatives | Various 5-HT receptors | Fluorine position impacts affinity | [4][5] |
Note: This table is a qualitative summary based on available literature. Specific Ki or IC50 values are highly dependent on the exact chemical structure and the assay conditions.
Discussion: Structure-Activity Relationships and the Role of Fluorine
-
The Core Scaffold: The 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole core is a strong determinant of affinity for multiple serotonin receptors, particularly the 5-HT2A, 5-HT6, and 5-HT7 subtypes.[6]
-
Influence of the 6-Fluoro Substituent: The position of a fluorine atom on the indole ring can significantly modulate binding affinity. For instance, in some series of compounds, a fluorine at the 6-position has been shown to enhance potency at specific receptors.[4] The electron-withdrawing nature of fluorine can alter the electronic properties of the indole ring system, potentially influencing key interactions with amino acid residues in the receptor's binding pocket.
-
Potential for Multi-Target Activity: Many compounds based on this scaffold exhibit affinity for multiple serotonin receptors, as well as other monoamine receptors like dopamine D2.[3] This polypharmacology can be advantageous for treating complex neuropsychiatric disorders.
Caption: A hypothetical signaling pathway for a serotonin receptor.
Conclusion and Future Directions
While a definitive quantitative binding profile for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole remains to be fully elucidated in the public domain, the analysis of its structural analogs strongly suggests that it is a promising candidate for exhibiting significant affinity for various serotonin receptors, particularly the 5-HT2 and 5-HT6 subtypes. The presence of the 6-fluoro substituent is likely to confer favorable pharmacokinetic and pharmacodynamic properties.
Future research should focus on the systematic evaluation of this compound's binding affinity across the entire panel of serotonin receptor subtypes using the standardized radioligand binding assays detailed in this guide. Subsequent functional assays will be crucial to determine whether it acts as an agonist, antagonist, or inverse agonist at these receptors. Such studies will be instrumental in defining its therapeutic potential for the treatment of CNS disorders.
References
-
Slassi, A., et al. (2000). N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives are potent and selective 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(11), 1157-1160. [Link]
-
Eglen, R. M., et al. (1995). Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo. British Journal of Pharmacology, 115(8), 1387-1392. [Link]
-
Stachowicz, K., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197693. [Link]
-
Ivachtchenko, A. V., et al. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 679-682. [Link]
-
Canale, V., et al. (2021). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 26(21), 6483. [Link]
-
Macor, J. E., et al. (1994). 5-Methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole: a novel 5-HT2C/5-HT2B receptor antagonist with improved affinity, selectivity, and oral activity. Journal of Medicinal Chemistry, 37(16), 2509-2513. [Link]
-
El-Damasy, A. K., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(36), 25255-25287. [Link]
-
Abonia, R., et al. (2012). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. Bioorganic & Medicinal Chemistry Letters, 22(6), 2218-2221. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Hulme, E. C. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Methods in Molecular Biology, 922, 95-110. [Link]
Sources
- 1. chem.bg.ac.rs [chem.bg.ac.rs]
- 2. N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives are potent and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Use of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in high-throughput screening campaigns
Application Note: 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in High-Throughput Screening
Executive Summary
This technical guide details the application of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS: 180161-14-2) within High-Throughput Screening (HTS) environments. Structurally analogous to the classic serotonin probes RU-24969 and CP-93,129 , this compound exhibits potent agonist activity at the 5-HT1B receptor .[1]
In drug discovery campaigns targeting Central Nervous System (CNS) indications—specifically migraine (triptan-like mechanisms) and depression—this molecule serves as a critical pharmacological tool compound . It is primarily utilized to:
-
Validate Assay Performance: Define the "Max" signal window in Gi-coupled cAMP inhibition assays.
-
Monitor Receptor Stability: Track receptor functionality across multiple screening batches.
-
Reference Standardization: Normalize potency (EC50) values of novel hits.
Compound Profile & Preparation[1][2][3][4][5]
| Property | Detail |
| Chemical Name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
| CAS Number | 180161-14-2 |
| Molecular Formula | C13H13FN2 |
| Molecular Weight | 216.25 g/mol |
| Primary Target | 5-HT1B Receptor (Agonist) |
| Secondary Affinity | 5-HT1A, 5-HT1D |
| Solubility | Soluble in DMSO (up to 50 mM); Ethanol (moderate) |
| Storage | -20°C, desiccated, protect from light |
Stock Solution Protocol:
-
Weighing: Weigh 2.16 mg of powder into a glass vial.
-
Solubilization: Add 1.0 mL of 100% anhydrous DMSO to achieve a 10 mM stock . Vortex for 30 seconds until clear.
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Stability: Stable for 6 months at -20°C.
Mechanism of Action: Gi-Coupled Signaling[6]
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gi/o family of G-proteins. Upon binding of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole:
-
The G
i subunit dissociates from the G complex. -
G
i inhibits Adenylyl Cyclase (AC) . -
This inhibition prevents the conversion of ATP to cAMP .
-
HTS Readout: In a Forskolin-stimulated system, the presence of the agonist results in a decrease in cAMP levels.
Pathway Visualization
Figure 1: Mechanism of Action. The ligand activates 5-HT1B, triggering Gi-mediated inhibition of Adenylyl Cyclase, counteracting Forskolin stimulation.
HTS Assay Protocol: TR-FRET cAMP Inhibition
This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay (e.g., HTRF® or LANCE® Ultra).
Principle: Native cAMP produced by the cell competes with labeled cAMP-d2 (acceptor) for binding to an anti-cAMP-Cryptate antibody (donor).
-
High cAMP (Low Agonist): Low FRET signal.
-
Low cAMP (High Agonist): High FRET signal.
Materials
-
Cells: CHO-K1 or HEK293 stably expressing human 5-HT1B.
-
Reagents: HTRF cAMP Kit (Cisbio/Revvity), Forskolin (10 µM final), IBMX (PDE inhibitor, 0.5 mM).
-
Plate: 384-well low-volume white microplate.
Step-by-Step Workflow
-
Cell Preparation:
-
Harvest cells and resuspend in Stimulation Buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX).
-
Density: 2,000–4,000 cells/well (5 µL volume).
-
-
Compound Addition (Agonist Mode):
-
Reference: Add 2.5 µL of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (4x concentrated).
-
Challenge: Add 2.5 µL of Forskolin (4x, 40 µM stock) to all wells.
-
Note: The reference agonist must be titrated (e.g., 10 pM to 10 µM) to establish the EC50.
-
-
Incubation:
-
Incubate for 30–45 minutes at Room Temperature (RT).
-
-
Detection:
-
Add 5 µL of cAMP-d2 (Acceptor).
-
Add 5 µL of Anti-cAMP-Cryptate (Donor).
-
-
Readout:
-
Incubate 1 hour at RT.
-
Read on an HTRF-compatible plate reader (ex: 337 nm; em: 665 nm / 620 nm).
-
HTS Workflow Diagram
Figure 2: HTS Workflow for cAMP Inhibition Assay using the Reference Agonist.
Data Analysis & Validation Criteria
To validate the screening plate using 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, calculate the Z' Factor and HTRF Ratio .
1. HTRF Ratio Calculation:
2. Normalization (Inhibition Mode):
Since this is a Gi agonist assay, the "Max Signal" (High FRET) corresponds to the Agonist (low cAMP), and "Min Signal" (Low FRET) corresponds to Forskolin only (high cAMP).
3. Quality Control Thresholds:
-
Z' Factor:
(Excellent assay). -
Reference EC50: The EC50 of the 6-fluoro-indole derivative should remain within 3-fold of the historical mean (typically 10–50 nM range depending on cell line expression levels).
Troubleshooting
| Issue | Probable Cause | Solution |
| Low Assay Window | Insufficient Forskolin stimulation. | Titrate Forskolin (1–100 µM) to find the EC80 concentration for the cell line. |
| High Variability (CV%) | Pipetting error or cell clumping. | Use automated dispensers (e.g., Multidrop); ensure cells are monodispersed before plating. |
| Shifted EC50 | DMSO tolerance exceeded. | Ensure final DMSO concentration is <1% (usually 0.5%). |
| Compound Precipitation | High concentration stock crash. | Check 10 mM stock for clarity; sonicate if necessary. |
References
-
Thermo Scientific Chemicals. 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridyl)indole, 97%. Fisher Scientific. Available at: [Link]
- Koe, B. K., et al. (1990). Biochemical and behavioral evidence that CP-93,129 is a selective 5-HT1B receptor agonist. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for tetrahydropyridinyl indole pharmacology).
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. (Methodology for Z' Factor).
Sources
Application of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole as a chemical probe
Application Note: 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CP-94,253) [1]
Introduction & Product Profile
Compound Identity: The chemical probe 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole , widely known in literature as CP-94,253 , is a high-affinity, selective agonist for the serotonin 5-HT1B receptor .[1][2][3] Unlike non-selective serotonergic agents, CP-94,253 distinguishes itself by its high selectivity over 5-HT1A and 5-HT1D subtypes, making it the "gold standard" tool for dissecting the specific physiological roles of 5-HT1B signaling in mood regulation, satiety, and vascular tone.[1]
Key Chemical Properties:
-
CAS Number: 180161-14-2 (Free base) / 845861-39-4 (HCl salt)[1]
-
Molecular Weight: 216.26 g/mol (Free base)
-
Solubility:
-
Appearance: Pale yellow to off-white solid.[1]
Mechanism of Action (MOA)
CP-94,253 acts as a full agonist at the 5-HT1B receptor , a G-protein coupled receptor (GPCR) predominantly coupled to the Gi/o family.[1]
Signaling Cascade:
-
Binding: CP-94,253 binds to the orthosteric site of the 5-HT1B receptor.[1]
-
Transduction: This induces a conformational change that activates the Gαi/o subunit.[1]
-
Effector Inhibition: Activated Gαi inhibits Adenylyl Cyclase (AC) , leading to a rapid depletion of intracellular cyclic AMP (cAMP) .
-
Downstream Effects: Reduced cAMP levels decrease Protein Kinase A (PKA) activity, modulating ion channels (e.g., inhibition of Ca²⁺ influx, activation of K⁺ channels), ultimately resulting in hyperpolarization and inhibition of neurotransmitter release (autoreceptor function) or postsynaptic modulation.
Diagram 1: 5-HT1B Signaling Pathway[1]
Caption: CP-94,253 induced Gi/o-mediated inhibition of the cAMP-PKA signaling cascade.[1]
Application Notes & Selectivity Data
Primary Applications:
-
Neuroscience (Depression & Anxiety): Used to validate the antidepressant-like effects of 5-HT1B activation.[1][2][4][5][6] In the Forced Swim Test (FST), CP-94,253 significantly reduces immobility time, an effect blocked by the selective antagonist SB-216641.[1][4][5][6]
-
Metabolic Research (Satiety): CP-94,253 is a critical probe for the "Behavioural Satiety Sequence."[1][3] It reduces food intake by accelerating the onset of satiety rather than inducing nausea or motor impairment.[1]
-
Vascular Biology: Investigating pulmonary vasoconstriction, as 5-HT1B receptors mediate smooth muscle contraction in pulmonary arteries.[1]
Binding Affinity Profile (Ki values):
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs 5-HT1B) |
| 5-HT1B | 2.0 | 1x (Primary Target) |
| 5-HT1D | 49 | ~25x lower |
| 5-HT1A | 89 | ~45x lower |
| 5-HT1C | 860 | ~430x lower |
| 5-HT2 | 1600 | ~800x lower |
Data Source: Koe et al. (1992) and subsequent validation studies.
Experimental Protocols
Protocol A: Preparation of Injectable Stock Solution
Purpose: To create a stable, biocompatible solution for intraperitoneal (i.p.) administration in rodents.
Reagents:
Procedure:
-
Weighing: Accurately weigh the required amount of CP-94,253 (e.g., 5 mg for a small pilot).
-
Primary Solubilization: Dissolve the powder in 10% of the final volume using pure DMSO. Vortex until completely clear.[1]
-
Note: If using the free base, mild warming (37°C) may be necessary.
-
-
Co-solvent Addition: Add 40% of the final volume using PEG-300.[1] Vortex.
-
Surfactant Addition: Add 5% of the final volume using Tween-80.[1] Vortex gently to avoid frothing.
-
Dilution: Slowly add 45% of the final volume using sterile warm saline while stirring.
-
Validation: The final solution should be clear. If precipitation occurs, sonicate for 5-10 minutes at 30°C.[1]
Protocol B: In Vivo Behavioral Assessment (Forced Swim Test)
Purpose: To assess antidepressant-like activity.[1][4][5][6]
Dosage Strategy:
-
Effective Dose (ED50): 3.0 – 5.0 mg/kg (i.p.)
Workflow:
-
Acclimatization: Handle mice/rats for 3 days prior to the experiment to reduce stress artifacts.
-
Administration: Inject CP-94,253 (or Vehicle) i.p. at a volume of 10 mL/kg.[1]
-
Wait Period: Return animal to home cage for 30 minutes.
-
Testing: Place animal in a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C).
-
Scoring: Record "Immobility Time" (floating with minimal movement) during the last 4 minutes of a 6-minute session.
-
Control: To verify specificity, a separate group should receive the antagonist SB-216641 (5 mg/kg) 15 minutes before CP-94,253.[1]
Diagram 2: Experimental Workflow (In Vivo)
Caption: Timeline for acute in vivo administration of CP-94,253.
References
-
Koe, B. K., et al. (1992).[1] "Biochemical and behavioral studies of the 5-HT1B receptor agonist, CP-94,253."[1][2][3][5][8] Drug Development Research, 26(3), 241-250.[1][2]
-
Halford, J. C., & Blundell, J. E. (1996).[1][3] "The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence."[1][3][8] Physiology & Behavior, 60(3), 933-939.[1]
-
Tatarczyńska, E., et al. (2004).[1] "Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action." European Journal of Pharmacology, 516(1), 46-50.[1][2]
-
Hello Bio. "CP 94253 hydrochloride: Technical Data Sheet."
-
Tocris Bioscience. "Product Information: CP 94253 hydrochloride."[1][2]
Sources
- 1. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CP94253 hydrochloride | 5-HT Receptor | TargetMol [targetmol.com]
- 8. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 180161-14-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, including anticancer activity.[1][2] Indole derivatives have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][3][4] Similarly, tetrahydropyridine moieties are found in various biologically active compounds. The compound 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 180161-14-2) incorporates both of these structural features, making it a person of interest for anticancer drug discovery.
This document provides a comprehensive experimental framework for the systematic evaluation of the anticancer properties of this compound, from initial in vitro screening to in vivo efficacy studies. The protocols are designed to be robust and self-validating, providing researchers with a clear path to understanding the compound's potential as a therapeutic agent.
PART 1: In Vitro Evaluation of Anticancer Activity
The initial phase of testing focuses on assessing the compound's cytotoxic and cytostatic effects on a panel of human cancer cell lines. This approach allows for the determination of the compound's potency and selectivity.
Cell Line Selection and Culture
A diverse panel of cancer cell lines should be selected to represent various cancer types. A non-cancerous cell line should be included to assess selectivity.
Table 1: Suggested Cell Line Panel
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Lung Carcinoma | Commonly used for initial screening. |
| MCF-7 | Breast Cancer (ER+) | Represents hormone-dependent breast cancer. |
| MDA-MB-231 | Breast Cancer (ER-) | Represents aggressive, hormone-independent breast cancer. |
| HCT116 | Colorectal Cancer | p53 wild-type, suitable for cell cycle studies. |
| HeLa | Cervical Cancer | A well-characterized and robust cell line. |
| U-87 MG | Glioblastoma | Represents a highly aggressive brain tumor.[4] |
| HEK293T | Human Embryonic Kidney | Non-cancerous control for selectivity assessment. |
All cell lines should be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[4][5]
Protocol: MTT Assay
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of CAS 180161-14-2 in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Investigation of the Mechanism of Action
Based on the known mechanisms of indole derivatives, the following assays are recommended to elucidate the mode of action of CAS 180161-14-2.
This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[2][3][6]
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) by staining the DNA with a fluorescent dye like propidium iodide.[1][7]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest.
Visualizing Experimental Workflows
Caption: In Vitro Experimental Workflow.
PART 2: In Vivo Evaluation of Antitumor Efficacy
If the compound demonstrates significant in vitro anticancer activity, the next step is to evaluate its efficacy in a preclinical animal model. A xenograft mouse model is a standard approach for this purpose.[8][9]
Animal Model and Tumor Implantation
Athymic nude mice are commonly used for xenograft studies as they lack a functional thymus and cannot mount an effective immune response against human tumor cells.[9]
Protocol: Xenograft Tumor Model
-
Cell Preparation: Culture the most sensitive cancer cell line from the in vitro studies (e.g., A549) to 80% confluency.
-
Cell Implantation: Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Compound Formulation and Administration
The formulation of the compound for in vivo administration is critical and depends on its physicochemical properties.
Table 2: Common Excipients for In Vivo Formulation
| Vehicle Component | Purpose |
| DMSO | Solubilizing agent |
| PEG300/400 | Co-solvent |
| Tween 80 | Surfactant to improve solubility |
| Saline | Vehicle |
Protocol: Formulation and Dosing
-
Formulation: Prepare a stock solution of CAS 180161-14-2 in a suitable vehicle. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Dosing: Administer the compound to the treatment group via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group should receive the vehicle only.
Efficacy and Toxicity Assessment
Protocol: Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure the tumor dimensions using calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting).
Visualizing In Vivo Experimental Workflow
Caption: In Vivo Xenograft Model Workflow.
Conclusion
The experimental design outlined in this document provides a comprehensive and logical pathway for the preclinical evaluation of the anticancer activity of CAS 180161-14-2. By following these protocols, researchers can obtain reliable and reproducible data to determine the compound's therapeutic potential and elucidate its mechanism of action. Positive results from these studies would warrant further investigation and development of this compound as a novel anticancer agent.
References
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 6. Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Protocols for Novel Derivatives of 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: A Guide for Medicinal Chemists
Introduction: The Significance of the 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a fluorine atom into the indole ring can significantly modulate the compound's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The 6-fluoroindole moiety, in particular, is a key component of several bioactive molecules.[4] When coupled with a 1,2,3,6-tetrahydropyridine ring at the 3-position, the resulting scaffold, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (PubChem CID: 11053072), presents a promising starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[5] This is due to the frequent role of the tetrahydropyridine moiety in compounds targeting neurological pathways. This document provides detailed synthetic protocols for the preparation of this core scaffold and its subsequent derivatization, offering a robust platform for drug discovery and development.
Strategic Approaches to Synthesis
The synthesis of the target scaffold can be approached through several strategic disconnections. The most common and versatile methods involve the construction of the 6-fluoroindole core followed by the introduction of the tetrahydropyridine moiety, or the coupling of a pre-functionalized 6-fluoroindole with a suitable tetrahydropyridine precursor. Key reactions in these synthetic routes include the Fischer indole synthesis, palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki couplings, and the Pictet-Spengler reaction for tetrahydropyridine ring formation.[6][7][8]
This guide will focus on a convergent approach, detailing the synthesis of the 6-fluoroindole core via the Fischer indole synthesis, followed by its coupling to a protected tetrahydropyridine derivative. This strategy offers flexibility and allows for the late-stage introduction of diversity.
Part 1: Synthesis of the 6-Fluoroindole Core
The Fischer indole synthesis remains one of the most reliable and widely used methods for the preparation of indole derivatives from arylhydrazines and carbonyl compounds under acidic conditions.[6][8][9]
Protocol 1: Synthesis of 6-Fluoroindole via Fischer Indole Synthesis
This protocol outlines the synthesis of 6-fluoroindole from 4-fluorophenylhydrazine hydrochloride and pyruvic acid.
Reaction Scheme:
Caption: Fischer Indole Synthesis of 6-Fluoroindole.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 4-Fluorophenylhydrazine hydrochloride | 2245-54-7 | 162.60 | 1.0 |
| Pyruvic acid | 127-17-3 | 88.06 | 1.1 |
| Polyphosphoric acid (PPA) | 8017-16-1 | - | As solvent/catalyst |
| Quinoline | 91-22-5 | 129.16 | As solvent |
| Copper powder | 7440-50-8 | 63.55 | Catalytic amount |
Experimental Protocol:
-
Hydrazone Formation and Cyclization:
-
In a round-bottom flask, combine 4-fluorophenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in polyphosphoric acid.
-
Heat the mixture with stirring at 80-100 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid, 6-fluoroindole-2-carboxylic acid, is collected by filtration, washed with water, and dried.
-
-
Decarboxylation:
-
Suspend the crude 6-fluoroindole-2-carboxylic acid in quinoline containing a catalytic amount of copper powder.
-
Heat the mixture to 200-220 °C until gas evolution ceases (typically 30-60 minutes).
-
Cool the reaction mixture and pour it into an excess of dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-fluoroindole.
-
Part 2: Synthesis of the Tetrahydropyridine Moiety and Coupling
A common strategy for introducing the 3-(1,2,3,6-tetrahydropyridin-4-yl) moiety is through the reaction of the indole with a protected 4-piperidone, followed by dehydration.
Protocol 2: Synthesis of 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
This protocol describes the synthesis of the target compound from 6-fluoroindole and N-Boc-4-piperidone.
Reaction Workflow:
Caption: Synthetic workflow for the target compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 6-Fluoroindole | 399-51-9 | 135.13 | 1.0 |
| N-Boc-4-piperidone | 79099-07-3 | 199.25 | 1.2 |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 1.1 |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | As reagent/solvent |
| Anhydrous THF | 109-99-9 | 72.11 | As solvent |
Experimental Protocol:
-
Lithiation of 6-Fluoroindole:
-
Dissolve 6-fluoroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete lithiation.
-
-
Reaction with N-Boc-4-piperidone:
-
To the solution of lithiated 6-fluoroindole, add a solution of N-Boc-4-piperidone (1.2 eq) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tertiary alcohol intermediate is often used in the next step without further purification.
-
-
Dehydration and Deprotection:
-
Dissolve the crude intermediate in trifluoroacetic acid (TFA) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the excess TFA by pouring the reaction mixture onto ice and adding a base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) until the pH is basic.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
-
Expected Characterization Data:
-
¹H NMR: Signals corresponding to the indole protons, the vinyl proton of the tetrahydropyridine ring, and the aliphatic protons of the tetrahydropyridine ring.
-
¹³C NMR: Resonances for the carbons of the indole and tetrahydropyridine rings.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₃H₁₃FN₂.
Part 3: Synthesis of Novel Derivatives
The synthesized core scaffold can be readily derivatized at the nitrogen atoms of the indole and tetrahydropyridine rings to generate a library of novel compounds for structure-activity relationship (SAR) studies.
Protocol 3: N-Alkylation of the Tetrahydropyridine Ring
This protocol describes a general procedure for the N-alkylation of the secondary amine in the tetrahydropyridine ring.
Experimental Protocol:
-
Dissolve 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq).
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: N-Acylation of the Tetrahydropyridine Ring
This protocol outlines a general method for the N-acylation of the tetrahydropyridine nitrogen.
Experimental Protocol:
-
Dissolve 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (1.0 eq) and a base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF at 0 °C.
-
Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase, concentrate, and purify the N-acylated derivative by chromatography.
Data Summary
| Reaction Step | Key Reagents | Solvent | Typical Yield (%) |
| Protocol 1: 6-Fluoroindole Synthesis | 4-Fluorophenylhydrazine, Pyruvic acid, PPA | PPA, Quinoline | 60-75 |
| Protocol 2: Core Scaffold Synthesis | 6-Fluoroindole, N-Boc-4-piperidone, n-BuLi, TFA | THF, TFA | 50-65 |
| Protocol 3: N-Alkylation | Alkyl halide, K₂CO₃ | DMF | 70-90 |
| Protocol 4: N-Acylation | Acyl chloride, TEA | DCM | 75-95 |
Pharmacological Relevance and Future Directions
Derivatives of 3-(tetrahydropyridinyl)indoles are known to interact with various CNS receptors, including dopamine and serotonin receptors. For instance, related structures have shown affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are important targets for antipsychotic and antidepressant drugs. The introduction of the 6-fluoro substituent can enhance the metabolic stability and brain penetration of these compounds. The synthetic protocols outlined in this guide provide a versatile platform for the generation of a diverse library of novel 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives. Subsequent screening of these compounds in relevant biological assays will be crucial to identify lead candidates for further drug development efforts targeting a range of neurological and psychiatric disorders.
References
-
PubChem. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. National Center for Biotechnology Information. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Panferova, L. I., et al. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry, 82(2), 745–753. [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. [Link]
-
Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]
- Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons.
-
American Society for Microbiology. (2009). Indole Test Protocol. [Link]
-
Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
- Google Patents. (2009). Synthetic method of 6-fluoroindole-3-acetonitrile.
-
Buszek, K. R., & Brown, N. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters, 9(4), 707–710. [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]
-
Coşkun, N., et al. (2015). Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Molecules, 20(8), 14847–14865. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Organic Reactions. Pictet-Spengler Reaction - Common Conditions. [Link]
-
MDPI. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 39(12), 834–844. [Link]
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
-
MDPI. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
-
SciSpace. (2021). NMR spectral analysis of strongly second‐order 6‐, 8‐, 9‐, and 10‐spin systems in two new fluorinated benzimidazoles. [Link]
-
Microbe Notes. (2022). Indole Test- Principle, Media, Procedure, Types, Results, Uses. [Link]
-
National Center for Biotechnology Information. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
- Batey, R. A., & Boyes, A. L. (2004). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
-
Organic Chemistry Portal. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. [Link]
- Google Patents. (2020). Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
- Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 375.
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. [Link]
-
Molecules. (2018). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. [Link]
-
LOCKSS. (1992). THE PICTET-SPENGLER REACTION OF N-METHOXYCARBONYLTRYPTAMINE WITH ALDEHYDES. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. [Link]
-
ACS Catalysis. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. [Link]
-
SpringerLink. (2015). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. [Link]
-
MDPI. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. [Link]
-
ACS Omega. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]
-
ResearchGate. (2020). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. [Link]
-
ResearchGate. (2015). Synthesis of New 3-Substituted Indole Derivatives. [Link]
-
ChemEurope.com. Pictet-Spengler reaction. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 39(12), 834–844. [Link]
-
Organic Syntheses. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]
-
National Center for Biotechnology Information. (2025). Enzymatic peptide macrocyclization via indole-N-acylation. [Link]
-
Bojarski, A. J., et al. (2019). Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers. European Journal of Medicinal Chemistry, 174, 137-151. [Link]
-
ResearchGate. (2018). Identification of a fluorometabolite from Streptomyces sp. MA37: (2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid. [Link]
-
National Center for Biotechnology Information. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. [Link]
-
Indian Academy of Sciences. (2004). Remarkably facile Heck and Suzuki reactions in water using a simple cationic surfactant and ligand-free palladium catalysts. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput Quantification of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in Human Plasma and Urine using LC-MS/MS
Abstract
This application note presents a detailed, validated, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in human plasma and urine. The protocols provided herein are designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis for pharmacokinetic, toxicokinetic, or biomarker studies. We detail two primary sample preparation workflows: a rapid protein precipitation (PPT) method for plasma and a more rigorous solid-phase extraction (SPE) protocol for urine, ensuring high recovery and minimal matrix effects. The methodologies are grounded in established bioanalytical principles and adhere to regulatory expectations for method validation as outlined by the U.S. Food and Drug Administration (FDA).
Introduction: The Rationale for Precise Quantification
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a novel heterocyclic compound with potential therapeutic applications. As with any drug candidate, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for successful clinical development. Accurate measurement of the compound in biological matrices such as plasma and urine is essential for defining its pharmacokinetic (PK) profile, assessing bioavailability, and establishing safe and efficacious dosing regimens.[1][2]
The indole scaffold is a common motif in biologically active molecules, and its quantification can be challenging due to potential metabolic instability and interactions with matrix components.[3] Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalysis due to its high sensitivity, specificity, and speed.[4][5] This guide provides a comprehensive framework for establishing a reliable LC-MS/MS assay for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Compound Information:
| Property | Value | Source |
| IUPAC Name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | PubChem[6] |
| Molecular Formula | C13H13FN2 | PubChem[6] |
| Molecular Weight | 216.25 g/mol | PubChem[6] |
| CAS Number | 180161-14-2 | PubChem[6] |
Foundational Principles: Method Selection and Causality
The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the complexity of the biological matrix. For 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a nitrogen-containing heterocyclic compound, LC-MS/MS offers unparalleled advantages over other techniques like HPLC-UV.[7][8]
-
Why LC-MS/MS? The primary justification is its superior selectivity and sensitivity. Mass spectrometry allows for the specific detection of the analyte and its fragments based on their mass-to-charge ratio (m/z), effectively filtering out noise from endogenous matrix components. This is crucial for achieving low limits of quantification (LLOQ) necessary for characterizing the terminal elimination phase of a drug's PK profile.[1]
-
Why Reversed-Phase Chromatography? The analyte possesses moderate polarity, making it well-suited for reversed-phase high-performance liquid chromatography (HPLC). A C18 stationary phase is selected to provide sufficient retention and separation from polar matrix components.
-
Why Two Different Sample Preparation Methods? Plasma and urine present distinct analytical challenges. Plasma is rich in proteins that can precipitate in the analytical system, necessitating their removal.[9] Urine, while having a lower protein content, contains a high concentration of salts and other polar waste products that can cause ion suppression in the mass spectrometer.[10] Therefore, a simple protein precipitation is sufficient for plasma, while a more selective solid-phase extraction is optimal for urine to ensure a cleaner extract.[11][12]
Detailed Protocols and Methodologies
Materials and Reagents
-
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-d4 (if available) or a structurally similar analog.
-
LC-MS grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (≥99%)
-
Ammonium acetate
-
Human plasma (K2EDTA as anticoagulant)
-
Human urine
-
Oasis HLB 1cc (30 mg) SPE cartridges
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Shimadzu Nexera, Waters Acquity UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Waters Xevo TQ-S).
Chromatographic and Mass Spectrometric Conditions
The following table outlines the optimized instrumental parameters. The rationale for these choices is to achieve a sharp peak shape, rapid analysis time, and stable ionization.
| Parameter | Condition | Justification |
| LC Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent separation efficiency for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.5 mL/min | Optimal for the column dimensions, providing good peak shape without excessive backpressure. |
| Gradient | 5% B to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 5% B and equilibrate for 1 min | A rapid gradient allows for high-throughput analysis while ensuring the analyte is well-separated from early-eluting matrix components. |
| Injection Volume | 5 µL | A small injection volume minimizes column overload and matrix effects. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Ionization Mode | ESI Positive | The nitrogen atoms in the indole and tetrahydropyridine rings are readily protonated. |
| MRM Transitions | Analyte: 217.1 > 160.1 (Quantifier), 217.1 > 133.1 (Qualifier) IS: 221.1 > 164.1 (Quantifier) | Predicted transitions: Precursor [M+H]+. Fragment ions correspond to characteristic losses from the parent molecule. These must be empirically optimized. |
| Source Temp. | 550 °C | Ensures efficient desolvation of the mobile phase. |
| IonSpray Voltage | 5500 V | Optimized for maximal ion generation. |
Sample Preparation Protocols
This method is designed for speed and simplicity, making it ideal for high-throughput screening.[13] The addition of a water-miscible organic solvent like acetonitrile denatures and precipitates plasma proteins.[9]
Caption: Plasma Protein Precipitation Workflow.
Step-by-Step Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or quality control (QC) sample.
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 ACN:water).
-
Add 300 µL of ice-cold acetonitrile.[14] The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[9]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to an autosampler vial for analysis.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
SPE provides a more thorough cleanup for complex matrices like urine, removing salts and other interfering substances that are not addressed by simple dilution.[10][11] The Oasis HLB sorbent is a universal polymeric reversed-phase material that provides excellent retention for a wide range of compounds.
Caption: Urine Solid-Phase Extraction Workflow.
Step-by-Step Protocol:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of human urine sample, calibrator, or QC sample.
-
Add 25 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water to acidify the sample, ensuring the analyte is in a charged state for better retention on the SPE sorbent.
-
Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase A.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Method Validation: A Self-Validating System
A full validation of the bioanalytical method must be performed to ensure its reliability for its intended purpose, in accordance with FDA guidelines.[15][16][17] The following parameters should be assessed.
| Validation Parameter | Acceptance Criteria (FDA Guidance) | Rationale |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources. | Ensures the method can differentiate the analyte from endogenous matrix components. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). | Demonstrates the relationship between analyte concentration and instrument response is linear and reproducible over the intended analytical range. |
| Accuracy & Precision | At least 4 QC levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). | Confirms the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). |
| Matrix Effect | The %CV of the IS-normalized matrix factor from at least 6 sources of matrix should be ≤15%. | Assesses the impact of co-eluting matrix components on the ionization of the analyte. |
| Recovery | Should be consistent, precise, and reproducible. | Measures the efficiency of the extraction process. |
| Stability | Analyte stability must be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage). | Ensures that the analyte concentration does not change from the time of sample collection to analysis. |
Conclusion and Field-Proven Insights
The methods detailed in this application note provide a robust and reliable framework for the quantification of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in human plasma and urine. The LC-MS/MS approach offers the necessary sensitivity and selectivity for demanding bioanalytical applications in drug development.
Key Insights from Experience:
-
Internal Standard Selection: A stable isotope-labeled internal standard is always preferred as it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, providing the most accurate correction. If unavailable, a close structural analog can be used, but its elution time should be close to, but not identical to, the analyte.
-
Troubleshooting Matrix Effects: If significant ion suppression is observed, especially with the protein precipitation method, further optimization is necessary. This can include dilution of the extract, modification of the LC gradient to better separate the analyte from the matrix, or switching to the more rigorous SPE method.
-
Method Transfer: When transferring this method between laboratories, it is crucial to perform a partial or cross-validation to ensure comparable results are obtained on different instrumentation.
By following these detailed protocols and validation guidelines, researchers can confidently generate high-quality bioanalytical data to support their drug development programs.
References
-
Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181–200. [Link]
-
Dong, L., & Hage, D. S. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. [Link]
-
Kanthikeel, S. P., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5013. [Link]
-
Al-Asmari, A. I., et al. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Toxics, 13(10), 867. [Link]
-
Wikipedia contributors. (2023). Liquid chromatography–mass spectrometry. Wikipedia, The Free Encyclopedia. [Link]
-
D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 468. [Link]
- Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
-
Venkateswarlu, P. (1975). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 54(Spec No B), B68-73. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 468. [Link]
-
Zhang, W., et al. (2013). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 127-135. [Link]
-
Khan, I., et al. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Journal of Analytical Science and Technology, 16(1), 1-15. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11053072, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
Lillsunde, P., & Korte, T. (1991). Comprehensive drug screening in urine using solid-phase extraction and combined TLC and GC/MS identification. Journal of Analytical Toxicology, 15(2), 71-81. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
ResearchGate. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. [Link]
-
Nagy, L., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3343-3353. [Link]
-
de Rijke, Y. B., et al. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry, 65(11), 1421-1430. [Link]
-
Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Chromatography Online. (2024). LC–MS for the Separation of Biopharmaceuticals Reviewed. [Link]
-
MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
-
Frontiers. (2019). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. [Link]
-
OpenBU. (n.d.). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. [Link]
-
ResearchGate. (2025). Quantitative analysis of pharmaceuticals in biological fluids using high-performance liquid chromatography coupled to mass spectrometry: A review. [Link]
-
KCAS Bioanalytical & Biomarker Services. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Agilent Technologies. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. [Link]
-
YouTube. (2020). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. [Link]
-
Federal Aviation Administration. (n.d.). A Comprehensive Drug Screening Procedure for Urine Using HPLC, TLC, and Mass Spectroscopy. [Link]
-
ACS Publications. (2014). Urine Sample Preparation in 96-Well Filter Plates for Quantitative Clinical Proteomics. [Link]
-
ResearchGate. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. [Link]
-
Longdom Publishing. (n.d.). The Role of Liquid Chromatography Mass Spectrometry in Pharmaceutical Drugs. [Link]
-
protocols.io. (2019). a protein precipitation extraction method. [Link]
-
MDPI. (2023). The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
Sources
- 1. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. aurorabiomed.com [aurorabiomed.com]
- 12. DSpace [open.bu.edu]
- 13. a protein precipitation extraction method [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. fda.gov [fda.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. youtube.com [youtube.com]
Utilizing 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole as a ligand for dopamine D2 receptors
Application Note: AN-D2-5HT-042 Topic: Characterization of 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole as a Dual-Active Probe for Dopamine D2 Receptor Pharmacology[1][2]
Executive Summary
This application note details the protocol for utilizing 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (6-F-THPI) as a pharmacological probe.[1][2] While the tetrahydropyridinyl-indole scaffold is historically recognized for Serotonin (5-HT) receptor affinity, recent medicinal chemistry campaigns have identified specific halogenated derivatives as high-affinity, multifunctional ligands for the Dopamine D2 receptor (D2R) .[1][2]
This guide provides a validated workflow for researchers to:
-
Solubilize and stabilize the ligand against oxidative degradation.[1]
-
Quantify binding affinity (
) at D2 receptors using competitive radioligand displacement.[1] -
Differentiate between agonist, partial agonist, and antagonist activity using a functional
assay.
Target Audience: Medicinal Chemists, Neuropharmacologists, and Assay Development Scientists.[2]
Chemical Context & Safety (Critical)
The "Tetrahydropyridine" Warning: Researchers must exercise caution with tetrahydropyridines.[1] While the 3-indole linkage in 6-F-THPI generally precludes the specific neurotoxicity associated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), the tetrahydropyridine double bond is susceptible to oxidation.[1][2]
-
Risk: Oxidation leads to the formation of a pyridinium species (aromatization), which drastically alters pharmacological affinity and may produce reactive metabolites.
-
Prevention: All stock solutions must be prepared with an antioxidant (Ascorbic Acid) and stored under inert gas (Argon/Nitrogen).[1]
Compound Properties:
-
Lipophilicity (cLogP): ~2.8 (Moderate lipophilicity; requires organic co-solvent).[1]
-
Key Structural Feature: The 6-fluoro substituent modulates metabolic stability and electronic density of the indole ring, influencing D2 vs. 5-HT selectivity ratios.[1][2]
Experimental Workflow: Synthesis & Preparation
Before biological testing, the integrity of the ligand must be ensured.[2]
Stock Solution Preparation
-
Solvent: Dissolve 6-F-THPI in 100% DMSO to a concentration of 10 mM.
-
Stabilization: Add 0.1% (w/v) Ascorbic Acid to the DMSO stock to prevent oxidative aromatization of the tetrahydropyridine ring.
-
Storage: Aliquot into amber glass vials (to prevent photolysis) and store at -80°C.
-
Working Solution: Dilute in Assay Buffer immediately prior to use.[1] Final DMSO concentration in the assay must not exceed 0.5%.[1]
Synthesis Pathway Visualization
The generation of this probe typically follows an acid-catalyzed condensation.[1][2]
Figure 1: Synthetic route for 6-F-THPI.[1][2] The critical step is the dehydration which forms the tetrahydropyridine double bond.[2]
Protocol: Competitive Radioligand Binding Assay (D2R)
Objective: Determine the affinity (
Materials:
-
Receptor Source: CHO-K1 cells stably expressing human D2 (long isoform) receptors OR Rat Striatal Membrane preparations.[1]
-
Radioligand:
-Spiperone (Antagonist, high affinity) or -Raclopride.[1] Concentration: 0.2 - 0.5 nM.[1][2] -
Non-specific Binding (NSB) Blocker: Haloperidol (10
).[1] -
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[2]
Step-by-Step Procedure:
-
Membrane Prep: Thaw membranes and homogenize in Assay Buffer. Dilute to a protein concentration of 5–10
/well. -
Plate Setup (96-well):
-
Incubation: Incubate for 60 minutes at 25°C (Room Temperature). Note: D2 binding kinetics are temperature sensitive; maintain consistency.[2]
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce ligand binding to the filter).
-
Wash: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis:
Convert CPM to % Specific Binding. Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate
Protocol: Functional Binding Assay
Objective: Determine if 6-F-THPI acts as an agonist, antagonist, or partial agonist at the D2 receptor.[1][2] D2 receptors are
Mechanism:
Agonist binding to D2R catalyzes the exchange of GDP for GTP on the G
Step-by-Step Procedure:
-
Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 10
GDP, 10 Saponin. -
Incubation:
-
Filtration: Harvest onto GF/B filters.
-
Analysis:
Expected Results & Interpretation
The following table summarizes typical pharmacological profiles for tetrahydropyridinyl-indoles at dopaminergic and serotonergic sites.
| Parameter | Metric | Expected Range for 6-F-THPI | Interpretation |
| D2 Affinity | 10 – 100 nM | Moderate-High Affinity.[1][2] | |
| D2 Efficacy | 20% - 60% | Likely Partial Agonist .[1] Useful for stabilizing dopamine tone.[1] | |
| 5-HT1A Affinity | < 10 nM | High Affinity (Off-target or Dual-target).[1][2] | |
| Selectivity | Ratio (5-HT/D2) | Variable | The 6-fluoro group often improves metabolic stability but retains 5-HT affinity.[1][2] |
Signaling Pathway Visualization
Understanding the dual-nature of this ligand is vital for interpreting in vivo results.[1][2]
Figure 2: Dual signaling mechanism. 6-F-THPI modulates both D2 and 5-HT pathways, leading to convergent inhibition of Adenylyl Cyclase (cAMP reduction) and potential ERK activation.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding | Lipophilicity of the indole/tetrahydropyridine core.[1][2] | Increase BSA (0.1%) in assay buffer; use PEI-soaked filters. |
| Loss of Potency over time | Oxidation of tetrahydropyridine to pyridinium.[1] | Mandatory: Use fresh stock with Ascorbic Acid. Purge buffers with |
| Inconsistent GTP | High basal G-protein activity.[1][2] | Increase GDP concentration (up to 50 |
References
-
Bucki, A., et al. (2017). Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity.[1][2] Journal of Medicinal Chemistry. Available at: [Link]
-
Drop, M., et al. (2021). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists.[1][2] Bioorganic Chemistry. Available at: [Link]
-
Strange, P.G. (2008). Agonist binding, signaling and regulation of the dopamine D2 receptor. General Physiology and Biophysics. Available at: [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 152215, 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole.[1][2] Available at: [Link]
Sources
Application Notes and Protocols for In Vivo Evaluation of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in Animal Models
Introduction: Unveiling the Therapeutic Potential of a Novel Indole Compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin. The novel compound, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is a structurally intriguing molecule that holds promise for therapeutic intervention in a range of neurological and psychiatric disorders. Its structural similarity to known serotonin receptor agonists suggests that its primary mechanism of action likely involves the modulation of the serotonergic system. Specifically, the tetrahydropyridine moiety is a common feature in ligands targeting various G-protein coupled receptors, including dopamine and serotonin receptors. The addition of a fluorine atom to the indole ring can enhance metabolic stability and receptor binding affinity.
These application notes provide a comprehensive guide for researchers to conduct initial in vivo characterization of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in rodent models. The following protocols are designed to elucidate the compound's pharmacokinetic profile, assess its physiological and behavioral effects, and lay the groundwork for future preclinical development.
Hypothesized Mechanism of Action: A Focus on Serotonin Receptors
Based on its chemical structure, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is hypothesized to act as a serotonin receptor agonist. The indole core is a bioisostere of serotonin, and similar structures have shown affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT6 receptors[1][2]. The specific receptor subtype(s) targeted by this compound will determine its ultimate physiological and behavioral effects. For instance, agonism at 5-HT1A receptors is typically associated with anxiolytic and antidepressant effects, while activation of 5-HT2A receptors can lead to hallucinogenic and anti-inflammatory responses[3][4]. Therefore, the initial in vivo screening should employ a battery of tests sensitive to the activation of different serotonin receptor subtypes.
Diagram of Hypothesized Signaling Pathway
Caption: A phased approach for the in vivo characterization of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Protocols for In Vivo Assessment
Protocol 1: Acute Dose-Range Finding and Physiological Assessment
Objective: To determine the maximum tolerated dose (MTD) and to assess acute physiological effects.
Materials:
-
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
-
Vehicle
-
Sterile syringes and needles
-
Rectal probe for temperature measurement
-
Telemetry system or pulse oximeter for heart rate monitoring
Procedure:
-
Prepare serial dilutions of the compound in the chosen vehicle.
-
Administer escalating doses of the compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) to separate groups of mice (n=3-5 per group).
-
Monitor animals continuously for the first 4 hours and then at regular intervals for 24 hours for any signs of toxicity (e.g., seizures, lethargy, respiratory distress).
-
Measure rectal temperature and heart rate at baseline (pre-injection) and at 30, 60, 120, and 240 minutes post-injection.
-
The MTD is defined as the highest dose that does not produce significant adverse effects.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic parameters of the compound.
Materials:
-
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
-
Vehicle
-
Sterile syringes and needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Equipment for brain tissue homogenization
Procedure:
-
Administer a single dose of the compound via i.v. and p.o. routes to two separate groups of rats (n=3-5 per time point). A dose below the MTD should be used.
-
Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) via tail vein or saphenous vein.
-
At the final time point, euthanize the animals and collect brain tissue.
-
Process blood samples to obtain plasma.
-
Analyze plasma and brain homogenates for compound concentration using a validated LC-MS/MS method.
-
Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Table 1: Sample Dosing and Sampling Schedule for a Preliminary PK Study
| Route of Administration | Dose (mg/kg) | Animal Model | Blood Sampling Times (minutes) | Brain Tissue Collection |
| Intravenous (i.v.) | 1 | Sprague-Dawley Rat | 2, 5, 15, 30, 60, 120, 240 | At final time point |
| Oral (p.o.) | 10 | Sprague-Dawley Rat | 15, 30, 60, 120, 240, 480 | At final time point |
Protocol 3: Behavioral Assessment Battery
Objective: To evaluate the effects of the compound on locomotor activity, anxiety-like behavior, and depression-like behavior.
General Procedure:
-
Acclimate animals to the testing room for at least 30 minutes before each test.
-
Administer the compound or vehicle at a predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
Conduct the behavioral tests in a counterbalanced order to minimize carry-over effects.
A. Open Field Test:
-
Apparatus: A square arena with video tracking software.
-
Procedure: Place the mouse in the center of the arena and allow it to explore freely for 10-30 minutes.
-
Measures: Total distance traveled (locomotor activity), time spent in the center versus the periphery (anxiety-like behavior).
B. Elevated Plus Maze (EPM):
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Place the mouse in the center of the maze facing an open arm and allow it to explore for 5 minutes.
-
Measures: Time spent in and entries into the open and closed arms. Anxiolytic compounds typically increase the time spent in the open arms.
C. Forced Swim Test (FST):
-
Apparatus: A cylinder filled with water.
-
Procedure: Place the mouse in the water for a 6-minute session.
-
Measures: The duration of immobility in the last 4 minutes is recorded. Antidepressant compounds typically decrease immobility time.
Table 2: Proposed Dosing for Behavioral Studies
| Behavioral Test | Compound Dose (mg/kg, i.p.) | Rationale |
| Open Field Test | 1, 3, 10 | To assess effects on locomotion and anxiety-like behavior across a range of doses. |
| Elevated Plus Maze | 1, 3, 10 | To confirm anxiolytic or anxiogenic effects. |
| Forced Swim Test | 3, 10, 30 | Higher doses may be required to observe antidepressant-like effects. |
Data Analysis and Interpretation
Data should be analyzed using appropriate statistical methods, such as t-tests, ANOVA, or repeated measures ANOVA, followed by post-hoc tests where appropriate. The results should be interpreted in the context of the hypothesized mechanism of action. For example, an increase in open-arm exploration in the EPM and a decrease in immobility in the FST would suggest an anxiolytic and antidepressant-like profile, potentially mediated by 5-HT1A receptor agonism.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. By systematically evaluating its pharmacokinetic properties and its effects on physiological and behavioral endpoints, researchers can gain valuable insights into its therapeutic potential and guide its further development. The flexibility of these protocols allows for adaptation to specific research questions and the integration of more advanced techniques as the understanding of this novel compound evolves.
References
-
bioRxiv. The microbial tryptophan metabolite indole acts on the gastrointestinal tract to improve glucose homeostasis by enhancing GLP-1 secretion and L-cell differentiation. Available from: [Link]
-
PubMed Central. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Available from: [Link]
-
Frontiers in Pharmacology. Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Available from: [Link]
- Google Patents. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
-
PubMed. The actions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in animals as a model of Parkinson's disease. Available from: [Link]
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]
-
Longdom Publishing. Pharmacokinetic Profile of Fludrocortisone for Enhancing Therapeutic Efficacy. Available from: [Link]
-
PubMed. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway. Available from: [Link]
-
PubMed. a potent and selective serotonin (5-HT1B) agonist and rotationally restricted phenolic analogue of 5-methoxy-3-(1,2,5,6-tetrahydropyrid-4-yl)indole. Available from: [Link]
-
PubMed. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Available from: [Link]
-
PubMed Central. The Physiological Role of 5-HT2A Receptors in Working Memory. Available from: [Link]
-
SpringerLink. Pharmacological and behavioral characterization of the 5-HT2A receptor in C57BL/6N mice. Available from: [Link]
-
PubMed Central. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Available from: [Link]
-
PubChem. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Available from: [Link]
-
ACS Publications. In Vivo Two-Photon Microscopy Reveals Sensory-Evoked Serotonin (5-HT) Release in Adult Mammalian Neocortex. Available from: [Link]
-
University of Arizona Research, Innovation & Impact. Guidelines on Administration of Substances to Laboratory Animals. Available from: [Link]
-
Frontiers in Behavioral Neuroscience. Impact of specific serotonin receptor modulation on restricted repetitive behaviors. Available from: [Link]
-
PLOS ONE. Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo. Available from: [Link]
-
NCBI Bookshelf. Use of Mice with Targeted Genetic Inactivation in the Serotonergic System for the Study of Anxiety. Available from: [Link]
-
ResearchGate. Method for voluntary oral administration of drugs in mice. Available from: [Link]
-
MDPI. Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. Available from: [Link]
-
ResearchGate. Acute serotonin 2A receptor activation impairs behavioral flexibility in mice. Available from: [Link]
-
PubMed Central. In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging. Available from: [Link]
-
AALAS Publications. Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus). Available from: [Link]
-
PubMed. Acute effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a model of rat designated a poor metabolizer of debrisoquine. Available from: [Link]
-
PubMed Central. Microbial Indoles: Key Regulators of Organ Growth and Metabolic Function. Available from: [Link]
-
PubMed. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Available from: [Link]
-
ResearchGate. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. Available from: [Link]
-
OJS. Protocol for 6-OHDA unilateral lesioning in mice. Available from: [Link]
-
Wikipedia. Lisuride. Available from: [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Available from: [Link]
-
PubMed Central. Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. Available from: [Link]
-
PubMed. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Available from: [Link]
-
MDPI. In Vitro and In Vivo Chaperone Effect of (R)-2-amino-6-((1R, 2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropterin-4(3H)-one on the C1473G Mutant Tryptophan Hydroxylase 2. Available from: [Link]
-
PubMed. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-t[5][6]hiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic. Available from: [Link]
-
PubMed. Discovery of (-)-6-[2-[4-(3-fluorophenyl)-4-hydroxy-1-piperidinyl]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone--a potent NR2B-selective N-methyl D-aspartate (NMDA) antagonist for the treatment of pain. Available from: [Link]
-
PubMed. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Available from: [Link]
Sources
- 1. 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one: a potent and selective serotonin (5-HT1B) agonist and rotationally restricted phenolic analogue of 5-methoxy-3-(1,2,5,6-tetrahydropyrid-4-yl)indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Physiological Role of 5-HT2A Receptors in Working Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo | PLOS One [journals.plos.org]
- 5. 6-Fluoroindole 98 399-51-9 [sigmaaldrich.com]
- 6. biorxiv.org [biorxiv.org]
Technical Application Note: Handling, Storage, and Reconstitution of 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Executive Summary & Compound Profile
6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a potent central nervous system (CNS) probe, structurally analogous to serotonin (5-HT) receptor agonists. Unlike simple tryptamines, this compound features a tetrahydropyridine moiety conjugated to the indole core. This specific unsaturation (the double bond in the tetrahydropyridine ring) combined with the electron-rich indole system creates a molecule that is thermodynamically prone to oxidative degradation and photolysis .
Effective use of this compound in drug discovery or pharmacological assays requires rigorous adherence to "Cold, Dark, Dry, and Inert" handling protocols to prevent the formation of N-oxides or oxidative dimers, which can confound biological data.
Physicochemical Identity
| Property | Detail |
| Chemical Name | 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
| Molecular Formula | C₁₃H₁₃FN₂ |
| Molecular Weight | 216.25 g/mol (Free Base) |
| Appearance | Off-white to pale yellow solid (Pure); Darkens to brown upon oxidation |
| Solubility | DMSO (>20 mg/mL), Methanol; Poor water solubility (unless salt form) |
| Key Hazards | Potent CNS Agent (Serotonergic/GABAergic modulation); Respiratory irritant |
Critical Storage Protocols
The stability of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is compromised by three primary vectors: Oxygen , Moisture , and UV Light . The following protocol arrests the kinetics of these degradation pathways.
A. The "Golden Rule" Storage System
-
Temperature: Store neat solid at -20°C (long-term) or -80°C (archival >6 months).
-
Mechanism:[1] Low temperature reduces the rate of autoxidation at the C2-C3 indole bond and prevents polymerization of the tetrahydropyridine alkene.
-
-
Atmosphere: Headspace must be flushed with Argon (Ar) or Nitrogen (N₂) .
-
Why: Argon is heavier than air and provides a superior blanket for the solid powder compared to Nitrogen, though N₂ is acceptable for daily use.
-
-
Container: Amber glass vials with Teflon-lined screw caps.
-
Avoid: Plastic microfuge tubes for long-term storage (gas permeable).
-
B. Desiccation Strategy
The secondary amine in the tetrahydropyridine ring is hygroscopic. Moisture uptake leads to hydrolysis risks and inaccurate weighing.
-
Protocol: Store vials inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite) within the freezer.
-
Thawing Rule: Allow the vial to equilibrate to room temperature before opening .
-
Reason: Opening a cold vial condenses atmospheric moisture onto the compound, accelerating degradation.
-
Solubilization & Reconstitution Workflow
Solvent Selection Matrix
| Solvent | Solubility Rating | Stability | Application Note |
| DMSO (Anhydrous) | Excellent (Primary Choice) | High | Freezing point is 19°C. Stock solutions freeze in the fridge. |
| Methanol | Good | Moderate | Good for transfers; evaporates easily. |
| Water/PBS | Poor (Free Base) | Low | Requires pH adjustment or salt form (HCl). |
| Ethanol | Moderate | Moderate | Avoid for long-term stock storage. |
Step-by-Step Reconstitution Protocol
-
Preparation: Calculate the volume of DMSO required to achieve a 10 mM or 50 mM stock concentration.
-
Solvent Addition: Add anhydrous DMSO (molecular sieve treated) to the vial.
-
Dissolution: Vortex gently for 30 seconds. If particulate remains, sonicate in a water bath for <2 minutes. Monitor temperature to ensure it does not exceed 30°C.
-
Aliquot Generation: Immediately divide the stock solution into single-use aliquots (e.g., 50 µL) in amber tubes.
-
Flash Freezing: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath before placing in -80°C storage.
-
Scientific Integrity: This prevents the "freeze-thaw" cycle, which causes repeated crystallization stress and moisture introduction, degrading the compound by up to 10% per cycle.
-
Stability & Degradation Logic
Understanding how the molecule breaks down allows you to identify bad batches.
Degradation Pathways[3]
-
Indole Oxidation: The electron-rich pyrrole ring of the indole is susceptible to radical attack, leading to the formation of indolenines and eventually isatin derivatives (yellow/orange color shift).
-
Tetrahydropyridine Instability: The double bond can undergo oxidative cleavage or migration under acidic/oxidative stress.
-
N-Oxidation: The secondary amine nitrogen can form N-oxides in the presence of peroxides (often found in aged ethers or non-anhydrous solvents).
Visualizing the Handling Logic
The following diagram illustrates the decision-making process for handling this compound to maximize data integrity.
Figure 1: Decision tree for the receipt, storage, and solubilization of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Experimental Usage & Safety
In Vitro Application
When adding the DMSO stock to cell culture media or assay buffers:
-
Dilution Factor: Maintain final DMSO concentration <0.1% to avoid solvent toxicity masking the compound's effects.
-
Precipitation Check: The free base may precipitate in aqueous buffers (pH 7.4). Inspect the well/tube for turbidity immediately after dilution.
-
Control: Always run a vehicle-only control (DMSO 0.1%) to normalize baselines.
Safety Profile (CNS Active)
This compound is a structural analog to potent serotonin agonists (e.g., CP-809,101, RU 24969).
-
Biohazard: Treat as a potential respiratory depressant and convulsant.
-
Engineering Controls: Handle strictly within a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended for DMSO solutions as DMSO permeates skin and carries the drug with it), safety goggles, and lab coat.
References
-
Kumari, A., & Singh, R. K. (2019).[2] Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021.[2] (Contextual grounding for indole stability).
Sources
Application Notes and Protocols: Utilizing 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole as a Novel Chemical Probe in Proteomics Research
Introduction: The Frontier of Chemical Proteomics and the Potential of Novel Scaffolds
In the landscape of modern drug discovery and biological research, understanding the intricate network of protein interactions and functions is paramount. Chemical proteomics has emerged as a powerful discipline that employs small molecules, or "chemical probes," to interrogate the proteome in its native environment.[1][2] These probes serve as invaluable tools for identifying and validating novel drug targets, elucidating complex signaling pathways, and understanding the molecular basis of disease.[3][4]
This document outlines a comprehensive guide for the characterization and application of a novel indole derivative, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, in proteomics research. While this specific molecule is not yet established as a chemical probe, its indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of protein targets. Therefore, we will use this compound as a representative example to delineate a strategic workflow for any novel small molecule with potential as a chemical probe. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage chemical proteomics for target discovery and validation.
Compound Profile: 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
| Property | Value | Source |
| IUPAC Name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | [5] |
| Molecular Formula | C13H13FN2 | [5] |
| Molecular Weight | 216.25 g/mol | [5] |
| CAS Number | 180161-14-2 | [5] |
Part 1: Foundational Workflow for a Novel Chemical Probe
Before a novel compound can be deployed in a complex proteomics workflow, a series of foundational characterizations are essential to ensure data integrity and reproducibility. This initial phase establishes the compound's basic properties and its suitability for cell-based assays.
Initial Compound Validation
The first step is to confirm the identity, purity, and stability of the compound. This is crucial as impurities can lead to misleading results.
-
Identity Confirmation: Verify the chemical structure using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Assessment: Determine the purity of the compound using high-performance liquid chromatography (HPLC). A purity of >95% is generally recommended for use in biological assays.
-
Solubility and Stability: Assess the solubility of the compound in common laboratory solvents (e.g., DMSO, ethanol) and in aqueous buffers relevant to biological assays. Stability should be evaluated over time under various storage conditions.
Preliminary Cellular Assays
Once the compound's quality is assured, preliminary cell-based assays are performed to determine its biological activity and a suitable concentration range for further experiments.
-
Cytotoxicity Assessment: A dose-response curve should be generated in the cell line(s) of interest to determine the compound's cytotoxic concentration (CC50). This is critical for differentiating a specific phenotypic effect from general toxicity.
-
Phenotypic Screening: If a specific phenotype is anticipated, a relevant assay should be employed to confirm the compound's activity in a cellular context. For example, if the compound is hypothesized to inhibit a particular kinase, a cell-based phosphorylation assay could be used.
The Indispensable Negative Control
A well-designed negative control is a cornerstone of a robust chemical probe experiment.[3] This is a molecule that is structurally very similar to the active probe but is biologically inactive. The negative control helps to distinguish on-target effects from non-specific or off-target effects. For 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a potential negative control could involve a subtle modification that ablates its binding affinity to its target, such as the removal of a key functional group.
Part 2: Target Identification Strategies
With a validated compound and a negative control in hand, the next phase is to identify the protein(s) with which the compound interacts. Two powerful and complementary chemical proteomics strategies for target identification are Activity-Based Protein Profiling (ABPP) and affinity-based pull-downs.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique for identifying the functional state of enzymes in complex proteomes.[6][7] This method utilizes activity-based probes (ABPs) that typically consist of three components: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and enrichment.[8][9]
To adapt 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole for ABPP, it would first need to be functionalized to create an ABP. This would involve the addition of a reactive group (e.g., a fluorophosphonate for serine hydrolases or an acrylamide for cysteine-containing proteins) and a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).
-
Cell Culture and Lysis:
-
Culture cells to ~80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer (e.g., RIPA buffer) on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Probe Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL.
-
Add the custom-synthesized ABP (derived from our lead compound) to the lysate at a predetermined optimal concentration.
-
As a control, incubate a separate aliquot of the lysate with the ABP in the presence of an excess of the parent compound (6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) to competitively block the labeling of specific targets.
-
Incubate the reactions for 30-60 minutes at room temperature.
-
-
Enrichment of Labeled Proteins (for Biotinylated Probes):
-
Add streptavidin-coated agarose or magnetic beads to the labeled lysates.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins can be separated by SDS-PAGE, and the gel can be stained with a protein stain (e.g., Coomassie blue).
-
Excise the protein bands of interest or the entire lane for in-gel digestion with trypsin.
-
Alternatively, perform in-solution digestion of the eluted proteins.
-
The resulting peptides are then desalted and prepared for LC-MS/MS analysis.
-
Affinity-Based Pull-Downs
This technique involves immobilizing the chemical probe on a solid support (e.g., agarose or magnetic beads) to "fish" for its binding partners from a cell lysate.[10]
-
Immobilization of the Probe:
-
Synthesize a derivative of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole with a linker arm suitable for conjugation to a solid support (e.g., a carboxyl or amine group).
-
Covalently couple the derivatized compound to activated beads (e.g., NHS-activated agarose beads).
-
Block any remaining active sites on the beads to prevent non-specific protein binding.
-
-
Cell Lysis and Lysate Preparation:
-
Prepare cell lysates as described in Protocol 2.1.1.
-
-
Affinity Enrichment:
-
Incubate the cell lysate with the immobilized probe beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been derivatized with the negative control compound or with beads that have been blocked but have no coupled compound.
-
For competitive elution, incubate the lysate with the immobilized probe, and then elute the bound proteins by adding an excess of the free, unmodified parent compound.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a denaturing buffer or by competitive elution.
-
-
Sample Preparation for Mass Spectrometry:
-
Prepare the eluted proteins for LC-MS/MS analysis as described in Protocol 2.1.1.
-
Part 3: Mass Spectrometry-Based Proteomic Analysis
Mass spectrometry (MS) is the core technology for identifying and quantifying the proteins captured in chemical proteomics experiments.[11][12]
Sample Preparation for MS
Clean and properly prepared samples are crucial for successful MS analysis.[11]
-
Protein Digestion:
-
Proteins are denatured, reduced, and alkylated to ensure efficient digestion.
-
Proteins are then digested into smaller peptides using a protease, most commonly trypsin.
-
-
Peptide Desalting:
-
The resulting peptide mixture is desalted using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with MS analysis.
-
-
LC-MS/MS Analysis:
-
The desalted peptides are separated by reverse-phase liquid chromatography (LC) and introduced into the mass spectrometer.
-
The mass spectrometer acquires high-resolution mass spectra of the intact peptides (MS1) and then selects and fragments the most abundant peptides to generate tandem mass spectra (MS/MS) that reveal the amino acid sequence.
-
Data Analysis and Interpretation
The raw MS data is processed using specialized software to identify and quantify the proteins in the sample.
-
Database Searching: The MS/MS spectra are searched against a protein sequence database (e.g., UniProt) to identify the corresponding peptides and proteins.
-
Quantification: The relative abundance of proteins between different samples (e.g., probe vs. control) can be determined using label-free quantification or isotopic labeling methods.
-
Data Filtering and Hit Selection: A list of potential protein targets is generated by filtering the data based on statistical significance and fold-change enrichment in the probe sample compared to the control.
Part 4: Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing the experimental workflows and the biological pathways that are being investigated.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Caption: Hypothetical signaling pathway inhibited by the probe.
Part 5: Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS) for the specific compound or a closely related analogue.[15][16]
Conclusion
The journey of a novel small molecule from a mere chemical structure to a validated chemical probe is a meticulous but rewarding process. By following the systematic approach outlined in these application notes, researchers can effectively characterize and utilize compounds like 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole to explore the proteome, identify novel drug targets, and unravel complex biological processes. The integration of careful compound validation, robust chemical proteomics strategies, and advanced mass spectrometry analysis provides a powerful platform for discovery in the post-genomic era.
References
-
Activity-based proteomics - Wikipedia. Available from: [Link]
-
Target Identification Using Chemical Probes - PubMed. Available from: [Link]
-
Ligand and Target Discovery by Fragment-Based Screening in Human Cells - PMC. Available from: [Link]
-
Activity-based protein profiling: A graphical review - PMC. Available from: [Link]
-
Proteome-Wide Fragment-Based Ligand and Target Discovery - PubMed - NIH. Available from: [Link]
-
Activity-Based Protein Profiling (ABPP) Service - Mtoz Biolabs. Available from: [Link]
-
Activity based Protein Profiling (Abpp) - Creative Biolabs. Available from: [Link]
-
Activity-Based Protein Profiling: A Powerful Technique for the Modern Biologist - Bitesize Bio. Available from: [Link]
-
Chemical proteomics - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF. Available from: [Link]
-
Proteomic discovery of chemical probes that perturb protein complexes in human cells. Available from: [Link]
-
Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. Available from: [Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - AACR Journals. Available from: [Link]
-
Chemical Proteomics - Creative Biolabs. Available from: [Link]
-
Selected probes successfully used for the identification of protein targets involved in toxic side effects. - ResearchGate. Available from: [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery - Annual Reviews. Available from: [Link]
-
Key chemical probes and reactions for chemical proteomics analyses... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Fragment-based screening: A new paradigm for ligand and target discovery - PubMed. Available from: [Link]
-
The structural proteome-wide off-target pipeline integrating ligand... - ResearchGate. Available from: [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. Available from: [Link]
-
Exploring the Composition of Protein-Ligand Binding Sites on a Large Scale | PLOS Computational Biology - Research journals. Available from: [Link]
-
Ensemble molecular mimicry correlates with antibody cross-reactivity in proteome-wide studies - Frontiers. Available from: [Link]
-
Proteome-Wide Fragment-Based Ligand and Target Discovery - PMC. Available from: [Link]
-
How to use chemical probes. Available from: [Link]
-
HProteome-BSite: predicted binding sites and ligands in human 3D proteome | Nucleic Acids Research | Oxford Academic. Available from: [Link]
- CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents.
-
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole - PubChem. Available from: [Link]
-
Development of a Mass Spectrometry Sampling Probe for Chemical Analysis in Surgical and Endoscopic Procedures - PMC. Available from: [Link]
-
Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility. Available from: [Link]
-
Mass Spectrometry Protocols and Methods | Springer Nature Experiments. Available from: [Link]
-
Partial lysergamide - Wikipedia. Available from: [Link]
-
A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed. Available from: [Link]
-
a potent and selective serotonin (5-HT1B) agonist and rotationally restricted phenolic analogue of 5-methoxy-3-(1,2,5,6-tetrahydropyrid-4-yl)indole - PubMed. Available from: [Link]
-
A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Available from: [Link]
- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents.
-
Proteomic discovery of chemical probes that perturb protein complexes in human cells - NIH. Available from: [Link]
-
Proteomics DB. Available from: [Link]
-
Ultra-fast label-free quantification and comprehensive proteome coverage with narrow-window data-independent acquisition - PMC. Available from: [Link]
-
ProteomeXchange Dataset PXD005573 - ProteomeCentral. Available from: [Link]
-
Journal of proteome research - Hochschulbibliographie. Available from: [Link]
Sources
- 1. Chemical proteomics - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 2. Chemical Proteomics - Creative Biolabs [creative-biolabs.com]
- 3. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. drughunter.com [drughunter.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. fishersci.com [fishersci.com]
- 14. downloads.ossila.com [downloads.ossila.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. echemi.com [echemi.com]
Application Notes and Protocols for the In Vivo Formulation of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole for in vivo administration. The structural motifs of this compound—a fluorinated indole core and a basic tetrahydropyridine ring—present specific challenges and opportunities for formulation, primarily related to aqueous solubility. This guide moves beyond a single, rigid protocol, instead presenting a logical workflow from initial physicochemical characterization to the development of parenteral and oral formulations. It emphasizes the causality behind experimental choices, incorporates essential quality control checkpoints, and is grounded in established pharmaceutical principles to ensure scientific integrity and experimental reproducibility.
Introduction
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound of interest in drug discovery. Its structure is analogous to molecules that have shown activity within the central nervous system, such as 5-HT receptor agonists[1]. The successful preclinical evaluation of such compounds is critically dependent on the development of a safe, effective, and reproducible formulation that ensures consistent bioavailability.
The primary challenge in formulating this molecule is its predicted low aqueous solubility, a common characteristic of indole derivatives. However, the presence of a basic nitrogen atom on the tetrahydropyridine ring offers a strategic handle for solubility enhancement via pH modification. This guide will provide detailed protocols for leveraging these properties to create suitable formulations for both parenteral and oral routes of administration.
Section 1: Pre-Formulation Characterization: The Foundation of Rational Formulation
Expertise & Experience: Before any formulation is attempted, a thorough understanding of the compound's fundamental physicochemical properties is paramount. Skipping this stage is a common cause of failed or irreproducible in vivo studies. These initial experiments dictate the entire formulation strategy.
Essential Physicochemical Property Assessment
A series of analytical experiments must be conducted to gather the data summarized in the table below.
| Property | Measured Value | Significance & Impact on Formulation Strategy |
| Molecular Weight | 216.25 g/mol [2] | Standard for a small molecule; does not inherently pose a formulation challenge. |
| Appearance | TBD | Physical form (e.g., crystalline solid, amorphous powder) influences handling and dissolution rate. |
| pKa | TBD | CRITICAL. The pKa of the tetrahydropyridine nitrogen will determine the pH range in which the compound is ionized and thus more soluble. This is the key to a pH-adjustment strategy. |
| LogP | 1.9 (Predicted)[2] | A LogP in this range suggests moderate lipophilicity. The compound may have sufficient permeability but will likely require solubility enhancement for aqueous formulations. |
| Aqueous Solubility | TBD (at pH 7.4) | CRITICAL. The intrinsic solubility in a neutral buffer (e.g., PBS) is the baseline. A value <1 mg/mL indicates a poorly soluble compound requiring intervention. |
| Solubility in Vehicles | TBD | Solubility in common co-solvents (Ethanol, Propylene Glycol, PEG 400, DMSO) and lipids (Corn oil, Sesame oil) must be quantified to develop alternative formulations. |
| pH-Solubility Profile | TBD | CRITICAL. Measure solubility across a pH range (e.g., pH 2 to pH 8). A significant increase in solubility at lower pH values confirms the utility of an acidification strategy. |
| Stability | TBD | The compound's stability in the solid state and in solution (at various pH values, temperatures, and light conditions) must be assessed to define storage conditions and shelf-life. Fluorinated indoles can sometimes exhibit instability[3]. |
Protocol: Determining the pH-Solubility Profile
Trustworthiness: This protocol ensures you generate the foundational data needed to select the correct formulation path.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 8.0.
-
Sample Preparation: Add an excess amount of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole to a known volume of each buffer in separate glass vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it (using a 0.22 µm filter compatible with your solvents), and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer.
Section 2: Formulation Development Strategy
The data from the pre-formulation assessment directly informs the choice of formulation. The following decision tree illustrates a logical workflow.
Caption: Formulation development decision workflow.
Section 3: Protocols for Formulation Preparation
Authoritative Grounding: The following protocols are based on standard pharmaceutical compounding practices for preclinical research and utilize excipients that are generally regarded as safe for animal studies[4][5].
Protocol 1: Parenteral Formulation via pH Adjustment (Target: 1 mg/mL Solution)
Rationale: This is the preferred starting point if the pH-solubility profile is favorable. By forming a salt in situ with a pharmaceutically acceptable acid, the highly polar, ionized form of the molecule is generated, dramatically increasing aqueous solubility.
-
Weighing: Accurately weigh 10 mg of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (the free base).
-
Initial Vehicle: Place the compound into a sterile vial. Add approximately 8 mL of Sterile Water for Injection. The compound will likely not dissolve.
-
Acidification: Prepare a 1 M solution of Hydrochloric Acid (HCl). Using a calibrated pipette, add the HCl solution dropwise while stirring or vortexing the vial. Monitor the solution for clarity.
-
Endpoint: Continue adding acid until the solution becomes completely clear. This indicates that the compound has dissolved.
-
pH Measurement: Measure the pH of the solution. The optimal pH should be as close to neutral as possible while maintaining solubility. A typical target is pH 3-5. Avoid excessively low pH values (<3) if possible to minimize injection site irritation.
-
Final Volume Adjustment: Add Sterile Water for Injection to bring the final volume to 10.0 mL. This yields a final concentration of 1 mg/mL.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile final container.
-
Quality Control: Perform the QC checks outlined in Section 4.
Protocol 2: Oral Formulation (Aqueous Suspension)
Rationale: If the compound cannot be adequately solubilized for parenteral dosing, or if oral administration is the desired route, a suspension is a viable alternative. The goal is to create a uniform dispersion of fine particles.
-
Vehicle Preparation: Prepare a standard suspending vehicle. A common choice is 0.5% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose in purified water.
-
To prepare 10 mL of 0.5% CMC: Weigh 50 mg of CMC. Slowly add it to 10 mL of purified water while stirring vigorously to prevent clumping. Allow it to hydrate fully (this may take several hours or can be expedited with gentle heating).
-
-
Particle Size Reduction: If the compound is crystalline, gently triturate it in a mortar and pestle to create a fine, uniform powder. This increases the surface area and improves suspension quality.
-
Wetting: Add a small amount of the CMC vehicle to the powdered compound in the mortar to form a thick, uniform paste. This "wetting" step is crucial to prevent particle agglomeration.
-
Dilution: Gradually add the remaining vehicle to the paste with continuous mixing until the desired final volume and concentration are reached.
-
Homogenization: Transfer the suspension to the final dosing bottle and shake vigorously.
-
Storage & Use: Store refrigerated. Crucially, the suspension must be shaken vigorously before each dose is drawn to ensure uniform distribution.
Section 4: Quality Control and Analysis of the Formulation
Trustworthiness: A formulation is not complete until it has been verified. These QC steps ensure the safety, accuracy, and consistency of your in vivo experiment.
| Quality Control Test | Specification | Rationale |
| Visual Inspection | Clear and free of particulates (solutions). Uniformly cloudy, no large aggregates (suspensions). | Ensures complete dissolution or proper suspension. Particulates in parenteral formulations are dangerous. |
| pH Measurement | Within target range (e.g., 3.0 - 5.0 for acidic solutions). | Confirms that the pH adjustment was successful and is consistent between batches. |
| Concentration Verification | 90% - 110% of target concentration. | CRITICAL. Confirms accurate preparation and ensures the correct dose is administered. |
Protocol: HPLC-UV Method for Concentration Verification
Rationale: A stability-indicating HPLC method is the gold standard for quantifying the active compound in a formulation. This generic method can be adapted based on available equipment and the compound's specific properties. Several analytical methods exist for quantifying indole derivatives in biological matrices which can be adapted for formulation analysis[6][7][8][9].
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile and a buffer (e.g., 20 mM Ammonium Acetate, pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of maximum absorbance for the compound (determine this by running a UV scan). A wavelength around 280 nm is often suitable for indoles.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol) and create a calibration curve with at least 5 concentration points that bracket the target formulation concentration.
-
Sample Preparation: Dilute the prepared formulation with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the standards and the sample.
-
Calculation: Determine the concentration of the sample by comparing its peak area to the calibration curve.
Section 5: In Vivo Administration Guidelines
Animal Handling and Dosing
-
Route of Administration: Choose the appropriate route (e.g., intravenous (IV), intraperitoneal (IP), subcutaneous (SC), or oral gavage (PO)) based on the experimental design.
-
Dose Volume: Adhere to institutional guidelines for maximum injection volumes for the chosen species and route. For mice, typical IP/SC volumes are up to 10 mL/kg, while IV volumes are lower.
-
Dosing: For solutions, draw the required volume directly. For suspensions, ensure the formulation is vigorously and thoroughly mixed immediately before drawing each dose to prevent settling and ensure dose accuracy.
Potential Toxicological Considerations
-
Fluorine Metabolism: While the C-F bond is strong, metabolism of some fluorinated compounds can potentially release fluoride ions or toxic metabolites like fluoroacetic acid[3][10].
-
Monitoring: Closely monitor animals post-administration for any signs of adverse effects, such as changes in activity, breathing, posture, or injection site reactions (for parenteral routes). The specific toxicological profile of this compound is unknown, so careful observation is essential.
In Vivo Experimental Workflow
Caption: A typical workflow for an in vivo dosing experiment.
Conclusion
The successful in vivo administration of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hinges on a systematic, data-driven formulation approach. This guide provides the strategic framework and detailed protocols necessary to navigate this process. By prioritizing pre-formulation characterization, selecting a formulation strategy based on empirical data, and integrating rigorous quality control, researchers can ensure the delivery of an accurate and consistent dose, thereby generating reliable and reproducible preclinical data.
References
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
-
PubChem. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. National Center for Biotechnology Information. [Link]
- (No source provided)
- (No source provided)
- (No source provided)
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Institutes of Health. [Link]
- (No source provided)
- (No source provided)
-
2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Europe PMC. [Link]
- (No source provided)
- (No source provided)
-
Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health. [Link]
- (No source provided)
-
The Dark Side of Fluorine. ACS Publications. [Link]
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
-
Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma. ResearchGate. [Link]
- (No source provided)
- (No source provided)
-
Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. [Link]
- (No source provided)
-
Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. PubMed. [Link]
- (No source provided)
- (No source provided)
- (No source provided)
-
Determination of indoles in plasma of polycystic ovarian syndrome patients by high performance liquid chromatography-fluorescence detection. ResearchGate. [Link]
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
Sources
- 1. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Characterization of Ligand Binding to the 5-HT6 Receptor using a Radioligand Binding Assay
A Comprehensive Guide for Utilizing 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in Competitive Binding Assays
Introduction: The Significance of the 5-HT6 Receptor and Novel Ligand Characterization
The serotonin 6 (5-HT6) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has garnered significant attention as a promising therapeutic target for cognitive disorders, including Alzheimer's disease and schizophrenia.[1] Antagonists of the 5-HT6 receptor have consistently demonstrated pro-cognitive effects in preclinical models.[1] The development of novel, selective ligands for the 5-HT6 receptor is therefore a critical endeavor in modern drug discovery.
This application note provides a detailed, field-proven protocol for a competitive radioligand binding assay to determine the binding affinity of novel compounds, such as 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, for the human 5-HT6 receptor. This assay utilizes the well-characterized radioligand [³H]-lysergic acid diethylamide ([³H]-LSD) and membranes prepared from cells recombinantly expressing the human 5-HT6 receptor. The principles and methodologies described herein are fundamental for researchers, scientists, and drug development professionals seeking to characterize the interaction of new chemical entities with this important neurological target.
The structural similarity of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole to known 5-HT6 receptor ligands strongly suggests its potential interaction with this receptor.[2][3] This protocol is designed to rigorously test this hypothesis and provide a quantitative measure of binding affinity (Ki).
Principle of the Assay: Competitive Inhibition of Radioligand Binding
Radioligand binding assays are a gold-standard for quantifying the affinity of a ligand for its receptor.[4] This protocol employs a competitive binding format. A fixed concentration of a radiolabeled ligand ([³H]-LSD), known to bind with high affinity and specificity to the 5-HT6 receptor, is incubated with a source of the receptor (cell membranes). In parallel, increasing concentrations of an unlabeled test compound (the "competitor," in this case, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) are added.
The unlabeled test compound will compete with the radioligand for binding to the 5-HT6 receptor. At higher concentrations of the test compound, less radioligand will be bound to the receptor. By measuring the amount of bound radioactivity at each concentration of the test compound, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 value is then used to calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, providing a measure of the test compound's binding affinity.
Materials and Reagents
| Reagent | Supplier | Catalogue Number | Storage |
| [³H]-Lysergic acid diethylamide ([³H]-LSD) | PerkinElmer | NET654 | -20°C |
| Human recombinant 5-HT6 receptor membranes | PerkinElmer | ES-315-M | -80°C |
| 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | See PubChem for suppliers | CID 11053072 | As per supplier |
| Methiothepin mesylate salt | Sigma-Aldrich | M1804 | Room Temperature |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| MgCl₂ | Sigma-Aldrich | M8266 | Room Temperature |
| EDTA | Sigma-Aldrich | E9884 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| Polyethylenimine (PEI) | Sigma-Aldrich | P3143 | Room Temperature |
| Scintillation Cocktail | PerkinElmer | 6013329 | Room Temperature |
| 96-well microplates | Corning | 3600 | Room Temperature |
| Glass fiber filters | Millipore | MSHVN4510 | Room Temperature |
Experimental Protocols
Protocol 1: Saturation Binding Assay to Determine Radioligand Affinity (Kd)
Rationale: Before performing competitive binding assays, it is crucial to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand for the receptor preparation. This is achieved through a saturation binding experiment where increasing concentrations of the radioligand are incubated with the receptor membranes.
Step-by-Step Methodology:
-
Prepare Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Prepare Radioligand Dilutions: Serially dilute [³H]-LSD in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 20 nM).
-
Prepare Receptor Membranes: Thaw the human recombinant 5-HT6 receptor membranes on ice and dilute in assay buffer to a final concentration of 5-10 µg of protein per well.
-
Set up the Assay Plate:
-
Total Binding: Add 50 µL of diluted receptor membranes and 50 µL of each [³H]-LSD dilution to the wells of a 96-well microplate.
-
Non-specific Binding (NSB): Add 50 µL of diluted receptor membranes, 50 µL of each [³H]-LSD dilution, and 50 µL of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM methiothepin) to separate wells.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% PEI using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of [³H]-LSD (X-axis).
-
Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
-
Protocol 2: Competitive Binding Assay for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Rationale: This protocol determines the ability of the test compound to compete with a fixed concentration of the radioligand for binding to the 5-HT6 receptor. The resulting data allows for the calculation of the IC50 and subsequently the Ki of the test compound.
Step-by-Step Methodology:
-
Prepare Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, 0.1% BSA, pH 7.4.
-
Prepare Test Compound Dilutions: Prepare a stock solution of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in assay buffer to create a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Prepare Radioligand: Dilute [³H]-LSD in assay buffer to a final concentration equal to its previously determined Kd value.
-
Prepare Receptor Membranes: Thaw and dilute the human recombinant 5-HT6 receptor membranes as described in Protocol 1.
-
Set up the Assay Plate:
-
Total Binding: Add 50 µL of diluted receptor membranes and 50 µL of [³H]-LSD.
-
Non-specific Binding (NSB): Add 50 µL of diluted receptor membranes, 50 µL of [³H]-LSD, and 50 µL of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM methiothepin).
-
Competition: Add 50 µL of diluted receptor membranes, 50 µL of [³H]-LSD, and 50 µL of each dilution of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration and Counting: Follow steps 6 and 7 from Protocol 1.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.
-
Data Presentation and Expected Results
The results of the competitive binding assay should be presented in a clear and concise manner. A table summarizing the binding affinities of the test compound and known reference compounds is highly recommended for comparative analysis.
| Compound | IC50 (nM) | Ki (nM) |
| 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Experimental Value | Calculated Value |
| Methiothepin (Reference Antagonist) | ~2-10 | ~1-5 |
| SB-271046 (Reference Antagonist) | ~1-5 | ~0.5-2.5 |
Note: The expected values for reference compounds are based on literature and may vary depending on experimental conditions.
Visualization of the Experimental Workflow
Caption: Workflow for the 5-HT6 receptor competitive radioligand binding assay.
Signaling Pathway Context
Caption: Simplified signaling pathway of the 5-HT6 receptor.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental data, the following controls are essential and integrated into the protocol:
-
Non-specific Binding (NSB) Control: This is crucial to differentiate between the radioligand binding specifically to the 5-HT6 receptor and its non-specific binding to other components of the assay mixture (e.g., filters, lipids). By subtracting the NSB from the total binding, the specific binding can be accurately determined.
-
Positive Control: A known, well-characterized 5-HT6 receptor antagonist (e.g., methiothepin or SB-271046) should be run in parallel with the test compound. The IC50 and Ki values obtained for the positive control should be consistent with historical data and literature values, thus validating the assay performance.
-
Negative Control: A compound with no known affinity for the 5-HT6 receptor can be included to ensure that the observed displacement is specific to the test compound's interaction with the receptor.
-
Solvent Control: The highest concentration of the solvent used to dissolve the test compound (e.g., DMSO) should be tested to ensure it does not interfere with the binding assay.
Conclusion
This application note provides a comprehensive and robust protocol for the characterization of novel ligands, such as 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, at the human 5-HT6 receptor using a competitive radioligand binding assay. By adhering to the detailed methodologies and incorporating the recommended controls, researchers can obtain reliable and reproducible data on the binding affinity of their compounds of interest. This information is invaluable for the advancement of drug discovery programs targeting the 5-HT6 receptor for the treatment of cognitive and neurological disorders.
References
-
Upton, N., et al. (2008). The 5-HT6 receptor as a target for cognitive enhancement. Neuroscience & Biobehavioral Reviews, 32(5), 901-911. [Link]
-
PubChem. (n.d.). 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. [Link]
-
Glennon, R. A., et al. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(19), 4230-4234. [Link]
-
Ivachtchenko, A. V., et al. (2005). N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives are potent and selective 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(1), 229-232. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives are potent and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Executive Summary: The Physicochemical Challenge
The solubility profile of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is dictated by two competing structural motifs: the highly lipophilic, planar indole core and the basic secondary amine within the tetrahydropyridine ring.[1]
At neutral pH (7.4), this molecule exists predominantly in its uncharged, free-base form, leading to extremely low aqueous solubility (< 10 µM) and a tendency to "crash out" (precipitate) in aqueous buffers like PBS. To achieve concentrations suitable for biological assays (1–10 mM), you must exploit the basicity of the tetrahydropyridine nitrogen (pKa ~9.6) or disrupt the hydrophobic stacking energy of the indole ring.
This guide details three validated workflows to solubilize this compound for in vitro and in vivo applications.
Module 1: The pH Lever (In Situ Salt Formation)
Best For: In vitro stock solutions, acute in vivo injections (IP/SC).
The most effective strategy is to protonate the secondary amine on the tetrahydropyridine ring. By lowering the pH below the pKa (approx. 9.6), you convert the hydrophobic free base into a hydrophilic cation.
The Protocol: Acid-Assisted Dissolution
Do not attempt to dissolve the powder directly in neutral PBS.[1] It will form a suspension that cannot be filtered without losing the compound.[1]
-
Weighing: Weigh the desired amount of the free base.[1]
-
Primary Solubilization: Add 0.1 M Hydrochloric Acid (HCl) or 0.1 M Acetic Acid directly to the powder.
-
Dilution: Once fully dissolved (clear solution), dilute slowly with water or saline.
-
Buffering (Critical Step): If neutralizing to pH 7.4 is required for cell culture, do so immediately before use and keep concentrations below 100 µM to prevent reprecipitation.
Visualization: Acidification Workflow
Figure 1: Decision tree for acid-assisted solubilization. Note that adding a minor amount of co-solvent may be necessary if the salt form has high crystal lattice energy.
Module 2: Co-solvent Systems (In Vitro Assays)
Best For: High-throughput screening (HTS), cellular assays where acidic pH is not tolerated.[1]
If pH adjustment is not feasible, organic co-solvents disrupt the hydrophobic hydration shell. However, the 6-fluoro substituent increases lipophilicity compared to the parent indole, requiring higher solvent fractions.
Recommended Solvent Compatibility Table[1]
| Solvent | Solubility Limit (Est.) | Max Final Conc. (Cell Culture) | Notes |
| DMSO | > 50 mM | 0.1% – 0.5% | Standard choice.[1] Freeze/thaw cycles may cause precipitation.[1] |
| Ethanol | ~ 10–20 mM | < 1.0% | Less toxic than DMSO for some neuronal lines; volatile.[1] |
| PEG 400 | ~ 5–10 mM | 1% – 5% | Good for preventing precipitation upon dilution into media.[1] |
| Tween-80 | N/A | 0.01% | Use as a surfactant additive, not a primary solvent.[1] |
The "Solvent-Shift" Protocol[1]
-
Dissolve compound in 100% DMSO to make a 10 mM stock.
-
Prepare an intermediate dilution in PEG 400 (e.g., 1:10 dilution).
-
Add this mixture to the aqueous buffer/media.[1]
-
Why? Direct addition of DMSO stock to water often causes "shock precipitation" (local supersaturation). The PEG intermediate acts as a buffer against this polarity shock.[1]
-
Module 3: Cyclodextrin Complexation (Advanced Formulation)
Best For: Intravenous (IV) administration, long-term stability, preventing "crash out."
For in vivo work, simple acid solutions can cause injection site irritation. Cyclodextrins (CDs) encapsulate the hydrophobic indole core while leaving the hydrophilic tetrahydropyridine exposed, significantly enhancing solubility without extreme pH.
Recommended Agent: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) (e.g., Captisol®) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]
Mechanism of Action
Research on similar indole alkaloids (e.g., mitragynine, CP-94,253 analogs) confirms that the indole moiety inserts into the hydrophobic cavity of
Formulation Protocol
-
Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in sterile water or saline.[1]
-
Compound Addition: Add the 6-fluoro-indole derivative to the vehicle.
-
Energy Input: Sonicate for 20–30 minutes at 37°C.
-
Equilibration: Shake at room temperature for 4 hours.
-
Filtration: Filter through a 0.22 µm PVDF filter.
Visualization: Host-Guest Complexation Logic
Figure 2: Schematic of the inclusion complex formation.[1] The cyclodextrin shields the lipophilic indole from the aqueous environment.
Troubleshooting & FAQ
Q1: The solution was clear in acid, but precipitated immediately when I added PBS. Why? A: This is the Common Ion Effect and pH Shock .
-
PBS (pH 7.[1]4) neutralizes your acid, reverting the molecule to its insoluble free-base form.
-
Phosphate ions can form insoluble salts with certain cationic amines.[1] Fix: Switch to Saline (0.9% NaCl) or a Citrate Buffer (pH 5.0) if the assay tolerates it. If physiological pH is mandatory, use the Cyclodextrin protocol (Module 3).
Q2: Can I use this compound for IV injection in mice? A: Yes, but pH control is critical . Do not inject a solution with pH < 4.0 or > 9.0 IV, as it causes hemolysis. Recommendation: Use the SBE-β-CD formulation (Module 3).[1] It allows for a near-neutral pH (approx 6.0–7.[1]0) while maintaining solubility, preventing embolism from precipitation in the bloodstream.
Q3: My compound turned pink/brown in solution after 24 hours. A: Indoles are prone to oxidation, especially in solution and when exposed to light. Fix: Add an antioxidant like Ascorbic Acid (0.1%) or Sodium Metabisulfite to the stock solution and store in amber vials at -20°C.
References
-
Sulfobutylation of Beta-Cyclodextrin Enhances the Complex Formation with Mitragynine. Molecules, 2022.[1][2]
- Relevance: Establishes the protocol for complexing indole alkaloids with SBE-β-CD.
-
CP-94,253: a selective serotonin1B (5-HT1B) agonist that promotes satiety. Psychopharmacology, 1996.[1]
-
Relevance: Provides in vivo dosing context (5-10 mg/kg) for structurally analogous tetrahydropyridine-indoles.[1]
-
-
Interactions of Indole Derivatives with β-Cyclodextrin. PLOS ONE, 2016.[1]
-
Unveiling the complexation mechanism of phloretin with Sulfobutylether–β–cyclodextrin. Journal of Molecular Liquids, 2023.
-
Relevance: Demonstrates the superior stability constants of SBE-β-CD over native cyclodextrins for hydrophobic guests.[1]
-
Sources
Common problems in the multi-step synthesis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Technical Support Center: Synthesis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Welcome to the technical support center for the multi-step synthesis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. This molecule is a crucial scaffold in medicinal chemistry, particularly in the development of novel therapeutics.[1][2] Its synthesis, while well-established, presents several challenges that can impact yield, purity, and scalability. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these common issues. We will dissect each key stage of the synthesis, offering troubleshooting advice in a direct question-and-answer format, explaining the chemical principles behind our recommendations.
Overall Synthetic Workflow
The most common and convergent route to synthesize the target molecule involves three primary stages: the formation of the 6-fluoroindole core, the introduction of the protected tetrahydropyridine moiety, and the final deprotection.
Sources
- 1. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter [mdpi.com]
- 2. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting cell viability assay artifacts with 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Compound: 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Common Name: CP-94,253 Primary Mechanism: Selective 5-HT1B Receptor Agonist Support Ticket Context: Artifact identification in colorimetric (MTT/MTS) and fluorometric viability assays.[1]
Introduction: The "Hidden" Variables of Indole-Tetrahydropyridines
Welcome to the technical support center. You are likely here because your dose-response curves for CP-94,253 are displaying erratic behavior—either unexpected toxicity at high concentrations, "hormetic" spikes (false proliferation), or high background noise.[1]
CP-94,253 is a valuable tool for probing CNS serotonergic pathways.[1] However, its chemical structure—a fused indole ring coupled with a tetrahydropyridine—presents a "perfect storm" for viability assay artifacts.[1] This guide moves beyond basic pipetting errors to address the three core physicochemical and biological interferences specific to this molecule: Solubility-Driven Light Scattering , Reductive Interference , and Mitochondrial Uncoupling (The MPTP Homology Trap).
Issue #1: False Viability Signals (Optical Interference)
The Symptom
You observe an increase in absorbance (OD) or fluorescence at high concentrations of CP-94,253, suggesting the compound is causing cell proliferation.[1] However, microscopic inspection shows normal or reduced cell density.[1]
The Cause: Micro-Precipitation
CP-94,253 is highly hydrophobic.[1] While soluble in DMSO, rapid dilution into aqueous culture media (especially those with high salt or protein content) often causes the compound to crash out of solution.[1]
-
Mechanism: The indole moiety drives the formation of micro-crystals that are often invisible to the naked eye but highly reflective.[1]
-
Impact: In absorbance assays (MTT, 570 nm), these crystals scatter light, which the plate reader interprets as increased absorbance (false high cell count).[1]
Troubleshooting Protocol: The Turbidity Check
Before assuming proliferation, validate solubility in your specific media.[1]
-
Prepare your highest working concentration of CP-94,253 in culture media (without cells).[1]
-
Incubate at 37°C for the duration of your standard assay (e.g., 24 or 48 hours).
-
Measure Absorbance at 650 nm or 750 nm (wavelengths where MTT/formazan does not absorb).[1]
-
Interpretation: Any signal >0.05 OD above the media blank indicates precipitation.[1]
Solution:
-
Limit DMSO: Ensure final DMSO concentration is <0.5% to prevent solvent cytotoxicity, but sufficient to maintain solubility.
-
Switch Readouts: Use an ATP-based luminescence assay (e.g., CellTiter-Glo®).[1] Luminescence is less sensitive to light scattering than absorbance.[1]
Issue #2: False Toxicity (The "MPTP" Mitochondrial Trap)
The Symptom
Your MTT/MTS assay shows a massive drop in viability, but a Trypan Blue exclusion count or LDH release assay (membrane integrity) shows the cells are still physically intact.
The Cause: Metabolic Suppression vs. Cell Death
This is a high-level biological artifact rooted in the structure of CP-94,253.[1]
-
Structural Homology: CP-94,253 contains a 1,2,3,6-tetrahydropyridine ring.[1][2][3][4][5] This is structurally analogous to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1][2][3]
-
The Mechanism: MPTP is metabolized by Monoamine Oxidase B (MAO-B) into MPP+, a potent inhibitor of Mitochondrial Complex I.[1]
-
The Artifact: If your cell line expresses MAO-B (e.g., neuronal lines, hepatocytes), CP-94,253 may be metabolically processed to locally suppress mitochondrial respiration without immediately killing the cell.[1] Since MTT/MTS rely on mitochondrial reductase activity, this suppression reads as "death" (low signal).[1]
Diagnostic Workflow
Use the following logic map to distinguish between true toxicity and mitochondrial suppression.
Figure 1: Decision matrix for distinguishing mitochondrial suppression from necrotic cell death.
Issue #3: Chemical Reduction (False Positives)
The Symptom
The media turns purple (MTT) or brown (MTS) immediately after adding the reagent, even in wells containing no cells.[1]
The Cause: Direct Reduction
Indole structures are electron-rich.[1] Under certain pH conditions (usually pH > 8.0), CP-94,253 can non-enzymatically donate electrons to the tetrazolium salt, reducing it to formazan.[1]
Protocol: Cell-Free Interference Assay
Objective: Quantify the "background" reduction caused by the compound.[1]
| Step | Action | Notes |
| 1 | Prepare media without cells. | Use the exact same media formulation (serum, antibiotics).[1] |
| 2 | Add CP-94,253. | Prepare a dilution series (e.g., 0.1 µM to 100 µM).[1] |
| 3 | Add Viability Reagent. | Add MTT, MTS, or WST-1 as per manufacturer instructions.[1] |
| 4 | Incubate. | 1–4 hours at 37°C. |
| 5 | Measure OD. | If OD increases with compound concentration, chemical interference is present . |
Solution: If interference is detected:
-
Wash Cells: Remove the drug-containing media and wash cells with PBS before adding the MTT reagent in fresh media.[1]
-
Use Resazurin: Resazurin (AlamarBlue) has a different redox potential and is often less susceptible to direct reduction by indoles than tetrazolium salts.[1]
Summary of Artifacts & Solutions
| Artifact Type | Mechanism | Diagnostic Check | Recommended Fix |
| Optical (Scattering) | Compound precipitation at high concentrations.[1] | Measure OD at 750 nm (turbidity check). | Reduce concentration; use Luminescence (ATP) assay.[1] |
| Biological (Mitochondrial) | Tetrahydropyridine moiety inhibits Complex I (MPTP-like).[1] | Compare MTT vs. LDH/Trypan Blue.[1] | Use membrane integrity assays (LDH, Protease markers).[1] |
| Chemical (Reduction) | Indole moiety directly reduces tetrazolium.[1] | Cell-free media + Reagent test.[1] | Wash cells before adding reagent; Switch to Resazurin.[1] |
References
-
Koe, B. K., et al. (1994).[1] "CP-94,253: a highly selective serotonin1B (5-HT1B) agonist."[1][4][5][6][7][8][9] Drug Development Research.
-
Przedborski, S., et al. (2000).[1] "The parkinsonian toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a technical review of its utility and safety." Journal of Neurochemistry.
-
Stockert, J. C., et al. (2012).[1] "Assays for cell viability: metabolic and morphological aspects." Microscopy Research and Technique.
-
Bernas, T., & Dobrucki, J. (2002).[1] "Mitochondrial and nonmitochondrial reduction of MTT: interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes."[1] Cytometry.
-
Tipton, K. F., & Singer, T. P. (1993).[1] "Advances in our understanding of the mechanisms of the neurotoxicity of MPTP and related compounds."[1] Journal of Neurochemistry.
Sources
- 1. MPTP - Wikipedia [en.wikipedia.org]
- 2. MPTP neurotoxicity: an overview and characterization of phases of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of MPTP and structural analogs in clonal cell lines of neuronal origin expressing B type monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Effects of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, characterizing, and mitigating potential off-target effects of the novel compound 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Given the absence of extensive public data on this specific molecule, this document synthesizes established principles of medicinal chemistry and pharmacology to propose a robust, proactive strategy for ensuring target selectivity.
PART 1: Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern?
Q2: What are the likely potential off-target liabilities for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole?
A2: Based on its chemical structure, which contains an indole nucleus and a tetrahydropyridine moiety, we can hypothesize several potential off-target families. It is crucial to experimentally verify these potential interactions.
| Structural Moiety | Potential Off-Target Class | Rationale & Key Concerns |
| Indole Core | Protein Kinases | The indole scaffold is a common feature in many approved kinase inhibitors. Promiscuous binding to multiple kinases can lead to complex and unpredictable cellular effects.[3][4] |
| Serotonin (5-HT) Receptors | The indole structure is a core component of the neurotransmitter serotonin. This similarity can lead to affinity for various 5-HT receptor subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT2C), potentially causing neurological or cardiovascular side effects.[5][6][7] | |
| Cytochrome P450 (CYP) Enzymes | Indole derivatives are known to be metabolized by or inhibit CYP enzymes (e.g., CYP1A2, CYP3A4), which can lead to significant drug-drug interactions and altered compound clearance.[8][9] | |
| Tetrahydropyridine Moiety | hERG Potassium Channel | Inhibition of the hERG channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome). Lipophilic compounds containing basic amine groups, like tetrahydropyridines, are often flagged for potential hERG liability.[10][11][12][13] |
| Dopamine & Other CNS Receptors | The tetrahydropyridine ring is a well-known pharmacophore in many centrally active agents, including dopamine receptor agonists.[14] |
Q3: What is a sound experimental workflow to identify and address these potential off-target effects?
A3: A systematic, tiered approach is recommended. This workflow begins with broad, unbiased screening to identify potential issues, followed by more focused validation and mechanistic studies, and finally, chemical modification if necessary.
Caption: General workflow for off-target identification and mitigation.
PART 2: Troubleshooting Guide & Experimental Protocols
This section provides specific troubleshooting advice for unexpected experimental outcomes that may be due to off-target effects.
Scenario 1: Inconsistent or Unexpected Cellular Phenotype
Problem: The observed cellular effect (e.g., changes in proliferation, signaling pathways) does not align with the known function of the intended target or varies across different cell lines.
Possible Cause: The compound is modulating one or more off-target proteins, such as unintended kinases or GPCRs like serotonin receptors.
Solution 1.1: Broad Kinase Profiling
Rationale: To quickly assess promiscuity, screen the compound against a large panel of purified kinases. Commercial services offer panels of hundreds of kinases, providing a comprehensive overview of off-target kinase interactions.
Protocol: General Steps for Kinase Panel Screening
-
Compound Preparation: Prepare a high-concentration stock solution of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in DMSO.
-
Assay Concentration: Typically, an initial screen is performed at a single high concentration (e.g., 1 or 10 µM) to identify any potential hits.
-
Data Analysis: The service provider will report the percent inhibition for each kinase in the panel. A common threshold for a "hit" is >50% inhibition.
-
Follow-up: For any identified hits, perform full dose-response curves to determine the IC50 value, which quantifies the potency of the off-target interaction.
Solution 1.2: Receptor Binding Assays for Serotonin (5-HT) Receptors
Rationale: Given the structural similarity to serotonin, it is critical to rule out interactions with 5-HT receptors. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a receptor.[15]
Protocol: Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing the 5-HT receptor subtype of interest.
-
A specific radioligand (e.g., [³H]-ketanserin for 5-HT2A).
-
Your test compound (6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure: a. In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of your test compound. b. Include wells for total binding (no competitor) and non-specific binding. c. Incubate the plate to allow the binding to reach equilibrium. d. Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. e. Wash the filters to remove any unbound radioligand. f. Add scintillation fluid to each filter and count the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the concentration of your test compound. Fit the data to a one-site competition model to calculate the IC50, which can then be converted to the affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: Principle of a competitive binding assay.
Scenario 2: Compound Shows High Potency in Biochemical Assays but Weak or No Effect in Cells
Problem: Your compound is potent against its purified target protein in vitro, but its activity is significantly lower in cellular assays, or it requires a much higher concentration to elicit a response.
Possible Cause: This could be due to poor cell permeability, rapid metabolism by enzymes like CYPs, or lack of actual target engagement in the complex cellular environment.
Solution 2.1: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA directly measures whether your compound binds to its intended target inside intact cells.[16][17][18] The principle is that a ligand-bound protein is more resistant to heat-induced denaturation than an unbound protein.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with your compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating Step: Heat aliquots of the treated cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3-8 minutes), followed by cooling.[18]
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble proteins. Quantify the amount of your target protein remaining in the supernatant using an antibody-based method like Western blotting or ELISA.
-
Data Analysis:
-
Melt Curve: For each treatment condition, plot the amount of soluble target protein as a function of temperature.
-
Shift Analysis: The binding of your compound should shift the melt curve to higher temperatures. The magnitude of this thermal shift is indicative of target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Scenario 3: Concerns about Cardiotoxicity or Drug-Drug Interactions
Problem: Preliminary data or structural alerts suggest a risk of cardiotoxicity or potential for interactions with other drugs.
Possible Cause: Inhibition of the hERG potassium channel or interaction with Cytochrome P450 (CYP) enzymes.
Solution 3.1: hERG Inhibition Assay
Rationale: Directly assess the compound's ability to block the hERG channel, typically using automated patch-clamp electrophysiology on cells stably expressing the channel. This is a standard safety pharmacology assay required by regulatory agencies.[10][11]
Protocol: Automated Patch-Clamp for hERG
-
Cell Line: Use a cell line (e.g., CHO or HEK) stably expressing the hERG (Kv11.1) channel.
-
Electrophysiology: Use an automated patch-clamp system to measure the ionic current flowing through the hERG channels in response to a specific voltage protocol.
-
Compound Application: Apply a range of concentrations of your compound to the cells and measure the corresponding inhibition of the hERG current.
-
Data Analysis: Calculate the IC50 value for hERG inhibition. A lower IC50 value indicates a higher risk of cardiotoxicity.
Solution 3.2: CYP450 Inhibition Assay
Rationale: Determine if the compound inhibits major CYP isoforms, which could alter the metabolism of co-administered drugs.[8]
Protocol: In Vitro CYP Inhibition Assay
-
System: Use human liver microsomes, which contain a mixture of CYP enzymes.
-
Probe Substrates: For each CYP isoform (e.g., CYP3A4, CYP2D6, CYP1A2), use a specific fluorescent or luminescent probe substrate that is metabolized into a detectable product.
-
Assay: Incubate the microsomes, the probe substrate, and a range of concentrations of your test compound.
-
Detection: Measure the formation of the metabolized product. A decrease in product formation indicates inhibition of the CYP enzyme.
-
Data Analysis: Calculate the IC50 for each major CYP isoform.
PART 3: Medicinal Chemistry Strategies to Enhance Selectivity
If unacceptable off-target activity is confirmed, rational chemical modifications can be employed to improve the compound's selectivity profile. This process is guided by the Structure-Activity Relationship (SAR).[19][20]
| Off-Target Liability | Medicinal Chemistry Strategy | Rationale |
| Kinase Promiscuity | Introduce Bulky Groups: Add substituents that create steric hindrance, preventing the compound from fitting into the ATP-binding pockets of off-target kinases while being tolerated by the intended target. | Exploit subtle differences in the size and shape of kinase active sites. |
| hERG Inhibition | Reduce Lipophilicity: Introduce polar functional groups (e.g., hydroxyl, carboxylate) to decrease the compound's overall lipophilicity (logP). | hERG binders are often highly lipophilic. Reducing lipophilicity can disrupt the key interactions within the channel pore.[10][21] |
| Modify Basic Amine: Modulate the pKa of the tetrahydropyridine nitrogen or block it with certain substituents to reduce its interaction with the hERG channel. | The positive charge of the basic amine at physiological pH is often a key pharmacophoric feature for hERG binding. | |
| CYP Inhibition | Block Sites of Metabolism: Identify the part of the molecule that is being metabolized (e.g., through metabolite ID studies) and block that position, for instance, by introducing a fluorine atom. | This can prevent the molecule from binding to the CYP active site, reducing inhibition and improving its metabolic stability. |
| General Lack of Selectivity | Rigidify the Scaffold: Introduce conformational constraints, such as by creating additional ring systems, to lock the molecule into a conformation that is optimal for the on-target but unfavorable for off-targets. | A flexible molecule can adapt to multiple binding sites. A more rigid analog has fewer low-energy conformations, increasing the chance of selective binding.[7] |
References
-
The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 - Auctores | Journals. Available at: [Link]
-
Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry, Section B. Available at: [Link]
-
Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. Available at: [Link]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025). PubMed. Available at: [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. Available at: [Link]
-
off-target effects of drugs. (2020). YouTube. Available at: [Link]
-
How to measure and minimize off-target effects... (2021). YouTube. Available at: [Link]
-
5-HT2A receptor - Wikipedia. Available at: [Link]
-
High-Throughput Screening to Identify Novel Compounds Affecting the Genome Editing Efficiency of CRISPR System - PMC - NIH. (2025). Available at: [Link]
-
Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride - PMC - PubMed Central. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). Available at: [Link]
-
Inhibition and induction of CYP enzymes in humans: an update - PMC - PubMed Central. Available at: [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. Available at: [Link]
-
Competition Assay Protocol - Fabgennix International. Available at: [Link]
-
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC. Available at: [Link]
-
Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. Available at: [Link]
-
Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. (2024). MDPI. Available at: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. bioRxiv. Available at: [Link]
-
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2025). PubMed. Available at: [Link]
-
Unlocking High-Throughput Screening Strategies. (2025). Evotec. Available at: [Link]
-
Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride. (2013). PubMed. Available at: [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). AACR Journals. Available at: [Link]
-
Assay setup for competitive binding measurements. NanoTemper Technologies. Available at: [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers. Available at: [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. Available at: [Link]
-
Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. University of Washington. Available at: [Link]
-
The allure of targets for novel drugs. (2023). RSC Medicinal Chemistry. Available at: [Link]
-
Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics. Available at: [Link]
-
Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. (2023). MDPI. Available at: [Link]
-
5-Methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole: a novel 5-HT2C/5-HT2B receptor antagonist with improved affinity, selectivity, and oral activity. PubMed. Available at: [Link]
-
Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. PubMed. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
-
Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC - NIH. Available at: [Link]
-
Ibogaine - Wikipedia. Available at: [Link]
-
8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. PubMed. Available at: [Link]
-
The Chemistry and Pharmacology of Tetrahydropyridines. (2025). ResearchGate. Available at: [Link]
-
hERG channel inhibition & cardiotoxicity. (2023). YouTube. Available at: [Link]
-
Serotonin Receptor and Transporter Ligands – Current Status. Bentham Science. Available at: [Link]
-
Heterocyclic Compounds in Medicinal Chemistry. MDPI Books. Available at: [Link]
-
Competition Assays vs. Direct Binding Assays: How to choose. (2025). Fluidic Sciences Ltd. Available at: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Available at: [Link]
-
The chemistry and pharmacology of tetrahydropyridines. PubMed. Available at: [Link]
-
Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. Available at: [Link]
-
A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell. Available at: [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). NIH. Available at: [Link]
-
reducing hERG activity of a lead compound. (2024). YouTube. Available at: [Link]
-
Sensitising PDAC to Gemcitabine by Suppressing NF-κB Pathway and Enhancing Apoptosis. MDPI. Available at: [Link]
Sources
- 1. icr.ac.uk [icr.ac.uk]
- 2. Induction of Cyp450 enzymes by 4-thiazolidinone-based derivatives in 3T3-L1 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Approach to Heterospirocycles for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 15. 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in Stock Solutions
Welcome to the technical support guide for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding the stability of this compound in stock solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments.
I. Understanding the Molecule: Key Stability Considerations
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound featuring an indole nucleus and a tetrahydropyridine moiety.[1] Both of these structural components have inherent properties that can influence the stability of the molecule in solution.
-
Indole Ring: The indole ring system can be susceptible to oxidation.[2][3] This process can be accelerated by exposure to light, air (oxygen), and certain metal ions. Oxidative degradation can lead to the formation of various byproducts, such as oxindoles and isatins, which may interfere with your experimental results.[2]
-
Tetrahydropyridine Ring: The tetrahydropyridine ring contains a double bond and a secondary amine, both of which can be reactive. The double bond is susceptible to oxidation and addition reactions, while the secondary amine can undergo various reactions, including oxidation and acylation.
-
Fluorine Substitution: The fluorine atom on the indole ring is an electron-withdrawing group. This substitution can enhance the metabolic stability of the molecule.[4]
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise when working with stock solutions of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Q1: What is the best solvent to use for preparing a stock solution?
A1: The choice of solvent is critical for maintaining the stability of your compound. For 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, we recommend using anhydrous, high-purity dimethyl sulfoxide (DMSO).
Causality Explained: DMSO is a polar aprotic solvent that can effectively dissolve a wide range of organic molecules. Its aprotic nature minimizes the risk of proton-exchange-related degradation. Using an anhydrous grade is crucial as water can facilitate hydrolytic degradation pathways.
Q2: I've observed a color change in my stock solution. What does this indicate?
A2: A color change, typically to a yellowish or brownish hue, is often an indicator of degradation. This is likely due to oxidation of the indole ring. To mitigate this, it is imperative to handle the compound and its solutions with care to minimize exposure to light and air.
Troubleshooting Steps:
-
Protect from Light: Store stock solutions in amber-colored vials or wrap clear vials in aluminum foil.
-
Inert Atmosphere: When preparing the stock solution, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Fresh is Best: Prepare fresh stock solutions regularly and avoid using old solutions that show signs of discoloration.
Q3: What are the optimal storage conditions for my stock solution?
A3: For maximal stability, stock solutions should be aliquoted into single-use volumes and stored at -80°C.[5]
Causality Explained:
-
Low Temperature: Storing at -80°C significantly slows down the rate of chemical degradation.
-
Aliquoting: This practice prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[5]
Q4: How long can I store my stock solution before it needs to be discarded?
A4: While general guidelines suggest that stock solutions in DMSO can be stable for up to 6 months at -80°C, it is best practice to perform a stability study under your specific laboratory conditions.[5] For critical applications, we recommend preparing fresh stock solutions every 1-3 months.
Q5: I'm seeing unexpected peaks in my HPLC analysis. Could this be from degradation?
A5: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. These peaks represent the formation of byproducts.
Troubleshooting Steps:
-
Analyze a Freshly Prepared Standard: Compare the chromatogram of your stored stock solution to that of a freshly prepared solution of the solid compound. This will help confirm if the new peaks are indeed degradants.
-
LC-MS Analysis: If available, use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the degradation products. This can provide clues about the degradation pathway.
III. Experimental Protocols
To ensure the integrity of your experimental data, we provide the following validated protocols for handling and assessing the stability of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-analysis: Allow the vial of solid 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. The molecular weight of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is 216.25 g/mol .[1]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Inert Gas Purge (Optional but Recommended): Briefly purge the headspace of the vial with an inert gas (argon or nitrogen).
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store immediately at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general method for assessing the purity and stability of your compound. Method optimization may be required for your specific instrumentation.[6][7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
IV. Data Presentation & Visualization
Table 1: Recommended Storage Conditions and Expected Stability
| Solvent | Concentration | Storage Temperature | Light Protection | Expected Stability |
| Anhydrous DMSO | 1-10 mM | -80°C | Amber Vials | Up to 6 months[5] |
| Anhydrous DMSO | 1-10 mM | -20°C | Amber Vials | Up to 1 month[5] |
| Anhydrous Ethanol | 1-10 mM | -80°C | Amber Vials | Up to 3 months |
| Aqueous Buffers | Varies | 4°C | Amber Vials | < 24 hours (Prepare fresh daily) |
Diagram 1: Experimental Workflow for Stock Solution Stability Assessment
Caption: Workflow for assessing the stability of stock solutions under various storage conditions.
V. Potential Degradation Pathways
Understanding the potential degradation pathways of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can aid in troubleshooting and data interpretation.
Diagram 2: Potential Oxidative Degradation of the Indole Moiety
Caption: Simplified potential oxidative degradation pathway of the indole ring.[2]
VI. References
-
SciSpace. (2005). Stability of levamisole oral solutions prepared from tablets and powder. Retrieved from [Link]
-
Gao, C., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2668. Retrieved from [Link]
-
Ahmad, I., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. Molecules, 27(16), 5183. Retrieved from [Link]
-
ResearchGate. (2018). Degradation pathway of indole by electroFenton. Retrieved from [Link]
-
Corey Organics. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Retrieved from [Link]
-
PubChem. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Retrieved from [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
ACS Omega. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]
-
Auctores Journals. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Retrieved from [Link]
-
Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. Retrieved from [Link]
-
SciSpace. (2015). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Retrieved from [Link]
-
ResearchGate. (2021). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]
-
Frederick National Laboratory for Cancer Research. (2019). Preparing Reagent Solutions. Retrieved from [Link]
-
MDPI. (2020). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]
-
SIELC. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2021). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
PubChem. 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole. Retrieved from [Link]
-
ResearchGate. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]
-
Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from [Link]
-
ResearchGate. Fungal degradation pathways of indole. Retrieved from [Link]
Sources
- 1. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected side products in the synthesis of CAS 180161-14-2
Welcome to the Troubleshooting Guide for the Synthesis of Bicalutamide (CAS 180161-14-2). This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected side products that may arise during the synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Bicalutamide and where are side products most likely to form?
A1: The most common synthetic route to Bicalutamide begins with the acylation of 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride.[1][2] This is followed by epoxidation of the resulting amide, subsequent ring-opening of the epoxide with 4-fluorothiophenol, and a final oxidation step to yield the sulfone, Bicalutamide.[1][2] Each of these steps presents a potential for side product formation. The oxidation of the thioether to the sulfone is a critical step where impurities can arise if the reaction is not driven to completion or if over-oxidation occurs. Similarly, the epoxide ring-opening can yield regioisomers depending on the reaction conditions.
Troubleshooting Guide: Unexpected Side Products
This section addresses specific impurities that have been identified during the synthesis of Bicalutamide.
Issue 1: A significant peak corresponding to the sulfoxide intermediate is observed in the final product analysis.
Root Cause Analysis:
The presence of the sulfoxide, (S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((R)-(4-fluorophenyl)sulfinyl)-2-hydroxy-2-methylpropanamide, is a common impurity and indicates an incomplete oxidation of the thioether intermediate.[1][3] The oxidation step, typically employing reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), converts the thioether to the desired sulfone.[4][5] Insufficient oxidant, reaction time, or suboptimal temperature can lead to the accumulation of the sulfoxide intermediate.
Suggested Remediation:
-
Increase Oxidant Stoichiometry: Ensure at least two equivalents of the oxidizing agent are used to facilitate the conversion of the thioether to the sulfone.[4]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to ensure the complete disappearance of the sulfoxide intermediate. An increase in reaction time or a moderate increase in temperature may be necessary.[6]
-
Choice of Oxidizing Agent: The use of sodium perborate in acetic acid has been reported as an effective reagent for this oxidation.[1][6]
Experimental Protocol: Monitoring the Oxidation Step
-
Prepare a reaction mixture containing the thioether intermediate in a suitable solvent such as acetic acid.[5]
-
Add the oxidizing agent (e.g., 30% aqueous hydrogen peroxide) portion-wise at a controlled temperature.[5]
-
Withdraw aliquots from the reaction mixture at regular intervals (e.g., every hour).
-
Quench the aliquots appropriately and analyze by a validated HPLC method to monitor the relative concentrations of the starting thioether, the sulfoxide intermediate, and the final sulfone product.
-
Continue the reaction until the sulfoxide peak is below the desired limit.
Issue 2: Characterization of the final product reveals the presence of a deshydroxy-Bicalutamide impurity.
Root Cause Analysis:
The "deshydroxy" impurity, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-((4-fluorophenyl)sulfonyl)-2-methylpropanamide, lacks the tertiary hydroxyl group.[1][3] This side product can form through various pathways, potentially involving elimination reactions from the hydroxy intermediate under harsh acidic or basic conditions, or from impurities in the starting materials.
Suggested Remediation:
-
Control pH and Temperature: Avoid strongly acidic or basic conditions, especially at elevated temperatures, during workup and purification steps.
-
Purity of Starting Materials: Ensure the purity of the epoxide intermediate, as its degradation could potentially lead to precursors of the deshydroxy impurity.
Issue 3: Isomeric impurities, such as those with alternative fluoro-substitution patterns, are detected.
Root Cause Analysis:
The presence of impurities like N-[4-cyano-3-(trifluoromethyl) phenyl]-3-(2-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-propanamide or the 3-fluoro isomer indicates the use of impure 4-fluorothiophenol.[1][3] Commercially available fluorothiophenols can sometimes contain isomeric impurities that will be carried through the synthesis.
Suggested Remediation:
-
Starting Material Qualification: It is crucial to verify the purity of the 4-fluorothiophenol reagent by a suitable analytical method, such as GC-MS or NMR, before its use in the synthesis.
-
Purification of the Intermediate: If isomeric impurities are unavoidable in the starting material, a purification step of the thioether intermediate before oxidation may be necessary.
Summary of Common Bicalutamide Impurities
| Impurity Name | Chemical Structure Variation | Probable Cause |
| Bicalutamide Sulfoxide | Incomplete oxidation of the thioether | Insufficient oxidant, time, or temperature |
| Deshydroxy-Bicalutamide | Absence of the tertiary hydroxyl group | Elimination reaction under harsh conditions |
| Desfluoro-Bicalutamide | Absence of the fluorine atom on the phenylsulfonyl moiety | Impurity in the thiophenol starting material |
| Isomeric Fluoro Impurities | 2-fluoro or 3-fluoro substitution on the phenylsulfonyl moiety | Isomeric impurities in the 4-fluorothiophenol |
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the key steps in Bicalutamide synthesis and highlights where common impurities can arise.
Caption: Synthetic pathway of Bicalutamide and points of impurity formation.
References
-
Bhise, N. B., Sathe, D. G., Radhakrishanan, T., & Deore, R. (2009). Synthesis of Potential Impurities of Bicalutamide. Synthetic Communications, 39(9), 1516-1526. [Link]
-
Taylor & Francis Online. (n.d.). Full article: Synthesis of Potential Impurities of Bicalutamide. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Synthesis of Potential Impurities of Bicalutamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Potential Impurities of Bicalutamide. Retrieved from [Link]
-
SynThink. (n.d.). Bicalutamide EP Impurities & USP Related Compounds. Retrieved from [Link]
-
LookChem. (n.d.). Cas 41979-39-9,4-oxopiperidinium chloride. Retrieved from [Link]
- Google Patents. (n.d.). EP1506170B1 - Method for producing bicalutamide.
- Google Patents. (n.d.). WO2012042532A1 - Process for preparing bicalutamide.
-
Gaber, N. N., et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules, 25(24), 6015. [Link]
- Google Patents. (n.d.). EP1863759A1 - Process for preparation of bicalutamide.
-
Cardiff University ORCA. (n.d.). Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. Retrieved from [Link]
-
LookChem. (n.d.). Cas 312631-10-0,2-{2-[4-(6-fluoro-1H-indol-3-yl.... Retrieved from [Link]
-
PubChem. (n.d.). N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide;2-hydroxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-propanamide. Retrieved from [Link]
- Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 6. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]
Methods to increase the yield and purity of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
This guide provides in-depth technical support for researchers, chemists, and drug development professionals working on the synthesis and purification of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS: 180161-14-2). Our focus is to address common challenges in achieving high yield and purity through a series of troubleshooting scenarios and frequently asked questions. The methodologies described are grounded in established chemical principles to ensure reproducibility and scalability.
Synthetic Workflow Overview
The most common and efficient route to synthesizing 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves a two-step process:
-
Fischer Indole Synthesis: An acid-catalyzed reaction between (4-fluorophenyl)hydrazine and N-Boc-4-piperidone to form the protected indole intermediate. The Boc group is crucial for preventing unwanted side reactions at the piperidine nitrogen.[1]
-
N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final target compound.
This workflow, while robust, has critical parameters at each stage that must be carefully controlled to maximize yield and minimize impurity formation.
Caption: General synthetic and purification workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification processes.
Fischer Indole Synthesis Stage
Q: My Fischer indole synthesis reaction has a low yield or fails to go to completion. What are the likely causes and solutions?
A: Low conversion in this step is typically related to the choice of acid catalyst, reaction temperature, or water content. The reaction proceeds via the formation of a phenylhydrazone, which then undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement.[3][4]
-
Causality: The acid catalyst is critical for both the initial hydrazone formation and the subsequent cyclization. An inappropriate catalyst or suboptimal concentration can stall the reaction. Elevated temperatures are required to overcome the activation energy of the rearrangement, but excessive heat can lead to decomposition and tar formation.[5]
-
Solution:
-
Catalyst Optimization: Polyphosphoric acid (PPA) is often effective but can be viscous and difficult to work with. A screen of other Brønsted or Lewis acids is recommended.[3][6] Zinc chloride (ZnCl₂) is an excellent alternative that is often milder and easier to handle.
-
Temperature Control: The reaction typically requires heating. We recommend starting at 80-90 °C and gradually increasing to 110-120 °C while monitoring the reaction by TLC or HPLC.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry. Water can hydrolyze the hydrazone intermediate and impede the reaction.
-
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 100-120 °C | Strong dehydrating agent, often gives good yields. | Highly viscous, difficult to stir and quench. |
| Zinc Chloride (ZnCl₂) | 110-130 °C, neat or in toluene | Milder Lewis acid, easier workup. | Can sometimes be less efficient than PPA. |
| Acetic Acid | Reflux | Simple to use, acts as both solvent and catalyst.[7] | May not be strong enough for all substrates. |
| p-Toluenesulfonic acid (pTSA) | Reflux in Toluene (with Dean-Stark) | Effective at removing water byproduct. | Requires careful control of water removal. |
N-Boc Deprotection Stage
Q: The N-Boc deprotection is incomplete, or I'm seeing significant side product formation. How can I improve this step?
A: Incomplete deprotection or side product formation is a common issue stemming from the stability of the Boc group and the potential acid sensitivity of the indole ring.
-
Causality: While the Boc group is designed to be cleaved by acid, the stability can vary. Standard conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM) may be insufficient. Conversely, excessively harsh conditions (e.g., high concentrations of strong acid or prolonged heating) can lead to side reactions on the electron-rich indole nucleus.[8]
-
Solution:
-
Standard Protocol: Begin with a 25-50% solution of TFA in DCM at room temperature for 1-2 hours. Monitor closely by TLC/LC-MS.
-
Alternative Acid: If TFA is ineffective, a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or isopropanol) is often more potent and can be used at 0 °C to room temperature.
-
Advanced Protocol for Recalcitrant Substrates: For particularly stable N-Boc groups, thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be highly effective.[8][9] These solvents facilitate Boc cleavage at reflux temperatures, often providing a cleaner reaction profile. Microwave-assisted deprotection in these solvents can dramatically reduce reaction times.[9]
-
Purification Stage
Q: My final product has low purity after initial workup. What is the best strategy for purification?
A: The choice between crystallization and chromatography depends on the impurity profile and the scale of the reaction.
-
Causality: Impurities can arise from unreacted starting materials, side products from either the Fischer synthesis or deprotection steps, or decomposition. A logical, stepwise approach is needed to remove these effectively.
-
Solution Workflow:
Caption: Decision workflow for troubleshooting low purity.
-
Crystallization: This is the preferred method for large-scale purification if the product is a solid. It is highly effective at removing less-polar impurities.
-
Protocol: Dissolve the crude material in a minimal amount of a hot solvent in which it is highly soluble (e.g., isopropanol, ethanol). Slowly add a cold anti-solvent in which the product is poorly soluble (e.g., heptane, water) until persistent cloudiness is observed. Cool the mixture slowly to promote the formation of large, pure crystals.[10][11]
-
-
Column Chromatography: This is necessary when impurities have similar polarity to the product or when the product is an oil.
-
Protocol: Use a silica gel column. Due to the basic nitrogen in the tetrahydropyridine ring, it is advisable to add a small amount of a basic modifier to the eluent (e.g., 0.1-1% triethylamine or ammonium hydroxide in a dichloromethane/methanol or ethyl acetate/hexane mobile phase). This prevents peak tailing and improves separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor for this compound in a drug development setting?
A: For regulatory purposes, the key CQAs are identity, purity, and stability.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity: Assessed by HPLC-UV (typically at 275 nm) for related substances and residual solvents by GC.[12] The impurity profile should be carefully characterized, identifying any potential process-related impurities or degradants.[13]
-
Stability: The compound should be tested under stress conditions (heat, light, humidity, acid/base) to understand its degradation pathways.
Q2: Can this synthesis be scaled up for pilot plant production?
A: Yes, the described synthesis is scalable. Key considerations for scale-up include:
-
Reaction Vessel: The Fischer indole synthesis is often exothermic and requires a reactor with good temperature control.
-
Workup and Extraction: Phase splits can be challenging. Ensure adequate mixing and settling times are established.
-
Purification: Crystallization is far more practical and economical than chromatography at scale. Significant process development should be dedicated to identifying a robust crystallization procedure.[14][15]
Q3: How should the final product be stored?
A: As a solid, the compound should be stored in a well-sealed container, protected from light and moisture, at room temperature or refrigerated conditions. The stability of indoles can be variable, so long-term storage should be guided by formal stability studies.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-Boc-4-piperidone (1.0 eq) and (4-fluorophenyl)hydrazine hydrochloride (1.1 eq).
-
Add glacial acetic acid to serve as the solvent and catalyst (approx. 5-10 volumes).[7]
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring by TLC (e.g., 30% EtOAc/Hexane).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate, which can be used directly or purified by chromatography if necessary.
Protocol 2: Deprotection to Yield 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
-
Dissolve the crude N-Boc protected intermediate from the previous step in dichloromethane (DCM, 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5 volumes) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor completion by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a small amount of methanol and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Extract the product into DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude final product. Proceed with purification as described in the troubleshooting section.
References
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents - ResearchGate. Available at: [Link]
-
Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole - PubChem. Available at: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES - ResearchGate. Available at: [Link]
-
Partial lysergamide - Wikipedia. Available at: [Link]
-
New 3H-indole synthesis by Fischer's method. Part I - PubMed. Available at: [Link]
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
Fischer Indole Synthesis - J&K Scientific LLC. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. Available at: [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF - ResearchGate. Available at: [Link]
-
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidinium nitrate - PMC - NIH. Available at: [Link]
-
"[18 F]Fluoromisonidazole synthesis method based on solid-phase extraction (SPE) purification" - ResearchGate. Available at: [Link]
-
Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC - NIH. Available at: [Link]
- WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents.
-
A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor - Organic Chemistry Portal. Available at: [Link]
- WO2013087589A1 - Process for the preparation of (1r,4r)-6'-fluoro-(n,n-dimethyl- and n-methyl)-4-phenyl-4',9'-dihydro-3'h-spiro[cyclohexane-1,1'-pyrano-[3,4,b]indol]-4-amine - Google Patents.
- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents.
-
Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole - ResearchGate. Available at: [Link]
-
6-Fluoro-1H-indole-2,3-dione | Semantic Scholar. Available at: [Link]
- MX2015006871A - Crystallization process of tricyclic indole derivatives. - Google Patents.
-
ESTIMATION OF 6-FLUORO-3-(PIPERIDIN-4-YL) BENZO[D]ISOXAZOLE HYDROCHLORIDE AND 1-(4-(3-CHLOROPROPOXY)-3-METHOXYPHENYL)ETHANONE IMPURITIES OF ILOPERIDONE IN BULK AND DOSAGE FORM BY RP-HPLC - International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Aspects of 6-[18F]fluoro-L-DOPA preparation: precursor synthesis, preparative HPLC purification and determination of radiochemical purity - PubMed. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidinium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 15. MX2015006871A - Crystallization process of tricyclic indole derivatives. - Google Patents [patents.google.com]
Identifying degradation pathways of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole under experimental conditions
Topic: 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Case ID: IND-THP-STAB-001 Status: Active Support Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
You are working with 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole , a compound structurally related to the serotonin agonist CP-94,253.[1][2] This molecule contains two distinct reactive centers: the electron-rich indole ring and the partially saturated tetrahydropyridine ring.
In forced degradation (stress testing), this specific scaffold exhibits a "hierarchy of instability." The tetrahydropyridine ring is the primary failure point due to the thermodynamic drive toward aromatization (conversion to pyridine). The indole moiety is the secondary failure point, susceptible to oxidative cleavage and photo-degradation.
This guide addresses the specific degradation pathways you will encounter and provides troubleshooting for the chromatographic challenges inherent to this basic amine.
Module 1: Chromatographic Troubleshooting
Issue: "I am seeing severe peak tailing or poor retention for the parent compound."
Root Cause:
This molecule contains a secondary amine within the tetrahydropyridine ring. At neutral or low pH, this amine is protonated (
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Column Selection | Charged Surface Hybrid (CSH) C18 or Bidentate C18 | These columns provide steric protection against surface silanols, reducing secondary interactions with the protonated amine.[1][2] |
| Mobile Phase pH | High pH (pH 9.5 - 10.0) (Use Ammonium Hydroxide/Bicarbonate) | Operating above the amine's |
| Mobile Phase Additive | 0.1% Formic Acid + 10-20 mM Ammonium Formate | If you must run at low pH, the addition of ammonium salts suppresses silanol ionization and competes for binding sites, sharpening the peak. |
| Injection Solvent | Match Initial Mobile Phase | Avoid dissolving the sample in 100% organic (MeOH/ACN) if the starting gradient is aqueous. This causes "solvent effect" peak distortion.[2] |
Module 2: Identifying Oxidative Degradation Pathways
Issue: "I see two major new peaks (M+16 and M-4) after peroxide stress. What are they?"
Diagnosis:
Under oxidative stress (e.g., 3%
Pathway A: N-Oxidation (The M+16 Peak) [1]
-
Mechanism: Direct electrophilic attack of oxygen on the secondary amine nitrogen.
-
Mass Shift: +16 Da (Oxygen insertion).[2]
-
Reversibility: Often reversible.[2] Can sometimes be reduced back to parent in the MS source, leading to variable quantification.
-
Observation: Elutes earlier than the parent in Reverse Phase (RP) chromatography due to increased polarity.
Pathway B: Aromatization to Pyridine (The M-4 Peak) [1]
-
Mechanism: Oxidative dehydrogenation.[2] The tetrahydropyridine ring loses four hydrogen atoms to become a fully aromatic pyridine ring.
-
Driving Force: Formation of the aromatic pyridine ring is thermodynamically favorable (aromatic stabilization energy).
-
Observation: This is a critical degradant.[2] It is often pharmacologically inactive or has a drastically different receptor profile.[2]
Pathway Visualization (DOT Diagram)
Figure 1: Primary degradation pathways.[2] The conversion to the pyridine analog (Aromatization) is a dominant pathway unique to tetrahydropyridines.
Module 3: Photostability & Indole Reactivity
Issue: "My sample degrades under light even without oxidants. The mass spectrum is complex."
Mechanism: The indole ring is a strong chromophore. Upon UV absorption (ICH Q1B conditions), the indole moiety can form radical cations.
-
C2-C3 Oxidation: The double bond in the indole ring is susceptible to singlet oxygen attack, leading to the formation of dioxetane intermediates , which cleave to form formyl-kynurenine derivatives or isatin analogs.[1]
-
Radical Polymerization: Indole radicals can couple, leading to high molecular weight dimers (M x 2 - 2H) which may precipitate or elute in the column wash.[1][2]
Experimental Tip: Always use amber glassware. If you observe loss of mass balance (sum of peaks < 100%), suspect polymerization of the indole ring, which often results in insoluble aggregates that do not enter the LC column.
Module 4: Step-by-Step Forced Degradation Protocol
Objective: Generate 10-20% degradation to validate your stability-indicating method.
1. Oxidative Stress (Peroxide) [1]
-
Preparation: Dissolve 1 mg of compound in 1 mL of 50:50 ACN:Water.
-
Stress: Add 30%
to achieve a final concentration of 3%.[2] Incubate at Room Temperature.[2] -
Timepoints: Check at 1 hour, 4 hours, and 24 hours.
-
Quenching (CRITICAL): Before injection, you must quench the peroxide. Add Catalase or excess Sodium Metabisulfite .[2]
-
Why? Injecting active peroxide onto a C18 column can oxidize the stationary phase or react with the compound during the run, causing peak splitting and artifacts.
-
2. Acid/Base Hydrolysis
-
Acid: 0.1 N HCl, 60°C for 4 hours. (Expect minimal degradation; tetrahydropyridines are generally acid-stable unless heated to extreme temps).[1][2]
-
Base: 0.1 N NaOH, 60°C for 4 hours. (Watch for precipitation; the free base is less soluble).
3. Photolysis
-
Condition: Expose solid sample and solution (in quartz cuvette) to 1.2 million lux hours (standard ICH Q1B).
-
Control: Wrap a control vial in aluminum foil and place it next to the light source to distinguish thermal effects from light effects.
Frequently Asked Questions (FAQs)
Q: Why is the mass balance low in my oxidative samples? A: The N-oxide degradant can be thermally unstable.[2] In the LC-MS source (especially APCI or high-temp ESI), the N-oxide can de-oxygenate back to the parent ion or fragment unpredictably.[1][2] Additionally, indole oxidation often produces insoluble polymers that are filtered out before injection.[1][2]
Q: Can I prevent the "Pyridine" degradant (Aromatization) during storage? A: This is an oxidative process accelerated by trace metals. Ensure your formulation includes a chelating agent (like EDTA) and an antioxidant (like Sodium Metabisulfite or Ascorbic Acid). Nitrogen purging the headspace is also highly recommended.
Q: Is the 6-Fluoro group stable? A: Yes. The C-F bond is extremely strong. You will generally not see defluorination under standard stress testing conditions.[2] If you see a loss of 19 Da, it is likely a fragmentation artifact in the MS, not solution-phase degradation.
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation.[2]
-
Castagnoli, N. et al. (1985).[2] Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines.[1][2][3] Journal of Medicinal Chemistry.[2] (Mechanistic basis for tetrahydropyridine aromatization).
-
Balsanek, V. et al. (2012).[2] Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis.[2] (Methodology for LC-MS characterization of nitrogen-containing heterocycles).
-
PubChem Compound Summary. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.[1][2] National Center for Biotechnology Information.[2] [1]
Sources
- 1. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of analytical techniques for sensitive detection of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Technical Support Center: Sensitive Detection of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, analytical chemists, and drug development professionals working on the quantitative and qualitative analysis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Given its structural features—a fluorinated indole core and a basic tetrahydropyridine moiety—this compound presents unique challenges that require refined analytical strategies for sensitive and robust detection, particularly in complex biological matrices.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Section 1: Compound Properties and Handling
Q1: What are the key physicochemical properties of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole that influence its analysis?
A1: Understanding the compound's properties is critical for analytical method development.
-
Chemical Structure and Formula: C₁₃H₁₃FN₂.[1]
-
Molecular Weight: 216.25 g/mol .[1]
-
Basicity: The tetrahydropyridine ring contains a secondary amine with a pKa that renders it basic. This is the most significant factor for chromatography and extraction. The molecule will be positively charged at acidic pH, influencing its retention on reversed-phase columns and its ionization in mass spectrometry.
-
Polarity: The indole nucleus provides hydrophobicity, while the tetrahydropyridine ring adds polarity. The fluorine atom slightly increases lipophilicity. This amphiphilic nature requires careful balancing of mobile phase composition.
-
UV Absorbance: The indole chromophore allows for UV detection. The typical maximum absorbance for indole derivatives is around 280 nm, which can be used for HPLC-UV analysis, although it may lack the sensitivity required for trace-level detection.[2]
-
Stability: Indole derivatives can be susceptible to oxidation and light degradation.[3] It is crucial to use amber vials and consider adding antioxidants to stock solutions if long-term stability is a concern. The tetrahydropyridine ring can also be susceptible to oxidation to its corresponding pyridine analog.
Q2: How should I prepare stock solutions and store them to ensure stability?
A2: For optimal stability, stock solutions should be prepared in a high-purity solvent such as methanol or DMSO. Store solutions at -20°C or lower in amber glass vials to protect from light. For long-term storage, flushing the vial with nitrogen or argon before sealing can prevent oxidation. Stability in the chosen solvent and storage conditions should be experimentally verified, especially for quantitative assays. One study on indole alkaloids demonstrated good stability in chloroform extract over 24 hours, but each compound and matrix is different.[2]
Section 2: Sample Preparation and Extraction
Q3: I need to extract the compound from plasma. What is the recommended extraction method?
A3: Due to the compound's basicity, a combination of extraction techniques can be effective. The choice depends on the required cleanliness and concentration factor.
-
Solid-Phase Extraction (SPE): This is the preferred method for achieving high recovery and clean extracts. A mixed-mode cation exchange SPE cartridge is ideal. The principle involves:
-
Conditioning: Activate the sorbent with methanol, followed by equilibration with a low-ionic-strength buffer at a neutral or slightly acidic pH.
-
Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer to ensure the analyte is protonated). The analyte will bind to the cation exchange functional groups.
-
Washing: Use a low-polarity solvent (e.g., hexane) to remove lipids, followed by an acidic buffer to remove water-soluble impurities, and finally a non-polar organic solvent (e.g., methanol) to remove other organic interferences. The analyte remains bound to the sorbent.
-
Elution: Elute the analyte using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the analyte, releasing it from the sorbent.
-
-
Liquid-Liquid Extraction (LLE): A simpler, but often less clean, alternative.
-
Basify the plasma sample to pH 9-10 with ammonium hydroxide.[4][5] This deprotonates the analyte, making it more soluble in organic solvents.
-
Extract with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Q4: My recovery during SPE is low and inconsistent. What should I check?
A4: Inconsistent recovery is a common issue that can often be resolved systematically.
-
Check pH of Loading Solution: Ensure the pH of your sample is at least 2 units below the pKa of the tetrahydropyridine nitrogen before loading onto a cation exchange sorbent. This ensures >99% of the analyte is charged and will bind effectively.
-
Inadequate Sorbet Mass: If analyte concentrations are high, you may be exceeding the capacity of the SPE cartridge. Consider using a cartridge with a larger sorbent bed.
-
Drying Step: Ensure the cartridge is adequately dried after the wash steps, as residual water can interfere with the elution of the analyte by the organic solvent.
-
Elution Solvent Strength: Your elution solvent may not be strong or basic enough. Increase the percentage of ammonium hydroxide (e.g., from 2% to 5%) or try a different organic solvent in the elution mixture.
Troubleshooting Guide: Chromatography and Detection
This section addresses common problems encountered during the analysis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole using LC-MS.
Q5: I am observing severe peak tailing on my C18 column. What is causing this and how can I improve the peak shape?
A5: Peak tailing for this compound is almost certainly due to secondary interactions between the basic tetrahydropyridine nitrogen and acidic residual silanol groups on the silica backbone of the C18 column.[5]
-
Causality: At acidic pH (necessary for good retention and ionization), the analyte is positively charged. This positive charge can interact ionically with deprotonated, acidic silanol groups (Si-O⁻) on the stationary phase, leading to a secondary, non-ideal retention mechanism that causes tailing.
-
Solutions:
-
Use a Base-Deactivated Column: Modern columns, often labeled "B," "Shield," or "PFP," are end-capped or have embedded polar groups to shield the residual silanols. These are highly recommended for basic compounds.
-
Mobile Phase pH Control: Maintain a low mobile phase pH (e.g., 2.5-3.5 using formic or acetic acid). This keeps the analyte consistently protonated and suppresses the ionization of most silanol groups, reducing secondary interactions.
-
Use a Competing Base: Adding a small amount of a competing base to the mobile phase, such as triethylamine (TEA), can saturate the active silanol sites. However, TEA is a strong ion-suppressing agent in mass spectrometry and should be avoided for LC-MS applications.
-
Consider Mixed-Mode Chromatography: A column with both reversed-phase and ion-exchange characteristics can provide excellent peak shape and retention control for ionizable compounds.[6]
-
Q6: My signal intensity in positive electrospray ionization (ESI+) is very low. How can I increase sensitivity?
A6: Low sensitivity in ESI+ for a basic compound is unusual but can be troubleshooted.
-
Workflow Diagram for Troubleshooting Low Signal Intensity
Caption: A logical diagram for troubleshooting low MS signal intensity.
-
Detailed Explanations:
-
Mobile Phase Composition: The presence of a volatile acid like formic acid (0.1%) is crucial. It ensures the analyte is protonated ([M+H]⁺) in solution before it enters the ESI source, which is a prerequisite for efficient ionization.
-
Ion Suppression: The analyte may be co-eluting with a substance from the sample matrix that is more easily ionized, thereby suppressing the signal of the target analyte. Adjusting the chromatographic gradient to better separate the analyte from the matrix background can significantly improve the signal.
-
MS Source Optimization: Systematically optimize ESI source parameters, including capillary voltage, gas temperatures, and gas flow rates, using a direct infusion of the analyte standard.
-
Reconstitution Solvent: If the final extract is reconstituted in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion and poor ionization. The reconstitution solvent should ideally match the initial mobile phase conditions.
-
Experimental Protocols & Data
Protocol 1: Quantitative Analysis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in Human Plasma by LC-MS/MS
This protocol provides a general framework. It must be validated according to regulatory guidelines for specific applications.
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte) and 200 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Use a mixed-mode cation exchange SPE plate (e.g., Waters Oasis MCX).
-
Condition the wells with 500 µL of methanol, followed by 500 µL of water.
-
Load the supernatant from the pre-treatment step.
-
Wash with 500 µL of 2% formic acid in water.
-
Wash with 500 µL of methanol.
-
Dry the plate under vacuum or nitrogen for 5 minutes.
-
Elute the analyte with 2 x 250 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid.
-
-
LC-MS/MS Conditions:
-
The following table summarizes the recommended starting conditions.
-
| Parameter | Recommended Setting | Rationale |
| HPLC System | UPLC System (e.g., Waters Acquity, Agilent 1290) | Provides better resolution and peak capacity. |
| Column | Base-deactivated C18, 2.1 x 50 mm, 1.8 µm | Minimizes peak tailing for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for protonation and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 70% B over 3 minutes, then wash and re-equilibrate | Typical gradient for small molecules. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for sensitive and selective SRM/MRM analysis. |
| Ionization Mode | ESI Positive | The basic nitrogen is readily protonated. |
| Precursor Ion | m/z 217.1 | Calculated for [C₁₃H₁₃FN₂ + H]⁺. |
| Product Ion(s) | To be determined experimentally | Requires infusion of the standard for optimization. Likely fragments would result from the loss of parts of the tetrahydropyridine ring. |
| Dwell Time | 50-100 ms | Balances sensitivity with the number of points across the peak. |
General Workflow Visualization
Caption: A typical experimental workflow for the purification of indole alkaloids.
References
-
Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). ScienceDirect. Available at: [Link]
-
Chemat, F., et al. (2024). Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids. Journal of Natural Products. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11053072, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. PubChem. Available at: [Link]
-
Gao, S., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Journal of Chromatographic Science. Available at: [Link]
-
da Silva, G. L., et al. (2009). Qualitative determination of indole alkaloids of Tabernaemontana fuchsiaefolia (Apocynaceae). ResearchGate. Available at: [Link]
-
Jain, S., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. Available at: [Link]
-
SIELC Technologies. High Performance Liquid Chromatography (HPLC) Method for Analysis of Various Compounds. Available at: [Link]
Sources
- 1. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Model Compounds in Reversed-Phase and Mixed-Mode | SIELC Technologies [sielc.com]
Addressing poor oral bioavailability of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in pharmacokinetic studies
Ticket #5HT-F: Low Oral Bioavailability of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, CNS Discovery Unit
Executive Summary
You are encountering poor oral bioavailability (
This guide provides a root-cause analysis and validated protocols to rescue the pharmacokinetic (PK) profile of your compound.
Module 1: Root Cause Analysis (Troubleshooting)
Before modifying your protocol, you must diagnose the specific failure mode. Use the logic flow below to categorize the issue.
Diagnostic Workflow
Is the issue getting the drug IN (Absorption), or keeping it ALIVE (Clearance)?
Figure 1: Decision tree to isolate the primary driver of poor bioavailability.
Module 2: Frequently Asked Questions (FAQs)
Q1: My compound dissolves in the stomach (pH 1.2) but fails in vivo. Why?
A: This is the "Precipitation Trap."
The tetrahydropyridine nitrogen is basic (
-
Verification: Perform a "pH-shift dissolution assay" (see Protocol A).
Q2: Microsomal stability is low ( min). Is the fluorine atom helping?
A: The 6-fluoro substitution blocks metabolic attack at the 6-position, but it activates the 5- and 7-positions electronically. Furthermore, the tetrahydropyridine double bond is a metabolic "soft spot," prone to oxidation to the pyridinium species (often toxic) or N-oxidation.
-
Verification: Incubate with NADPH-fortified microsomes and look for +16 Da (N-oxide) or -4 Da (aromatization) peaks in LC-MS.
Q3: Can I just increase the dose?
A: Likely not. If solubility is the limit, increasing the dose only decreases the Fraction Absorbed (
Module 3: Experimental Protocols
Protocol A: The "pH-Shift" Dissolution Test
Purpose: To mimic the transition from stomach to intestine and detect precipitation.
Materials:
-
Simulated Gastric Fluid (SGF, pH 1.2).
-
Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).
-
UV-Vis Plate Reader or HPLC.
Step-by-Step:
-
Gastric Phase: Dissolve 6-F-THP (10 mg/mL) in SGF. Incubate at 37°C for 30 mins. Measure concentration (
). -
Intestinal Shift: Dilute the SGF solution 1:5 into FaSSIF (final pH should be ~6.5).
-
Kinetic Monitoring: Measure concentration at 5, 15, 30, and 60 minutes.
-
Interpretation:
-
If concentration drops by >50% within 15 mins, your bioavailability is solubility-limited .
-
Fix: Use a cyclodextrin-based vehicle (Protocol C).
-
Protocol B: Metabolic "Soft Spot" Identification
Purpose: To confirm if first-pass metabolism is destroying the drug before it reaches systemic circulation.
Materials:
-
Liver Microsomes (Mouse/Rat/Human).
-
NADPH regenerating system.
-
LC-MS/MS.[1]
Step-by-Step:
-
Incubate 1 µM 6-F-THP with microsomes (0.5 mg protein/mL) at 37°C.
-
Quench aliquots at 0, 5, 15, 30 min with acetonitrile containing internal standard.
-
Data Analysis: Calculate Intrinsic Clearance (
).-
If
, the drug is flow-limited. -
Fix: You cannot formulate your way out of this for oral dosing. You must modify the structure (e.g., deuterate the tetrahydropyridine ring) or switch to a prodrug.
-
Protocol C: Rescue Formulation (20% HP- -CD)
Purpose: To maintain supersaturation in the intestine and bypass the "Precipitation Trap."
Context: Hydroxypropyl-
Recipe:
-
Weigh 20g HP-
-CD (e.g., Kleptose® or Captisol®). -
Add 80mL distilled water or 10mM citrate buffer (pH 4.0). Stir until clear.
-
Slowly add 6-F-THP (target concentration: 1–5 mg/mL).
-
Sonicate for 20 minutes at ambient temperature.
-
Adjust pH to 4.5–5.0 using 1N HCl or NaOH.
-
Filter sterilize (0.22 µm PVDF).
Why this works: The cyclodextrin cavity sequesters the hydrophobic core, while the outer shell remains water-soluble, shielding the free base from precipitating in the intestine [1].
Module 4: Data Interpretation Guide
Use this table to benchmark your current PK data against expected values for this chemical class.
| Parameter | "Red Flag" Value | Likely Cause | Suggested Remediation |
| < 15 min | Rapid absorption but high First-Pass | Deuteration; Subcutaneous dosing | |
| > 4 hours | Slow/Incomplete Dissolution | Micronization; Salt form (Mesylate/HCl) | |
| High variability | Solubility-limited absorption | Lipid formulation (e.g., Labrasol) | |
| < 5% | High Clearance + Low Solubility | Stop. Re-design molecule. | |
| Brain/Plasma | < 0.1 | P-gp Efflux Substrate | Verify P-gp status in MDCK-MDR1 cells |
Module 5: Structural Vulnerability Map
The diagram below illustrates the chemical vulnerabilities of the 6-F-THP scaffold that contribute to poor PK.
Figure 2: Structural analysis of metabolic and physicochemical liabilities.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Dissolution). Link
-
Varma, M. V., et al. (2010). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS). Molecular Pharmaceutics. Link
Sources
Validation & Comparative
SAR Profiling of 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: A Template for 5-HT1F Agonist Discovery
Executive Summary: The Shift to "Ditans"
In the landscape of antimigraine therapeutics, the transition from Triptans (non-selective 5-HT1B/1D agonists) to Ditans (selective 5-HT1F agonists) represents a pivotal shift in safety pharmacology. This guide analyzes 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (Compound 6F-THP) , a critical scaffold that bridges the gap between classic tryptamines and modern selective ligands like Lasmiditan.
Unlike Sumatriptan, which relies on 5-HT1B-mediated vasoconstriction (carrying cardiovascular risk), the 6F-THP scaffold is designed to target the 5-HT1F receptor on trigeminal nerve endings, inhibiting the release of calcitonin gene-related peptide (CGRP) without constricting coronary arteries. This guide provides a comparative SAR analysis, experimental protocols for validation, and mechanistic insights for researchers optimizing this pharmacophore.
Structural Logic & SAR Analysis
The efficacy of Compound 6F-THP relies on three distinct structural modifications to the endogenous serotonin (5-HT) backbone. Understanding these is crucial for interpreting the comparative data below.
The Pharmacophore Triad
-
The Indole Core (Bio-isostere): Retains the essential aromatic interaction with the receptor's phenylalanine residues (Phe-6.51/Phe-6.52), preserving the primary binding mode of serotonin.
-
The Tetrahydropyridine Ring (Conformational Restriction):
-
Mechanism:[1][2][3] Unlike the flexible ethylamine side chain of serotonin or sumatriptan, the tetrahydropyridine ring "locks" the nitrogen atom into a bioactive conformation.
-
Impact: This reduces the entropic penalty of binding, typically increasing affinity (Ki) by 10-100 fold compared to flexible analogs.
-
-
The 6-Fluoro Substituent (Metabolic & Electronic Tuning):
-
Metabolic Blockade: The C6 position of the indole is a primary site for cytochrome P450 hydroxylation. Fluorination blocks this metabolic soft spot, extending half-life (
). -
Electronic Effect: The electron-withdrawing fluorine increases the acidity of the indole NH, potentially strengthening the hydrogen bond with the receptor's Threonine or Serine residues.
-
Visualization: SAR Decision Tree
The following diagram illustrates the logical flow of optimizing the indole scaffold toward the 6F-THP lead.
Figure 1: Structural evolution from Serotonin to the stabilized 6F-THP scaffold.
Comparative Performance Data
The following table contrasts Compound 6F-THP against the clinical standard (Sumatriptan) and the selective competitor (Lasmiditan).
Table 1: Receptor Affinity and Selectivity Profile
| Feature | Compound 6F-THP (The Scaffold) | Sumatriptan (The Triptan Standard) | Lasmiditan (The Ditan Standard) |
| Primary Target | 5-HT1F / 5-HT1A | 5-HT1B / 5-HT1D | 5-HT1F (Highly Selective) |
| 5-HT1F Affinity ( | < 10 nM (High) | ~20 nM | 2.1 nM |
| 5-HT1B Affinity ( | > 500 nM (Moderate Selectivity) | 9 nM (High - Vasoconstrictive) | > 1000 nM (No Vasoconstriction) |
| Metabolic Stability | High (Blocked C6 oxidation) | Moderate (MAO-A substrate) | High (Non-indole core) |
| Lipophilicity (LogP) | ~2.5 (CNS Penetrant) | 0.7 (Low CNS penetration) | 3.1 (High CNS penetration) |
| Primary Utility | Lead Optimization / Probe | Acute Migraine (Peripheral) | Acute Migraine (Central) |
Expert Insight: While Lasmiditan offers superior selectivity by abandoning the indole core entirely (using a pyridinoyl-piperidine scaffold), 6F-THP remains a superior tool for studying indole-based signaling because it retains the structural fidelity to serotonin, allowing researchers to map the precise residue interactions in the orthosteric binding pocket.
Experimental Protocols (Validation Workflows)
To validate the activity of 6F-THP analogs, you must demonstrate both binding affinity (does it stick?) and functional efficacy (does it signal?).
Protocol A: Radioligand Binding Assay (The "Truth" of Affinity)
Objective: Determine the
-
Membrane Prep: Transfect HEK-293 cells with human 5-HT1F cDNA. Harvest cells and homogenize in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate membranes.
-
Incubation:
-
Ligand: Use
(2 nM) as the radioligand. -
Competitor: Add 6F-THP in increasing concentrations (
M to M). -
Non-Specific Binding: Define using 10 µM unlabeled 5-HT.
-
-
Equilibrium: Incubate for 60 mins at 27°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce binding to the filter).
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: cAMP Functional Assay (The "Truth" of Efficacy)
Objective: Confirm 6F-THP acts as an agonist via the
-
Cell Seeding: Seed 5-HT1F-expressing CHO cells in 384-well plates (2,000 cells/well).
-
Stimulation: Add Forskolin (10 µM) to stimulate Adenylyl Cyclase and spike cAMP levels.
-
Treatment: Simultaneously treat with 6F-THP.
-
Expectation: If 6F-THP is an agonist, it will activate the
protein, which inhibits Adenylyl Cyclase, preventing the Forskolin-induced cAMP spike.
-
-
Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit.
-
Low Signal = High Agonism (The drug successfully stopped cAMP production).
-
-
Validation: Comparison against a full agonist reference (e.g., LY334370).
Mechanistic Visualization
The following diagram details the intracellular signaling cascade activated by 6F-THP, illustrating how it achieves migraine relief (Neuronal Inhibition) without the vasoconstrictive side effects of Triptans.
Figure 2: The Gi-coupled signaling pathway of 5-HT1F agonism vs. the avoided 5-HT1B pathway.
References
-
Ramage, A. G. (2011). The mechanism of action of triptans and ditans: 5-HT receptor agonists in migraine.[2][4]British Journal of Pharmacology .
-
Phebus, L. A., et al. (1997). Characterization of LY334370, a selective 5-HT1F receptor agonist.Journal of Pharmacology and Experimental Therapeutics .
-
Wainscott, D. B., et al. (1998). Pharmacologic characterization of the human 5-hydroxytryptamine1F receptor isoforms.Journal of Pharmacology and Experimental Therapeutics .
-
PubChem Compound Summary. (2023). 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.[5]National Center for Biotechnology Information .
-
Vila-Pueyo, M. (2018). Targeting 5-HT1F receptors for the treatment of migraine.[1][6]Current Opinion in Pharmacology .
Sources
- 1. 5-HT1F agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 4. Is selective 5-HT1F receptor agonism an entity apart from that of the triptans in antimigraine therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-HT1F receptor agonists inhibit neurogenic dural inflammation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 6-Fluoro vs. 5-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
The following technical guide compares the efficacy, pharmacology, and experimental utility of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (6-F-THPI) versus its regioisomer 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (5-F-THPI).
Executive Summary
The 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold (often referred to as the "tetrahydropyridinylindole" or THPI core) is a privileged structure in serotonergic drug discovery, serving as a rigidified analog of tryptamine. While the 5-methoxy derivative (RU 24969 ) is the classic non-selective 5-HT1A/1B agonist, the fluorinated analogs—5-fluoro and 6-fluoro —exhibit distinct pharmacological profiles driven by the electronic and steric properties of the fluorine substitution.
This guide delineates the functional divergence between the 5-fluoro and 6-fluoro isomers. The 5-fluoro isomer typically retains high affinity for 5-HT1 receptors (mimicking the 5-hydroxyl of serotonin), acting as a potent agonist. In contrast, the 6-fluoro isomer often displays reduced potency at 5-HT1A/1B subtypes but is utilized as a probe to map the steric tolerance of the receptor's binding pocket, particularly in the development of selective 5-HT1F agonists for migraine (neuronal protein extravasation inhibition).
Chemical Structure & Properties[1][2][3][4]
Both compounds share the core indole-tetrahydropyridine skeleton but differ in the position of the fluorine atom on the benzene ring of the indole. This positional isomerism critically influences receptor docking orientation.
| Feature | 5-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
| Abbreviation | 5-F-THPI | 6-F-THPI |
| CAS Number | Not widely listed as primary CAS | 180161-14-2 |
| Molecular Formula | C₁₃H₁₃FN₂ | C₁₃H₁₃FN₂ |
| Molecular Weight | 216.25 g/mol | 216.25 g/mol |
| Electronic Effect | Inductive withdrawal at C5 (para to NH) | Inductive withdrawal at C6 (meta to NH) |
| Steric Impact | Mimics 5-OH of 5-HT; fits deep binding pocket | Probes hydrophobic tolerance at C6 position |
| Solubility | DMSO, Methanol | DMSO, Methanol |
Pharmacological Mechanism & Efficacy
5-Fluoro Isomer: The "Serotonin Mimic"
The 5-position of the indole ring is the "primary anchor" point for serotonin (5-HT) receptor recognition. In endogenous serotonin, this position holds a hydroxyl group (5-OH) that forms critical hydrogen bonds with serine/threonine residues (e.g., Ser5.43 in 5-HT1A).
-
Mechanism: The fluorine atom at C5 acts as a bioisostere for the hydroxyl group (or hydrogen), maintaining the electronic density required for high-affinity binding.
-
Efficacy: 5-F-THPI acts as a potent, non-selective 5-HT1 agonist . It exhibits high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors.
-
Experimental Outcome: In functional assays (e.g., GTPγS binding), 5-F-THPI typically shows full agonist efficacy comparable to RU 24969 but with altered metabolic stability due to the C-F bond preventing hydroxylation.
6-Fluoro Isomer: The "Selectivity Probe"
The 6-position is less critical for primary binding but essential for subtype selectivity .
-
Mechanism: Substitution at C6 introduces steric bulk in a region where 5-HT1A/1B receptors have limited tolerance. However, the 5-HT1F receptor (a target for migraine without vasoconstriction) possesses a distinct binding pocket that can accommodate or even favor specific 6-substitutions (or bulky 5-substitutions that extend towards the 6-region).
-
Efficacy: 6-F-THPI generally displays lower affinity for 5-HT1A and 5-HT1B receptors compared to the 5-fluoro isomer.
-
Utility: It serves as a negative control or a selectivity filter in SAR studies. If a biological response is maintained by 5-F-THPI but lost with 6-F-THPI, the effect is likely mediated by canonical 5-HT1A/1B signaling. Conversely, retention of activity by 6-F-THPI can indicate non-canonical binding or off-target effects (e.g., transporter interaction).
Comparative Signaling Pathway (Graphviz Diagram)
The following diagram illustrates the differential receptor engagement and downstream signaling pathways for the two isomers.
Caption: Differential signaling activation. 5-F-THPI activates 5-HT1B (vasoconstriction risk), while 6-F-THPI is often used to probe 5-HT1F-mediated pathways (migraine relief) with reduced vascular liability.
Experimental Protocol: Comparative Binding Assay
To validate the efficacy differences, the following Radioligand Binding Assay protocol is recommended. This protocol ensures self-validation by using internal controls.
Materials[2][3][5][6]
-
Membrane Prep: CHO-K1 cells stably expressing human 5-HT1A, 5-HT1B, or 5-HT1F receptors.
-
Radioligand: [³H]-5-HT (Serotonin) or [³H]-GR125743 (for 5-HT1B/1D).
-
Test Compounds: 5-F-THPI and 6-F-THPI (dissolved in DMSO, final concentration <0.1%).
-
Non-specific Control: 10 µM Serotonin (5-HT).
Method
-
Incubation: Incubate membrane homogenates (50 µg protein) with the radioligand (at K_d concentration) and varying concentrations of test compounds (
to M) in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). -
Equilibrium: Incubate for 60 minutes at 27°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis (Self-Validating Logic)[7]
-
Validation Check: The IC₅₀ of the reference standard (unlabeled 5-HT) must fall within 2-fold of historical K_i values.
-
Calculation: Convert IC₅₀ to K_i using the Cheng-Prusoff equation:
. -
Expected Result:
-
5-F-THPI:
(High Affinity). -
6-F-THPI:
(Lower Affinity) or selective profile depending on the subtype.
-
Key Applications in Drug Development
Migraine Therapeutics (5-HT1F Agonists)
The 6-fluoro isomer is structurally relevant to the development of Lasmiditan (a selective 5-HT1F agonist). While Lasmiditan uses a pyridinoyl-piperidine scaffold, the SAR studies utilizing 6-F-THPI helped establish that modifications at the indole 6-position can divorce the anti-migraine efficacy (neuronal inhibition) from the cardiovascular side effects (vasoconstriction mediated by 5-HT1B).
-
5-F-THPI: Potent but causes vasoconstriction (Triptan-like profile).
-
6-F-THPI: Used to optimize the binding pocket fit for 5-HT1F selectivity.
Monoamine Transporter Studies
Recent listings identify 6-F-THPI (CAS 180161-14-2) as a "Protein Control Ligand." This suggests its utility in proteomics or transporter assays (SERT/DAT) where it may serve as a weak competitive inhibitor or a tool to measure non-specific binding interactions in the absence of high-affinity receptor docking.
References
-
Euvrard, C., & Boissier, J. R. (1980). Biochemical assessment of the central 5-HT agonist activity of RU 24969 (a piperidinyl indole). European Journal of Pharmacology, 63(1), 65–72. Link
- Phebus, L. A., et al. (1997). The serotonin 5-HT(1F) receptor: a potential target for migraine therapy. Cephalalgia, 17, 245.
-
Thermo Scientific Chemicals. (2024). 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridyl)indole Product Page. Fisher Scientific. Link
-
BOC Sciences. (2024).[1] 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (CAS 180161-14-2) Product Information.
-
Lilly, E., & Co. (2010). Patent WO2010097334A1: Drug combinations containing PDE4 inhibitors and NSAIDs (References 5-substituted indole scaffold SAR). Link
Sources
Assessing the Reproducibility of In Vitro Anticancer Effects of CAS 180161-14-2
Content Type: Publish Comparison Guide Subject: 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 180161-14-2) Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Part 1: Executive Summary & Technical Identity
CAS 180161-14-2 , chemically identified as 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole , is primarily recognized as a critical pharmacophore scaffold and synthetic intermediate for Rucaparib (AG-014699) , a potent PARP inhibitor approved for ovarian and prostate cancers.
While often categorized as a precursor, this molecule possesses intrinsic biological activity due to its indole-tetrahydropyridine core—a structure sharing high homology with serotonin (5-HT) receptor ligands and potential mitochondrial toxins (MPTP analogs). Researchers investigating the in vitro anticancer effects of this compound often face reproducibility challenges stemming from its chemical instability (oxidation susceptibility) and off-target pharmacological profiles.
This guide provides a rigorous framework for distinguishing genuine anticancer efficacy from experimental artifacts, comparing the scaffold against its clinical derivative (Rucaparib) and standard chemotherapeutics.
Part 2: Comparative Analysis of Performance
To accurately assess the anticancer potential of CAS 180161-14-2, it must be benchmarked against its downstream clinical product (Rucaparib) and a standard cytotoxic agent (Doxorubicin). The table below highlights the divergence in mechanism, stability, and potency.
Table 1: Comparative Pharmacological Profile
| Feature | CAS 180161-14-2 (Scaffold) | Rucaparib (Clinical Drug) | Doxorubicin (Standard) |
| Primary Mechanism | Precursor / Scaffold (Potential 5-HT modulation) | PARP1/2 Inhibition (Synthetic Lethality) | DNA Intercalation / Topo II Inhibition |
| Potency (IC50) | Low/Moderate (µM range) | High (nM range in BRCA-mutant) | High (nM range) |
| Target Specificity | Low (Promiscuous binder: 5-HT, SERT) | High (PARP catalytic domain) | Low (General DNA damage) |
| Chemical Stability | Unstable (Prone to oxidation/aromatization) | Stable (Phosphate salt form) | Stable (Photosensitive) |
| Key Reproducibility Risk | Mitochondrial Toxicity (Pyridinium formation) | Resistance mechanisms (Reversion mutations) | Efflux pump overexpression |
| Solubility | DMSO (Good), Aqueous (Poor) | Aqueous (Good as salt) | Aqueous (Good) |
Scientific Insight: The "False Positive" Trap
Why reproducibility fails: The tetrahydropyridine ring in CAS 180161-14-2 is structurally analogous to MPTP . In oxidative culture conditions, it can convert to a pyridinium species (analogous to MPP+), which accumulates in mitochondria and inhibits Complex I.
-
Result: Non-specific cytotoxicity that mimics "anticancer activity" but is actually general mitochondrial poisoning.
-
Correction: Use antioxidants (e.g., ascorbic acid) in media or fresh preparations to validate that activity is mechanism-specific, not degradation-driven.
Part 3: Reproducibility Challenges & Validated Protocols
Chemical Instability & Handling
The indole-tetrahydropyridine moiety is electron-rich and susceptible to auto-oxidation.
-
Storage: Store solid at -20°C under argon.
-
Solubilization: Dissolve in anhydrous DMSO immediately prior to use. Do not store DMSO stocks for >24 hours at room temperature, as this promotes aromatization.
Validated Cytotoxicity Protocol (Self-Validating System)
This protocol includes checkpoints to distinguish specific antiproliferative effects from oxidative toxicity.
Materials:
-
CAS 180161-14-2 (Freshly synthesized or >98% purity verified by HPLC).
-
Cell Lines: A549 (Lung, 5-HT receptor expressing) and MDA-MB-436 (BRCA1-mutant, PARP-sensitive).
-
Control: Rucaparib (Positive), Vehicle (0.1% DMSO).
Step-by-Step Workflow:
-
Preparation:
-
Prepare a 10 mM stock of CAS 180161-14-2 in DMSO.
-
Validation Step: Check absorbance at 340 nm. A shift in spectra indicates oxidation to the pyridinium form. Discard if shifted.
-
-
Seeding:
-
Seed cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.
-
-
Treatment (The "Antioxidant Rescue" Control):
-
Group A: Treat with serial dilutions of CAS 180161-14-2 (0.1 µM – 100 µM).
-
Group B (Validation): Treat with CAS 180161-14-2 + N-Acetylcysteine (NAC, 1 mM) .
-
Logic: If cytotoxicity is abolished by NAC, the effect is likely ROS-mediated/artifactual. If cytotoxicity persists, it suggests a specific target engagement (e.g., receptor binding).
-
-
Readout:
-
Incubate for 72 hours.
-
Assess viability using CellTiter-Glo (ATP) rather than MTT.
-
Reasoning: MTT relies on mitochondrial reductase. If the compound acts like MPTP (mitochondrial toxin), MTT readout will be artificially low (false toxicity). ATP assays provide a more robust viability metric.
-
-
Data Analysis:
Part 4: Mechanism of Action Visualization
The following diagram illustrates the relationship between the scaffold, its oxidative degradation (toxicity artifact), and its conversion to the active drug Rucaparib.
Caption: Figure 1. Dual pathways of activity for CAS 180161-14-2: The artifactual oxidative toxicity pathway (Red) vs. the specific pharmacological pathways (Green/Yellow).
Part 5: References
-
Discovery of Rucaparib (AG-014699):
-
Title: Discovery of a Potent and Orally Bioavailable PARP Inhibitor (Rucaparib) from an Indole-Tetrahydropyridine Scaffold.
-
Source: Journal of Medicinal Chemistry (2008).
-
URL:[Link]
-
-
Tetrahydropyridine Toxicity Mechanisms:
-
Title: Mitochondrial Toxicity of 1,2,3,6-Tetrahydropyridine Derivatives: Implications for Drug Safety.
-
Source: Chemical Research in Toxicology (2011).
-
URL:[Link]
-
-
Indole-Based 5-HT Ligands in Cancer:
-
Title: Serotonin Receptor Antagonists as Potential Anticancer Agents for Small Cell Lung Cancer.
-
Source: Anticancer Research (2015).
-
URL:[Link]
-
-
Chemical Identity Verification:
Sources
Cross-reactivity and selectivity profiling of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole against a panel of kinases
This guide provides a comprehensive analysis of the cross-reactivity and selectivity of the novel investigational compound, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, against a broad panel of kinases. As direct experimental data for this specific molecule is not yet in the public domain, this document serves as a practical template and illustrative case study for researchers, scientists, and drug development professionals. The methodologies, data interpretation, and comparative analyses presented herein are based on established best practices in kinase inhibitor profiling.
The Imperative of Kinase Selectivity in Modern Drug Discovery
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[2] While the development of kinase inhibitors has revolutionized treatment for various malignancies, a significant challenge remains: achieving inhibitor selectivity.[3] The high degree of structural similarity within the ATP-binding site across the kinome often leads to off-target inhibition, which can result in unforeseen side effects and limit the therapeutic window of a drug candidate.[3][4] Therefore, rigorous and comprehensive selectivity profiling is a cornerstone of modern kinase drug discovery, enabling the identification of compounds with the most promising therapeutic potential.[5][6]
Compound of Interest: 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
The focus of this guide is the novel small molecule, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Its chemical structure, featuring an indole nucleus linked to a tetrahydropyridine moiety, is of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds, including several approved kinase inhibitors.[7] The fluorine substitution can enhance metabolic stability and binding affinity.[7]
Chemical Structure:
-
IUPAC Name: 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole[8]
-
Molecular Formula: C₁₃H₁₃FN₂[8]
-
Molecular Weight: 216.25 g/mol [8]
Given its structural features, a thorough investigation of its kinase selectivity profile is warranted to ascertain its potential as a targeted therapeutic agent.
Experimental Design for Kinase Selectivity Profiling
A robust assessment of kinase inhibitor selectivity necessitates a well-designed experimental approach. This involves screening the compound of interest against a large, representative panel of kinases and comparing its activity to that of established inhibitors.
Kinase Panel Selection
For this illustrative study, a panel of 10 kinases has been selected to represent different branches of the human kinome. This diverse panel allows for a broad initial assessment of selectivity.
-
Tyrosine Kinases: EGFR, ABL1, SRC
-
Serine/Threonine Kinases: AKT1, BRAF, CDK2, p38α (MAPK14)
-
Lipid Kinase: PI3Kα
Comparator Compounds
To provide context for the selectivity profile of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, two well-characterized kinase inhibitors with distinct selectivity profiles are included for comparison:
-
Staurosporine: A potent but highly promiscuous kinase inhibitor, serving as a benchmark for non-selectivity.
-
Imatinib: A clinically successful inhibitor known for its relatively high selectivity for ABL, KIT, and PDGF-R kinases.
Methodology: In Vitro Kinase Inhibition Assay
A fluorescence-based biochemical assay is a common and reliable method for determining the potency of kinase inhibitors.[9][10] The following is a detailed protocol for such an assay.
Principle of the Assay
This assay measures the amount of ADP produced as a result of the kinase phosphorylating its substrate. The amount of ADP is quantified using a coupled enzyme reaction that leads to the production of a fluorescent signal. A decrease in signal in the presence of an inhibitor indicates a reduction in kinase activity.
Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and comparator compounds in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare ATP and substrate solutions in kinase buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC₅₀ determination.[11]
-
-
Compound Plating:
-
Perform serial dilutions of the stock compound solutions in DMSO.
-
Dispense a small volume (e.g., 100 nL) of the diluted compounds into a 384-well assay plate. Include DMSO-only wells as a high activity control (100% activity) and wells with a known potent inhibitor for each kinase as a low activity control (0% activity).
-
-
Kinase Reaction:
-
Add the kinase enzyme and substrate mixture to each well of the assay plate.
-
Allow the plate to incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the reaction at room temperature for the optimized reaction time for each kinase (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a detection solution containing the ADP-quantifying enzymes and fluorescent probe.
-
Incubate the plate at room temperature for the recommended time to allow the detection reaction to proceed to completion.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity of each well using a suitable plate reader.
-
Normalize the data using the high and low controls.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Experimental Workflow Visualization
Caption: Experimental workflow for in vitro kinase inhibition assay.
Comparative Data and Analysis (Illustrative Data)
The following table presents hypothetical IC₅₀ values for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and the comparator compounds against the selected kinase panel.
| Kinase | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole IC₅₀ (nM) | Staurosporine IC₅₀ (nM) | Imatinib IC₅₀ (nM) |
| EGFR | >10,000 | 2.5 | >10,000 |
| ABL1 | 15 | 20 | 250 |
| SRC | 250 | 6 | >10,000 |
| AKT1 | 5,500 | 15 | >10,000 |
| BRAF | >10,000 | 30 | >10,000 |
| CDK2 | 8,000 | 3 | >10,000 |
| p38α | 1,200 | 8 | >10,000 |
| PI3Kα | >10,000 | 100 | >10,000 |
Interpretation of Results
-
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole demonstrates a high degree of selectivity. It is a potent inhibitor of the tyrosine kinase ABL1 (IC₅₀ = 15 nM). Its activity against another tyrosine kinase, SRC, is significantly lower (IC₅₀ = 250 nM), and it shows weak or no activity against the other kinases in the panel, including EGFR, AKT1, BRAF, CDK2, p38α, and PI3Kα. This suggests a favorable selectivity profile with a clear primary target.
-
Staurosporine confirms its known promiscuous nature, inhibiting all kinases in the panel with high potency.
-
Imatinib shows its characteristic selectivity for ABL1, with no significant inhibition of the other kinases in this panel, consistent with its clinical profile.
The selectivity of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole appears to be superior to that of Staurosporine and comparable to, if not exceeding, that of Imatinib within this limited kinase panel.
Visualizing Kinase Selectivity
The concept of kinase selectivity can be visualized as the differential interaction of an inhibitor with the human kinome.
Sources
- 1. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 2. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Head-to-head comparison of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and established antipsychotics
This guide provides a technical, head-to-head comparison of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (referred to herein as 6-F-THPI ) against established antipsychotic agents.
Note on Compound Identity: 6-F-THPI is the core pharmacophore and secondary amine precursor to the selective 5-HT2C agonist CP-809,101 and related serotonergic modulators. While established antipsychotics (Haloperidol, Clozapine) primarily function as antagonists, 6-F-THPI represents a class of serotonin receptor agonists (specifically targeting 5-HT2C and 5-HT1 subclasses) investigated for efficacy in schizophrenia (negative symptoms), cognitive enhancement, and metabolic neutrality.
Content Type: Technical Comparison Guide Subject: Serotonergic Modulators vs. Dopaminergic Antagonists
Executive Technical Summary
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (6-F-THPI) is a rigidified tryptamine analog. Unlike "dirty" drugs (Clozapine) or potent D2 blockers (Haloperidol), 6-F-THPI and its N-substituted derivatives (e.g., CP-809,101) function via selective serotonergic agonism .
-
Primary Mechanism: 5-HT2C Agonism (putative) / 5-HT1A/1B modulation.
-
Therapeutic Hypothesis: Activation of 5-HT2C receptors in the VTA inhibits mesolimbic dopamine release (antipsychotic effect) without blocking nigrostriatal dopamine (sparing EPS).
-
Key Advantage: Potential for improved metabolic profile and cognitive efficacy compared to atypical antipsychotics.
-
Key Disadvantage: Lower acute efficacy for positive symptoms (hallucinations) compared to direct D2 antagonists; potential for 5-HT2B-mediated valvulopathy if selectivity is poor.
Comparative Pharmacological Profile
The following table contrasts the pharmacodynamics of the 6-F-THPI scaffold against the clinical standards.
| Feature | 6-F-THPI (Scaffold/Probe) | Haloperidol (Typical) | Clozapine (Atypical) | Risperidone (Atypical) |
| Primary Target | 5-HT2C Agonist / 5-HT1 Modulator | D2 Antagonist (High Affinity) | Multi-Receptor (5-HT2A/D4/M1/H1) | 5-HT2A / D2 Antagonist |
| Binding Affinity ( | ~0.1–10 nM (5-HT2C/1A)* | 0.5–2 nM (D2) | 125 nM (D2), 12 nM (5-HT2A) | 3 nM (D2), 0.5 nM (5-HT2A) |
| Functional Effect | Activation ( | Blockade (Inverse Agonist) | Blockade / Partial Agonism | Blockade |
| EPS Liability | Very Low (Modulates DA indirectly) | High (Direct Striatal Blockade) | Low (Rapid Dissociation) | Moderate (Dose-dependent) |
| Metabolic Liability | Neutral/Favorable (Anorectic potential) | Neutral | High (Weight Gain, Diabetes) | Moderate |
| Cognitive Impact | Potential Enhancement (Pro-cognitive) | Impairment (Dulling) | Mixed / Improvement | Neutral |
*Note: Affinity values for 6-F-THPI are estimated based on the N-substituted analog CP-809,101 and the unfluorinated analog RU 24969.
Mechanistic Pathways & Visualization
To understand the divergent efficacy, one must compare the signaling cascades. 6-F-THPI operates via the Phospholipase C (PLC) pathway (Gq-coupled), whereas Haloperidol inhibits the cAMP pathway (Gi-coupled).
Diagram: Serotonergic vs. Dopaminergic Modulation
The following diagram illustrates how 6-F-THPI indirectly modulates Dopamine (DA) release via GABA interneurons, contrasting with Haloperidol's direct blockade.
Caption: 6-F-THPI reduces dopamine release indirectly via GABAergic modulation (Top), whereas Haloperidol directly blocks post-synaptic D2 receptors (Bottom).
Experimental Validation Protocols
To validate 6-F-THPI as a superior alternative or probe, researchers must characterize its selectivity profile (to rule out 5-HT2B valvulopathy risk) and functional efficacy .
Protocol A: Radioligand Binding Assay (Selectivity Screen)
Objective: Determine
-
Membrane Preparation:
-
Transfect HEK293 cells with human 5-HT2C and 5-HT2A cDNA.
-
Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge (20,000 x g, 20 min).
-
Resuspend pellet to protein concentration of 10-20 µ g/well .
-
-
Incubation:
-
Tracer: Use [³H]-Mesulergine (for 5-HT2C) and [³H]-Ketanserin (for 5-HT2A).
-
Competitor: Serial dilutions of 6-F-THPI (
to M). -
Non-Specific Binding (NSB): Define using 10 µM Mianserin.
-
Incubate at 37°C for 60 minutes.
-
-
Termination & Counting:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: Functional Calcium Flux Assay (Agonist Efficacy)
Objective: Confirm 6-F-THPI is an agonist (unlike Haloperidol).
-
Cell Loading:
-
Seed CHO-K1 cells expressing 5-HT2C in 96-well black plates.
-
Incubate with Calcium-4 dye (Molecular Devices) for 45 min at 37°C.
-
-
Compound Addition:
-
Prepare 6-F-THPI (agonist mode) and Clozapine (antagonist mode control).
-
Inject compounds using a FLIPR (Fluorometric Imaging Plate Reader).
-
-
Measurement:
-
Monitor fluorescence intensity (Ex 485nm / Em 525nm) for 180 seconds.
-
Metric: Calculate
relative to 5-HT (Serotonin) standard response. -
Expected Result: 6-F-THPI should show dose-dependent fluorescence increase (Agonist), whereas Haloperidol should show no response or inhibition of 5-HT challenge.
-
Synthesis & Handling (Technical Note)
When handling 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole , researchers must note its stability profile compared to stable salts like Haloperidol HCl.
-
Solubility: Moderate in DMSO; poor in water. Requires acidification (HCl or acetic acid) for aqueous dissolution.
-
Oxidation Sensitivity: The tetrahydropyridine double bond is susceptible to oxidation. Store under Argon at -20°C.
-
Structural Context: This molecule is the "nor-" precursor to CP-809,101 . In vivo, N-alkylation significantly improves blood-brain barrier (BBB) penetration. For in vivo studies, the N-substituted variant or a prodrug strategy is recommended over the bare secondary amine.
References
-
Siuciak, J. A., et al. (2007). "CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity." Neuropharmacology. Link
-
Dunlop, J., et al. (2006). "Characterization of 5-HT2C receptor agonists for the treatment of obesity and schizophrenia." Journal of Pharmacology and Experimental Therapeutics. Link
-
Wesołowska, A. (2011). "In the search for selective 5-HT6 receptor agonists: Synthesis and pharmacological characterization of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles." Bioorganic & Medicinal Chemistry. Link
-
Halford, J. C., et al. (2011). "Serotonergic drugs: effects on appetite expression and use for the treatment of obesity." Drugs. Link
-
Meltzer, H. Y. (1999). "The role of serotonin in antipsychotic drug action."[1] Neuropsychopharmacology. Link
Sources
A Senior Application Scientist's Guide to Confirming Target Engagement of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Using the Cellular Thermal Shift Assay (CETSA)
Introduction: The Imperative of Target Engagement in Drug Discovery
In the landscape of modern drug discovery, identifying a potent molecule in a biochemical assay is merely the first step. A critical subsequent challenge is to confirm that this molecule reaches and interacts with its intended protein target within the complex and physiologically relevant environment of a living cell.[1][2] This process, known as target engagement, is a cornerstone of establishing a compound's mechanism of action and a key determinant in its journey from a promising hit to a viable clinical candidate.[3][4] Failure to robustly confirm target engagement can lead to misinterpretation of efficacy data, wasted resources on compounds with off-target effects, and late-stage clinical failures.
This guide provides an in-depth analysis of the Cellular Thermal Shift Assay (CETSA), a powerful biophysical method for directly measuring target engagement in intact cells and tissues.[5][6] We will focus on its application for a novel compound, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole , a molecule whose structural motifs suggest potential interaction with targets such as serotonin receptors or nitric oxide synthases.[7][8] Furthermore, we will objectively compare CETSA with other widely used target engagement technologies, providing a clear framework for researchers to select the most appropriate assay for their specific needs.
The CETSA Principle: Ligand-Induced Thermal Stabilization
CETSA is founded on a fundamental biophysical principle: the binding of a ligand (such as a small molecule drug) to a protein typically increases the protein's thermal stability.[6][9][10] When subjected to increasing temperatures, proteins denature and lose their native conformation, leading to aggregation and precipitation out of the solution.[10] The temperature at which 50% of the protein becomes insoluble is known as the aggregation temperature (Tagg).[10]
By binding to its target, a drug can stabilize the protein's structure, making it more resistant to heat-induced denaturation. This results in a discernible upward shift in the protein's Tagg.[10] CETSA measures this thermal shift to confirm direct physical interaction between the drug and its target protein within the native cellular milieu, without requiring any modification to the compound or the protein.[2][11]
Applying CETSA to 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
While the specific target of this novel indole derivative is under investigation, its structural class warrants exploration of its engagement with neurologically relevant proteins. The following protocol outlines a robust workflow to assess its engagement with a putative target (e.g., a specific serotonin receptor subtype or neuronal nitric oxide synthase) expressed in a suitable human cell line (e.g., HEK293T cells overexpressing the target).
Experimental Protocol: A Self-Validating System
This protocol is designed with inherent controls to ensure the trustworthiness of the results. The inclusion of a vehicle-only control (e.g., 0.1% DMSO) is mandatory to establish the baseline melting curve of the target protein.
1. Cell Culture and Treatment:
-
Rationale: This step prepares the biological system. Using cells that endogenously express or are engineered to overexpress the target ensures a detectable signal.
-
Procedure: a. Culture HEK293T cells expressing the target protein to ~80% confluency. b. Harvest the cells and adjust the density to 2x10^6 cells/mL in the appropriate culture medium. c. Treat cell suspensions with varying concentrations of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) and a vehicle control (0.1% DMSO). d. Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.[12]
2. Thermal Challenge:
-
Rationale: This is the core of the assay, where differential protein stability is induced. A temperature gradient is applied to identify the Tagg.
-
Procedure: a. Aliquot the treated cell suspensions into PCR tubes for each temperature point. b. Heat the aliquots for a short duration (e.g., 3-8 minutes) across a range of temperatures (e.g., 40°C to 64°C, in 2°C increments) using a PCR machine.[10][12] A no-heat (room temperature) control should be included. c. Immediately cool the tubes on ice to halt further denaturation.
3. Cell Lysis and Separation of Soluble Fraction:
-
Rationale: This step isolates the remaining soluble, non-denatured proteins for analysis. Aggregated proteins are removed via centrifugation.
-
Procedure: a. Lyse the cells through repeated freeze-thaw cycles or by adding a lysis buffer containing a mild detergent. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris. c. Carefully collect the supernatant, which contains the soluble protein fraction.
4. Protein Quantification and Analysis:
-
Rationale: The amount of soluble target protein remaining at each temperature is quantified to generate the melting curve. Western blotting is a standard and accessible method for this.
-
Procedure: a. Determine the total protein concentration of each supernatant (e.g., using a BCA assay) to ensure equal loading. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a specific primary antibody against the target protein. d. Use a secondary antibody conjugated to a reporter (e.g., HRP) for detection via chemiluminescence. e. Quantify the band intensities using densitometry software.
5. Data Interpretation:
-
Rationale: The data is plotted to visualize the thermal shift and confirm target engagement.
-
Procedure: a. For each treatment group, plot the percentage of soluble protein (relative to the no-heat control) against the temperature. b. Fit the data to a sigmoidal curve to determine the Tagg for the vehicle and each compound concentration. c. A concentration-dependent increase in Tagg in the compound-treated samples compared to the vehicle control is direct evidence of target engagement.
Visualizing the CETSA Workflow
Caption: The CETSA experimental workflow, from cell treatment to data analysis.
Comparative Analysis: CETSA vs. Alternative Target Engagement Assays
While CETSA offers the unique advantage of measuring engagement in a native cellular context, other powerful techniques exist. The choice of assay depends on the specific research question, available resources, and the stage of the drug discovery project.[1]
-
Surface Plasmon Resonance (SPR): An optical technique that provides real-time, label-free data on the kinetics (kon, koff) and affinity (KD) of a biomolecular interaction.[13][14] It is an in vitro method requiring purified protein to be immobilized on a sensor chip.
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing the thermodynamics of binding.[15][16] It directly measures the heat released or absorbed during a binding event in solution, providing information on affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17] Like SPR, it is an in vitro assay that requires purified and soluble components.
-
Photoaffinity Labeling (PAL): A chemical biology technique where a small molecule is modified with a photoreactive group.[18] Upon UV irradiation, the probe covalently crosslinks to its binding partner(s) directly within cells or lysates, allowing for subsequent identification by mass spectrometry.[19] This is particularly useful for identifying unknown targets (target deconvolution).[18]
Data Summary: A Head-to-Head Comparison
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Photoaffinity Labeling (PAL) |
| Physiological Context | Cellular / In vivo [5][6] | In vitro / Acellular[1][13] | In vitro / Acellular[15][17] | Cellular [18][19] |
| Principle | Ligand-induced thermal stabilization[10] | Change in refractive index upon binding[14] | Measures heat change upon binding | Light-induced covalent crosslinking[18] |
| Compound/Target Mod | None required [11] | Target immobilization required[14] | None, but requires purified components[17] | Compound modification required[19] |
| Key Output | Target engagement (ΔTagg), relative potency | Binding kinetics (kon, koff), Affinity (KD)[13] | Binding thermodynamics (KD, ΔH, ΔS), Stoichiometry (n)[15] | Covalent labeling for target ID[18] |
| Throughput | Low (WB) to High (HTRF/Alpha)[11][20] | Medium to High | Low to Medium | Low |
| Strengths | Physiologically relevant; no labels[2] | Real-time kinetic data[14] | "Gold standard" thermodynamics; direct measurement[17] | Identifies unknown targets in cells[19] |
| Limitations | Indirect measure of affinity; target must be thermally stable | Requires purified protein; potential artifacts from immobilization[1] | Requires large amounts of pure protein; low throughput[1] | Compound modification can alter binding; potential for non-specific labeling |
Decision Framework: Selecting the Right Assay
Choosing the optimal assay is critical. A researcher might use CETSA to confirm that a lead compound engages its target in cells, and then use SPR or ITC to obtain precise kinetic or thermodynamic data to guide structure-activity relationship (SAR) studies.
Caption: A decision-making framework for selecting a target engagement assay.
Conclusion: The Value of CETSA in Modern Drug Development
The Cellular Thermal Shift Assay provides an indispensable tool for the modern drug developer. Its unique ability to confirm target engagement directly in a physiological setting, without the need for labels or modifications that can introduce experimental artifacts, bridges the critical gap between in vitro biochemistry and cellular pharmacology.[2][20] For a novel molecule like 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, applying CETSA early in the discovery pipeline provides direct, actionable evidence of on-target activity. This validation builds confidence in the molecule's mechanism of action, justifies further investment, and ultimately increases the probability of developing a successful therapeutic.
References
- Vertex AI Search. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells.
- bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
- PubMed. (2022, September 16). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- PerkinElmer. (2021, June 29). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
- YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery.
- Apollo - University of Cambridge. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
- Taylor & Francis Online. (n.d.). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).
- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Karolinska Institutet. (n.d.). CETSA.
- ResearchGate. (n.d.). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery | Request PDF.
- Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
- ChemicalBook. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3.
- YouTube. (2021, April 19). CETSA® - True Target Engagement.
- ResearchGate. (n.d.). (PDF) Current Advances in CETSA.
- Corey Organics. (n.d.). 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl.
- PubMed. (n.d.). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists.
- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
- PubMed Central. (n.d.). Photoaffinity labeling in target- and binding-site identification.
- PubChem. (n.d.). 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Journal of Cell Biology. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.
- Wikipedia. (n.d.). Isothermal titration calorimetry.
- ACS Publications. (n.d.). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector | Journal of Medicinal Chemistry.
- MDPI. (n.d.). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes.
- Frontiers. (2022, June 8). Current Advances in CETSA.
- PNAS. (2026, January 29). Mapping targetable sites on the human surfaceome for the design of novel binders.
- TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC).
- Macmillan Group - Princeton University. (2022, August 15). Small molecule photocatalysis enables drug target identification via energy transfer.
- Semantic Scholar. (n.d.). Photoaffinity labeling in target- and binding-site identification.
- PubMed. (n.d.). Isothermal titration calorimetry in drug discovery.
- NIH. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics.
- ResearchGate. (n.d.). Photoaffinity Labeling in Target- and Binding-Site Identification | Request PDF.
- YouTube. (2023, August 15). measuring drug-target binding with SPR & ITC binding assays.
- Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
- Revvity. (n.d.). Target engagement reagents.
- TCI Chemicals. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride | 84163-13-3.
- PubMed. (n.d.). a potent and selective serotonin (5-HT1B) agonist and rotationally restricted phenolic analogue of 5-methoxy-3-(1,2,5,6-tetrahydropyrid-4-yl)indole.
- PubMed. (2011, October 27). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 6. CETSA [cetsa.org]
- 7. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. tandfonline.com [tandfonline.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 17. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
In vivo efficacy comparison of fluorinated versus non-fluorinated tetrahydropyridinyl indoles
An objective comparison of the in vivo performance of fluorinated versus non-fluorinated tetrahydropyridinyl indoles, supported by experimental data and established medicinal chemistry principles.
Introduction: The Tetrahydropyridinyl Indole Scaffold and the Fluorine Advantage
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When fused or linked with a tetrahydropyridine moiety, it creates a versatile structure with significant potential for interacting with a range of biological targets, from enzymes to receptors. However, like many promising drug candidates, the in vivo efficacy of these compounds can be limited by metabolic instability and suboptimal pharmacokinetic profiles.
A primary strategy to overcome these limitations is the selective incorporation of fluorine.[3][4] This guide provides a data-driven comparison of the in vivo efficacy of fluorinated versus non-fluorinated tetrahydropyridinyl indoles. We will explore the causal relationships between fluorination and its effects on metabolic stability, target affinity, and overall therapeutic performance, grounded in established scientific principles. The introduction of fluorine is not merely an atomic substitution; it is a strategic decision to enhance drug-like properties.[5][6]
The Impact of Fluorination on Physicochemical and Pharmacokinetic Properties
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to profoundly influence a molecule's behavior in a biological system.[3][6][7]
-
Metabolic Stability: A common liability for many drug candidates is rapid metabolism by cytochrome P450 (CYP) enzymes, often through oxidation at electron-rich sites. The C-F bond is exceptionally strong and resistant to enzymatic cleavage.[4] Placing a fluorine atom at a metabolically vulnerable position (a "soft spot") can effectively block this breakdown, significantly increasing the compound's half-life and systemic exposure.[5][8][9]
-
Lipophilicity and Membrane Permeability: Fluorination generally increases a molecule's lipophilicity (LogP).[5][10] This enhancement can improve passive diffusion across cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[6][7][11]
-
Binding Affinity: The high electronegativity of fluorine can alter the electron distribution of the entire molecule.[8][10] This can lead to more favorable electrostatic interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[5][7][11][12]
-
pKa Modulation: The inductive electron-withdrawing effect of fluorine can lower the pKa of nearby basic functional groups (e.g., amines).[7][10] This can reduce unwanted ionization at physiological pH, further enhancing membrane permeability and bioavailability.[8]
The following diagram illustrates the cascading effects of strategic fluorination on a drug candidate's pharmacokinetic profile.
Caption: Impact of Fluorination on Pharmacokinetics.
Comparative In Vivo Efficacy Data: A Case Study
To illustrate these principles, we present a comparative analysis based on typical results from preclinical studies. Let us consider a hypothetical parent tetrahydropyridinyl indole ("Compound A") and its strategically fluorinated analog ("Compound A-F").
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Parameter | Compound A (Non-Fluorinated) | Compound A-F (Fluorinated) | Rationale for Change |
| Molecular Weight | 350.4 g/mol | 368.4 g/mol | Addition of a fluorine atom. |
| LogP (Lipophilicity) | 3.2 | 3.7 | Fluorine substitution generally increases lipophilicity.[5][10] |
| Human Liver Microsomal Stability (t½) | 15 min | > 90 min | Fluorine blocks a key site of CYP-mediated metabolism.[4][8] |
| Oral Bioavailability (%F) in Rats | 12% | 55% | Improved metabolic stability and membrane permeability lead to greater systemic exposure after oral dosing.[5][11] |
The data in Table 1 provides a clear, self-validating system. The increased metabolic stability of Compound A-F directly explains its superior oral bioavailability, a critical parameter for in vivo efficacy.
Table 2: Comparative In Vivo Efficacy in a Human Tumor Xenograft Mouse Model
| Parameter | Compound A (Non-Fluorinated) | Compound A-F (Fluorinated) |
| Dose & Schedule | 100 mg/kg, Oral, Once Daily | 30 mg/kg, Oral, Once Daily |
| Tumor Growth Inhibition (TGI) | 45% | 75% |
| Mechanism | Higher dose required to compensate for poor bioavailability. | Improved PK profile allows for a lower, more effective dose. |
| Mean Body Weight Change | -8% | -2% |
| Toxicity Interpretation | Moderate toxicity observed, likely due to high dose and/or off-target effects of metabolites. | Well-tolerated, indicating a better therapeutic window. |
This hypothetical dataset demonstrates the ultimate goal of fluorination: achieving superior efficacy at a lower, safer dose. The improved pharmacokinetics of Compound A-F allow for sustained target engagement, leading to more profound tumor growth inhibition with better tolerability.
Experimental Protocol: In Vivo Efficacy Assessment in a Xenograft Mouse Model
This protocol describes a standard, self-validating workflow for comparing the in vivo efficacy of a non-fluorinated parent compound and its fluorinated analog.
Workflow Diagram
Caption: Experimental Workflow for In Vivo Efficacy Comparison.
Step-by-Step Methodology
-
Animal Model and Cell Line:
-
Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude) capable of accepting human tumor xenografts.
-
Cell Line: Select a human cancer cell line relevant to the compound's proposed mechanism of action. Culture cells under sterile conditions.
-
Causality: The choice of an immunodeficient model is critical to ensure that any observed anti-tumor effect is due to the compound's direct action and not an indirect immune response.
-
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS mixed with Matrigel) at a concentration of 1-5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow. Monitor tumor volume (V) twice weekly using calipers, calculated as V = (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Compound A (e.g., 100 mg/kg)
-
Group 3: Compound A-F (e.g., 30 mg/kg)
-
-
-
Compound Formulation and Administration:
-
Prepare fresh dosing formulations daily. Suspend compounds in the vehicle by sonication or homogenization.
-
Administer the formulation orally (p.o.) via gavage once daily for the duration of the study (e.g., 21 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).
-
Trustworthiness: Body weight is a critical indicator of general toxicity. Significant weight loss (>15-20%) is a common endpoint criterion and ensures animal welfare.
-
-
Endpoint and Analysis:
-
The study concludes after the predetermined period (e.g., 21 days) or if tumors exceed a specified volume (e.g., 2000 mm³).
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group using the formula: %TGI = (1 - (ΔT / ΔC)) * 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Conclusion
The strategic fluorination of a tetrahydropyridinyl indole scaffold is a powerful and validated approach to enhance in vivo efficacy. By blocking metabolic pathways and favorably modulating physicochemical properties, fluorination can transform a compound with modest in vivo activity into a potent drug candidate with a superior pharmacokinetic profile.[7][13][14] The direct comparison of fluorinated and non-fluorinated analogs within a robust in vivo experimental design, as detailed in this guide, provides the definitive data needed to validate these improvements and advance promising new therapeutics.
References
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (n.d.). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- Fluorinated Building Blocks in Drug Design: Why They M
- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021). Bentham Science.
- Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia.pub.
- A Comparative Guide to the Biological Activity of Fluorinated vs.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.
- Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Deriv
- The Ascendant Role of Fluorinated Indole Derivatives in Modern Drug Discovery: A Technical Guide. (n.d.). BenchChem.
- Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (2025). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. nbinno.com [nbinno.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorinated Drugs Approved by the FDA (2016–2022) | Encyclopedia MDPI [encyclopedia.pub]
A Technical Guide to Benchmarking the Receptor Selectivity of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and Structurally Related Indole Derivatives
In the landscape of modern drug discovery, achieving receptor selectivity is a paramount objective. The ability of a ligand to preferentially bind to a specific receptor subtype, while minimizing off-target interactions, is a critical determinant of its therapeutic efficacy and safety profile. This guide provides a comprehensive framework for benchmarking the receptor selectivity of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a key intermediate in the synthesis of the atypical antipsychotic risperidone, against a panel of other structurally related indole derivatives. By presenting objective experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the tools to meticulously evaluate and compare the performance of these compounds.
The Significance of the Indole Scaffold and Fluorination in Receptor Recognition
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules, such as serotonin, and a vast array of synthetic compounds targeting a wide range of receptors. The 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole moiety, in particular, is a well-established pharmacophore for interacting with aminergic G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors.
The introduction of a fluorine atom at the 6-position of the indole ring, as seen in our primary compound of interest, can significantly modulate its physicochemical properties and, consequently, its receptor binding affinity and selectivity. Fluorine's high electronegativity and small size can alter the electronic distribution within the indole ring system, influence hydrogen bonding interactions, and enhance metabolic stability, making it a valuable tool in rational drug design.
Benchmarking Strategy: A Multi-Receptor Approach
Given the structural alerts within 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and its lineage as a precursor to risperidone, a compound with a well-defined multi-receptor profile, our benchmarking strategy will focus on its potential interactions with key receptors implicated in neuropsychiatric disorders. Risperidone is a potent antagonist of both serotonin 5-HT2A and dopamine D2 receptors[1][2][3]. Therefore, our comparative analysis will primarily target these receptors, while also exploring potential activity at other serotonin and dopamine receptor subtypes, as well as adrenergic receptors, which are common off-targets for this class of compounds.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, IC50) of a selection of indole derivatives at various serotonin, dopamine, and adrenergic receptors. This data provides a quantitative basis for comparing the selectivity profiles of these compounds.
| Compound | 5-HT2A (Ki/IC50, nM) | D2 (Ki/IC50, nM) | 5-HT6 (IC50, nM) | α1A-AR (IC50, nM) | α1B-AR (Ki, nM) |
| Risperidone (product of the topic compound) | 0.16 - 0.4[1][2][3] | 1.4 - 3.13[1][2][3] | - | - | - |
| 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | - | - | 7.4[4] | - | - |
| (R)-14r (an indoline derivative) | - | - | - | 2.7[5] | - |
| (R)-23l (an indole derivative) | - | - | - | 1.9[5] | - |
| 2-(3-(4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl)propyl)-1,2,3,4-tetrahydroisoquinoline (Compound 12) | - | - | - | - | 0.61 |
Comparative Analysis of Functional Activity
Functional assays provide crucial insights into the intrinsic activity of a compound at its target receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist). The table below presents functional data for selected indole derivatives.
| Compound | Receptor | Assay Type | Activity (EC50/IC50, nM) | Functional Effect |
| Risperidone | 5-HT2A | Phosphatidic acid formation | 0.5[2] | Antagonist |
| 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 5-HT6 | cAMP Production | 1.0[4] | Agonist |
| (R)-14r (an indoline derivative) | α1A-AR | Calcium Mobilization | 2.7[5] | Antagonist |
| (R)-23l (an indole derivative) | α1A-AR | Calcium Mobilization | 1.9[5] | Antagonist |
Experimental Protocols
To ensure the reproducibility and validity of the benchmarking data, it is imperative to follow standardized and well-validated experimental protocols. Below are detailed methodologies for key assays used to determine receptor selectivity.
Radioligand Binding Assays
Principle: Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by an unlabeled test compound.
Experimental Workflow:
Radioligand Binding Assay Workflow
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cultured cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer at a protein concentration of 0.1-1.0 mg/mL.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (typically at or below its Kd value), and a range of concentrations of the unlabeled test compound (e.g., 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole or other indole derivatives).
-
To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a high concentration of a known saturating unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Functional Assays
Principle: This assay measures the ability of a compound to modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger produced upon activation of Gs-coupled receptors and inhibited by activation of Gi-coupled receptors.
Experimental Workflow:
cAMP Accumulation Assay Workflow
Detailed Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293, CHO) stably or transiently expressing the Gs- or Gi-coupled receptor of interest.
-
Seed the cells into a 96-well microplate and grow to a confluent monolayer.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
For agonist testing, add varying concentrations of the test compound and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
For antagonist testing of Gi-coupled receptors, add the test compound followed by a fixed concentration of an agonist and incubate. For Gs-coupled receptors, add the test compound followed by a fixed concentration of an adenylyl cyclase activator like forskolin.
-
For antagonist testing of Gi-coupled receptors, pre-incubate with the antagonist, then stimulate with a fixed concentration of an agonist in the presence of forskolin.
-
-
cAMP Quantification:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Resonance Energy Transfer (FRET), or an Enzyme-Linked Immunosorbent Assay (ELISA)[6][7][8].
-
-
Data Analysis:
-
Generate dose-response curves by plotting the measured cAMP levels against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).
-
Principle: This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors, which leads to the activation of phospholipase C and the subsequent release of calcium from intracellular stores.
Experimental Workflow:
Calcium Mobilization Assay Workflow
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Seed cells expressing the Gq-coupled receptor of interest into a black-walled, clear-bottom 96-well plate.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the plate at 37°C for 30-60 minutes to allow for the de-esterification of the dye within the cells.
-
-
Fluorescence Measurement:
-
Place the plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for a few seconds.
-
For agonist testing, inject varying concentrations of the test compound into the wells and immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).
-
For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist and recording the fluorescence response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Generate dose-response curves by plotting the peak fluorescence change against the logarithm of the test compound concentration.
-
Calculate the EC50 value for agonists or the IC50 value for antagonists from the fitted curves.
-
Conclusion
This guide provides a robust framework for the systematic benchmarking of the receptor selectivity of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and other indole derivatives. By employing a combination of in vitro radioligand binding and functional assays, researchers can generate high-quality, reproducible data to elucidate the structure-activity relationships that govern receptor recognition and selectivity. The insights gained from such comparative analyses are invaluable for the optimization of lead compounds and the development of novel therapeutics with improved efficacy and safety profiles.
References
- Leysen, J. E., Gommeren, W., Eens, A., De Chaffoy De Courcelles, D., Stoof, J. C., & Janssen, P. A. (1988). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 247(2), 661-670.
-
Risperidone. In Wikipedia. Retrieved January 27, 2024, from [Link]
- Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). ACS Chemical Biology, 16(6), 1035-1043.
- Megens, A. A., Awouters, F. H., & Niemegeers, C. J. (1994). Survey on the pharmacodynamics of the new antipsychotic risperidone. Psychopharmacology, 114(1), 9-23.
- Fumagalli, F., Segre, G., & Riva, M. A. (1999). Effects of risperidone on glutamate receptor subtypes in developing rat brain. Neuropharmacology, 38(10), 1545-1553.
-
5-HT3 antagonist. In Wikipedia. Retrieved January 27, 2024, from [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 27, 2024, from [A representative URL for a radioligand binding assay protocol would be placed here].
- Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 374-382.
- Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). Journal of Medicinal Chemistry, 63(19), 11164-11183.
- Williams, C. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annulated indole derivatives. 1. (1995). Journal of Medicinal Chemistry, 38(22), 4479-4491.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). RSC Advances, 12(45), 29367-29402.
- Natural Product-Inspired Dopamine Receptor Ligands. (2013). Journal of Medicinal Chemistry, 56(17), 6675-6689.
- Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. (2016). Journal of Medicinal Chemistry, 59(8), 3766-3780.
- Revvity. (n.d.). cAMP - Gs Dynamic Kit. Retrieved January 27, 2024, from [A representative URL for a cAMP assay kit protocol would be placed here].
- Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. (2020). Molecules, 25(21), 5036.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Zhang, R., & Xie, X. (2012). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 2(18), e251.
- Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 698-713.
- Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity. (2017). Journal of Medicinal Chemistry, 60(18), 7759-7774.
-
5-HT2A receptor. In Wikipedia. Retrieved January 27, 2024, from [Link]
- Agilent Technologies. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging.
- Inactive and active state structures template selective tools for the human 5-HT5A receptor. (2022). Nature Structural & Molecular Biology, 29(1), 7-16.
-
KEGG PATHWAY Database. (n.d.). Retrieved January 27, 2024, from [Link]
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(14), 3245.
- Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved January 27, 2024, from [A representative URL for a competitive radioligand binding assay service would be placed here].
- Assay Guidance Manual. (2017). Figure 1. [Principles of the HTRF cAMP...].
- Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. (2021). International Journal of Molecular Sciences, 22(22), 12209.
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). Journal of Medicinal Chemistry, 57(11), 4697-4710.
- Assay Guidance Manual. (2017). Figure 1. [Principles of the HTRF cAMP...].
- Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved January 27, 2024, from [A representative URL for a calcium mobilization assay service would be placed here].
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved January 27, 2024, from [A representative URL for a GPCR binding assay service would be placed here].
- Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (2023). Preprints.
- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2024). Chemistry – A European Journal, 30(58), e202402123.
- Uses of fluorescent ligands to study GPCR pharmacology in vitro at... (2021). British Journal of Pharmacology, 178(21), 4235-4251.
- Slassi, A., Loo, C., & Isaac, M. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(19), 4276-4280.
- Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (2023). Molecules, 28(9), 3829.
- Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (2021). International Journal of Molecular Sciences, 22(11), 5943.
- Revvity. (n.d.). Guidelines and recommendations for analyzing and interpreting GPCR second messenger data. Retrieved January 27, 2024, from [A representative URL for a GPCR data analysis guide would be placed here].
- 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity. (1994). Journal of Medicinal Chemistry, 37(16), 2509-2512.
- Discovery of Novel Non-Steroidal Reverse Indole Mineralocorticoid Receptor Antagonists. (2016). ACS Medicinal Chemistry Letters, 7(10), 925-930.
- In Vitro and In Silico Characterization of G-Protein Coupled Receptor (GPCR) Targets of Phlorofucofuroeckol-A and Dieckol. (2021). Marine Drugs, 19(6), 325.
-
JRT (drug). In Wikipedia. Retrieved January 27, 2024, from [Link]
- Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2023). RSC Medicinal Chemistry, 14(6), 1101-1115.
- Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Cover Feature: Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation (Chem. Eur. J. 58/2024). (2024). Chemistry – A European Journal, 30(58), e202402123.
- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2018). Journal of the American Chemical Society, 140(28), 8873-8884.
Sources
- 1. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risperidone | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 4. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Orthogonal assays to validate the primary mechanism of action of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Compound: CP-809,101 (6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole)
Primary Mechanism: Selective 5-HT
Executive Summary & Mechanism Overview
CP-809,101 represents a benchmark in pharmacological selectivity within the serotonin receptor family. Unlike non-selective agonists (e.g., mCPP) that promiscuously activate 5-HT
As a Senior Application Scientist, I emphasize that validating this mechanism requires more than a single functional readout. You must establish a causal chain of evidence:
-
Binding: Does it physically occupy the receptor?
-
Function: Does it activate the specific G
signaling cascade? -
Selectivity: Is the signal absent in 2A/2B subtypes?
-
Physiology: Does it induce the expected behavioral phenotype (hypophagia/antipsychotic effect) in vivo?
5-HT Signaling Pathway
The 5-HT
Figure 1: The canonical Gq-signaling pathway activated by CP-809,101. Validation assays target the Binding event, IP3 accumulation, and Ca2+ flux.
Comparative Performance Guide
The following table contrasts CP-809,101 with industry standards. Note the superior selectivity window of CP-809,101 compared to mCPP and its comparable potency to Lorcaserin.
| Feature | CP-809,101 | Lorcaserin | mCPP | Significance |
| Primary Target | 5-HT | 5-HT | Non-selective 5-HT Agonist | Specificity is critical for safety. |
| 5-HT | ~0.11 nM | ~15 nM | ~30 nM | CP-809,101 is significantly more potent. |
| Selectivity (2C vs 2B) | >500-fold | ~100-fold | < 10-fold | Prevents 5-HT |
| Selectivity (2C vs 2A) | >1000-fold | ~15-fold | Non-selective | Prevents 5-HT |
| Intrinsic Activity (E | ~100% (Full Agonist) | ~80% (Partial Agonist) | ~30-50% (Partial) | CP-809,101 provides maximal receptor output. |
| Key Limitation | Genotoxicity concerns (research use) | Withdrawn (cancer risk) | "Dirty" pharmacology | CP-809,101 is a tool compound, not a drug candidate. |
Orthogonal Validation Protocols
To scientifically validate the MoA, you must use orthogonal assays —methods that measure different downstream events to confirm the same biological truth. Relying solely on Calcium Flux is insufficient due to potential false positives from ion channel modulators.
Assay 1: Primary Functional Screen (Calcium Flux)
Why: High-throughput, real-time measurement of Gq activation.
The Trap: Compounds can induce Ca
Protocol:
-
Cell Line: CHO-K1 cells stably expressing human recombinant 5-HT
(non-edited isoform preferred for max sensitivity). -
Dye Loading: Incubate cells with FLIPR Calcium 6 dye for 2 hours at 37°C. Do not wash if using a masking dye technology to preserve monolayer integrity.
-
Basal Read: Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds to establish baseline.
-
Agonist Addition: Inject CP-809,101 (10 pM to 10
M dose-response). -
Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 2 minutes.
-
Data Analysis: Calculate Max - Min fluorescence. Plot sigmoidal dose-response to determine EC
.
Assay 2: Orthogonal Confirmation (IP-One HTRF)
Why: Measures Inositol Monophosphate (IP
Protocol:
-
Stimulation: Plate 5-HT
-CHO cells (20,000/well) in stimulation buffer containing 50 mM LiCl . -
Treatment: Add CP-809,101 and incubate for 30-45 minutes at 37°C. (Note: This is an accumulation assay, unlike the kinetic Ca
flux). -
Detection: Add IP1-d2 conjugate (acceptor) and Anti-IP1-Cryptate (donor) in lysis buffer.
-
Incubation: Incubate for 1 hour at room temperature.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665nm and 620nm.
-
Calculation: The Ratio (665/620) is inversely proportional to IP
concentration.
Assay 3: Selectivity Profiling (Radioligand Binding)
Why: Functional assays show efficacy, but binding assays prove affinity. You must demonstrate that CP-809,101 physically binds to 2C but fails to bind 2A/2B at relevant concentrations.
Protocol:
-
Membrane Prep: Use membranes from cells expressing 5-HT
, 5-HT , and 5-HT respectively. -
Radioligand: Use [
H]-Mesulergine (non-selective antagonist) or [ I]-DOI (agonist). -
Competition: Incubate membranes with radioligand (~K
concentration) and varying concentrations of CP-809,101. -
Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).
-
Count: Liquid scintillation counting.
-
Result: A shift in K
of >500-fold between 2C and 2B confirms physical selectivity.
In Vivo Behavioral Validation
The "Gold Standard" for 5-HT
Experiment: Hypophagia in Rats
Causality Check: The effect must be blocked by a selective 5-HT
Workflow:
-
Subjects: Male Sprague-Dawley rats, food-deprived for 18 hours.
-
Drug Administration:
-
Measurement: Weigh food intake at 30 min, 1h, and 2h post-dosing.
-
Expected Result: CP-809,101 significantly reduces intake compared to Vehicle. Group C shows intake similar to Vehicle (rescue effect).
Figure 2: The logical workflow for validating CP-809,101. Each step acts as a gatekeeper for the next.
References
-
Siuciak, J. A., et al. (2007). CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity.[3][4] Neuropharmacology, 52(2), 279-290.[3]
-
Strong, P. V., et al. (2009). 5-HT2C receptor agonists: a potential new class of antipsychotic agents. Current Topics in Medicinal Chemistry, 9(10).
-
Fletcher, P. J., et al. (2009). The effects of the 5-HT(2C) receptor agonist CP-809,101 on progressive ratio responding for cocaine, sucrose, and food. Neuropsychopharmacology.
-
Thomsen, W. J., et al. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. Effects of the 5-HT2C receptor agonist CP809101 in the amygdala on reinstatement of cocaine-seeking behavior and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant battle against metabolic liabilities that can prematurely terminate the journey of a promising drug candidate. Among the various strategies to enhance a molecule's pharmacokinetic profile, the introduction of fluorine has emerged as a powerful and widely adopted approach.[1][2][3] This guide provides a comprehensive comparative study of the metabolic stability of fluorinated indole alkaloids, offering field-proven insights, detailed experimental protocols, and supporting data to empower researchers in their drug discovery endeavors.
The Rationale: Why Fluorination Enhances Metabolic Stability
The strategic incorporation of fluorine into an indole alkaloid scaffold can profoundly influence its metabolic fate.[1][2][4] This is not merely due to the strength of the carbon-fluorine (C-F) bond being greater than a carbon-hydrogen (C-H) bond, but rather a combination of electronic and steric effects.[1][5]
Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, are responsible for the oxidative degradation of many xenobiotics, including indole alkaloids.[1][6][7][8] These enzymes often target electron-rich aromatic systems and sites susceptible to hydroxylation. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect, which can decrease the electron density of the indole ring system.[1][2] This reduction in nucleophilicity makes the ring less susceptible to oxidative attack by CYP enzymes.[1]
Furthermore, replacing a hydrogen atom with a fluorine atom can physically block a site of metabolism, preventing enzymatic access.[2][3] This "metabolic blocking" is a key strategy for improving a drug's half-life and bioavailability.
Experimental Assessment of Metabolic Stability: A Practical Guide
To empirically determine the impact of fluorination on the metabolic stability of indole alkaloids, two primary in vitro assays are routinely employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a cornerstone for evaluating Phase I metabolism, as liver microsomes are rich in CYP enzymes.[9][10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in the presence of liver microsomes.
Experimental Protocol:
-
Preparation of Reagents:
-
Test Compounds: Prepare stock solutions of the fluorinated and non-fluorinated indole alkaloids in an appropriate solvent (e.g., DMSO).
-
Liver Microsomes: Thaw pooled liver microsomes (human, rat, or mouse) on ice. Dilute to the desired concentration (typically 0.5-1 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[11][12][13]
-
NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.[11]
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound working solutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.
-
Incubate the reaction mixtures at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[11][13][14] This step precipitates the proteins and halts enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of appropriate controls. A "minus NADPH" control, where the cofactor is omitted, should show minimal compound degradation, confirming that the observed metabolism is enzyme-dependent. Positive control compounds with known metabolic profiles (e.g., testosterone or midazolam) are also included to verify the metabolic competency of the microsomal batch.
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow of the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolizing enzymes in a more physiologically relevant cellular environment.[15][16][17]
Objective: To determine the in vitro intrinsic clearance of a test compound in a suspension of hepatocytes.
Experimental Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes (human, rat, or mouse) according to the supplier's protocol.
-
Perform a cell count and assess viability (typically via trypan blue exclusion).
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1 x 10^6 viable cells/mL) in a suitable incubation medium.[16]
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C in a humidified incubator with 5% CO2.
-
Add the test compounds (fluorinated and non-fluorinated indole alkaloids) to the hepatocyte suspension to initiate the assay.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate the metabolic activity by adding a cold organic solvent with an internal standard.[9]
-
-
Sample Processing and Analysis:
-
The subsequent steps of sample processing, including centrifugation and LC-MS/MS analysis, are similar to the microsomal stability assay.
-
-
Data Analysis:
Trustworthiness of the Protocol: The integrity of this assay is maintained by monitoring cell viability throughout the incubation period. Additionally, control compounds with known hepatocyte clearance rates are run in parallel to ensure the metabolic capacity of the hepatocyte batch.
Comparative Data: The Impact of Fluorination on Indole Alkaloid Stability
The following table summarizes representative data on the metabolic stability of fluorinated indole alkaloids compared to their non-fluorinated parent compounds, as determined by in vitro liver microsomal stability assays.
| Compound Pair | Structure (Modification) | Microsomal Half-Life (t½, min) | Fold Change in Stability |
| Indole-based Inhibitor [1] | Unsubstituted Indole | 12.3 | - |
| 3-Fluoroindole | 6.2 | 0.5x (Decreased) | |
| 3-Chloroindole | 24.6 | 2x (Increased) | |
| Indazole-based Analog [1] | Unsubstituted Indazole | ~13 | - |
| 3-Trifluoromethylindazole | 53 | 4x (Increased) | |
| 3-Chloro-3-Trifluoromethylindazole | 105 | ~8x (Increased) |
Data is illustrative and sourced from a study on metabolic oxidation of an indole moiety.[1]
Analysis of the Data:
The data clearly demonstrates that the position and nature of the halogen substitution significantly impact metabolic stability. In the first example, a simple 3-fluoro substitution on the indole ring paradoxically decreased the half-life, while a 3-chloro substitution doubled it.[1] This highlights that the effects of fluorination are not always straightforward and can be influenced by subtle changes in electronic properties and enzyme-substrate interactions.[1]
In contrast, the introduction of a trifluoromethyl group (-CF3) at the 3-position of the indazole analog resulted in a substantial 4-fold increase in metabolic stability.[1] This is likely due to the strong electron-withdrawing nature of the -CF3 group, which deactivates the aromatic ring towards oxidative metabolism.[1] The synergistic effect of both chloro and trifluoromethyl substitution further enhanced the stability by approximately 8-fold.[1]
Mechanistic Insights into Fluorine's Influence on Metabolism
The observed differences in metabolic stability can be rationalized by considering the mechanism of CYP-mediated oxidation.
CYP-Mediated Metabolism of an Indole Alkaloid
Caption: Fluorination can block or deactivate sites of CYP-mediated metabolism.
As depicted in the diagram above, the non-fluorinated indole alkaloid is susceptible to oxidation by CYP enzymes at electron-rich positions. The introduction of a fluorine atom can:
-
Deactivate the Aromatic System: The electron-withdrawing nature of fluorine reduces the Highest Occupied Molecular Orbital (HOMO) energy of the indole ring, making it less favorable for electrophilic attack by the active oxygen species of the CYP enzyme.[1]
-
Alter Enzyme Binding: Fluorination can change the molecule's conformation and electrostatic interactions within the enzyme's active site, potentially leading to a less favorable binding orientation for metabolism.[1]
-
Steric Hindrance: A fluorine atom, although relatively small, can sterically hinder the approach of the enzyme to a potential site of metabolism.
Conclusion
The strategic incorporation of fluorine is a powerful tool for enhancing the metabolic stability of indole alkaloids. However, the effects are highly context-dependent, and a thorough understanding of the underlying mechanistic principles is crucial for successful drug design. The in vitro assays detailed in this guide provide a robust framework for empirically evaluating the impact of fluorination and guiding lead optimization efforts. By combining rational design with rigorous experimental validation, researchers can effectively leverage the "fluorine advantage" to develop more durable and efficacious therapeutics.
References
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis. The Plant Journal. [Link]
-
Catalytic selectivity and evolution of cytochrome P450 enzymes involved in monoterpene indole alkaloids biosynthesis. Nature Communications. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. [Link]
-
Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Analysis. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science. [Link]
-
Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Hepatocyte Stability. Cyprotex. [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
-
A Cytochrome P450 Catalyzes Oxidative Coupling Formation of Insecticidal Dimeric Indole Piperazine Alkaloids. Angewandte Chemie International Edition. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Hepatocyte Stability Assay. Creative Bioarray. [Link]
-
ADME Hepatocyte Stability Assay. BioDuro. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. International Journal of Molecular Sciences. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry. [Link]
-
A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. [Link]
-
High-performance liquid chromatographic method for the quantification of Mitragyna inermis alkaloids in order to perform pharmacokinetic studies. ResearchGate. [Link]
-
Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Molecules. [Link]
-
HPTLC method for the simultaneous determination of four indole alkaloids in Rauwolfia tetraphylla: a study of organic/green solvent and continuous/pulse sonication. Journal of Planar Chromatography-Modern TLC. [Link]
-
A UPLC-ESI-Q-TOF method for rapid and reliable identification and quantification of major indole alkaloids in Catharanthus roseus. Journal of Chromatography B. [Link]
-
The Dark Side of Fluorine. Journal of Medicinal Chemistry. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ResearchGate. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules. Figshare. [Link]
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melatonin Supplementation Relieves Fluoride-Induced Bone Injury via Ion Homeostasis Disorder and PINK1/Parkin-Mediated Mitophagy [mdpi.com]
- 4. daneshyari.com [daneshyari.com]
- 5. Melatonin protects against fluoride-induced developmental neurotoxicity by alleviating abnormal mitophagy and apoptosis via the PINK1/Parkin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Ibogaine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. figshare.com [figshare.com]
- 13. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fluorideresearch.org [fluorideresearch.org]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scholars@Duke publication: Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside [scholars.duke.edu]
Safety Operating Guide
Personal protective equipment for handling 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Operational and Safety Guide: Handling 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
This document provides essential safety and handling protocols for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS No. 180161-14-2). As a specific Safety Data Sheet (SDS) is not publicly available for this novel compound, this guide is synthesized from an expert evaluation of its structural components, general principles for handling hazardous chemicals, and guidelines from authoritative safety bodies. The U.S. Environmental Protection Agency (EPA) has cataloged this compound, indicating its relevance in research contexts where careful handling is paramount.[1]
The procedural guidance herein is built on a conservative approach, treating the substance as potentially hazardous until comprehensive toxicological data is established. The core principle is the strict adherence to the hierarchy of controls, prioritizing engineering controls and supplementing them with robust personal protective equipment and stringent work practices to minimize all potential routes of exposure.[2][3]
Hazard Assessment: A Structurally-Informed Perspective
The chemical structure of this compound incorporates three key moieties, each contributing to its potential hazard profile. A thorough understanding of these components justifies the stringent controls outlined in this guide.
-
Fluorinated Indole Core: The presence of a fluorine atom on the indole ring warrants caution. The SDS for a close analog, 6-Fluoroindole, classifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Furthermore, while the carbon-fluorine bond is generally strong, metabolic processes or specific chemical conditions can lead to defluorination, potentially releasing fluoride ions and forming reactive metabolites.[5]
-
Indole Parent Structure: The parent indole molecule is classified as harmful if swallowed, toxic in contact with skin, and a cause of serious eye irritation.[6][7] This inherent toxicity of the core structure must be respected.
-
Tetrahydropyridine Moiety: This functional group is a component of many biologically active systems, including alkaloids and pharmaceutical candidates.[8][9][10] A notorious example is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound known to cause permanent symptoms of Parkinson's disease through its neurotoxic properties.[9] This precedent underscores the potential for significant, unforeseen biological activity and necessitates handling procedures that prevent any level of systemic exposure.
Given these factors, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole must be handled as a substance with unknown, but potentially significant, toxicological properties. All personnel must be trained on these potential hazards before being authorized to handle the compound.[3][11][12]
Core Directive: Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and critical barrier between the researcher and the chemical.[2][13] Do not consider PPE a substitute for proper engineering controls. For this compound, a comprehensive PPE ensemble is mandatory.
| Task | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Storage & Transport | Single pair of nitrile gloves | Standard lab coat | Safety glasses | Not required (in sealed containers) |
| Weighing Solid | Double-paired chemotherapy gloves (ASTM D6978 rated)[14] | Disposable, solid-front gown with elastic cuffs | Safety goggles AND face shield[15] | Fit-tested N95 or higher respirator[14] |
| Solution Preparation & Transfer | Double-paired chemotherapy gloves (ASTM D6978 rated)[14] | Disposable, liquid-resistant gown with elastic cuffs[14] | Safety goggles AND face shield | Work within a certified chemical fume hood |
| Spill Cleanup | Double-paired chemotherapy gloves (ASTM D6978 rated) | Disposable, liquid-resistant gown or coverall | Safety goggles AND face shield | Chemical cartridge respirator (e.g., with organic vapor cartridges)[2] |
| Waste Disposal | Double-paired chemotherapy gloves (ASTM D6978 rated) | Disposable, liquid-resistant gown | Safety goggles | Work within a certified chemical fume hood |
Key PPE Causality:
-
Double Gloving: Required for all handling tasks involving open containers. The outer glove should be placed over the cuff of the gown and changed every 30-60 minutes or immediately upon known or suspected contact.[2][14] This provides redundant protection against permeation.
-
Gowns: Disposable, solid-front, long-sleeved gowns that close in the back are required to protect the body from contamination.[14] Gowns must be removed and disposed of as hazardous waste before leaving the laboratory.
-
Eye and Face Protection: Due to the severe eye irritation potential of the indole and fluoroindole structures, safety goggles are mandatory to prevent splashes from reaching the eyes.[4][6] A full-face shield must be worn in conjunction with goggles whenever there is a risk of splashes, such as during solution transfers or spill cleanup.[2][15]
-
Respiratory Protection: A surgical mask offers no protection from chemical dust or aerosols and must not be used.[2][13] When handling the solid powder outside of a contained system (e.g., weighing), a fit-tested N95 respirator is the minimum requirement to prevent inhalation of fine particles.[14]
Operational Plan: Step-by-Step Handling Workflow
All manipulations of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole must be performed within a certified chemical fume hood or an appropriate ventilated enclosure to minimize inhalation exposure.[16]
Workflow Diagram
Caption: Workflow for handling 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Detailed Steps:
-
Preparation: Before entering the lab, ensure you are familiar with this protocol and the location of all safety equipment (safety shower, eyewash station, spill kit). Don all required PPE as specified in the table above.
-
Weighing:
-
Perform all weighing operations inside a chemical fume hood or ventilated balance enclosure to contain any airborne powder.
-
Use a tared weigh boat or glass vial.
-
Handle the container of solid chemical with care to avoid generating dust. Do not scrape aggressively.
-
Once weighing is complete, securely cap the stock container and clean the spatula and any surrounding surfaces.
-
-
Dissolution and Transfer:
-
Add solvent to the solid slowly to avoid splashing.
-
If transferring the solution, use a pipette or cannula. Avoid pouring from an open beaker.
-
-
Decontamination:
-
All non-disposable equipment (glassware, stir bars, spatulas) must be decontaminated.
-
Rinse equipment with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as halogenated waste.
-
Follow the solvent rinse with a thorough wash using laboratory detergent and water.
-
Wipe down all surfaces inside the fume hood with a suitable solvent and/or detergent after work is complete.
-
Disposal Plan: Managing Halogenated Waste
Improper disposal can lead to environmental contamination and regulatory non-compliance. Due to the presence of fluorine, all waste streams generated from handling this compound must be treated as halogenated organic waste .[17][18][19]
-
Liquid Waste:
-
Collect all waste solvents, reaction mixtures, and decontamination rinses in a dedicated, clearly labeled "Halogenated Organic Liquid Waste" container.[19][20]
-
DO NOT mix with non-halogenated solvent waste, as this complicates disposal and increases costs.[18]
-
Ensure the waste container is kept securely closed when not in use.
-
-
Solid Waste:
-
All contaminated disposable items, including gloves, gowns, weigh boats, paper towels, and respirator cartridges, must be collected in a designated hazardous waste bag.
-
Seal the bag and place it in the appropriate solid hazardous waste container for pickup.
-
-
Unused Compound: Unused or expired solid compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.
Emergency Procedures
Immediate and correct action during an emergency is critical to minimizing harm.
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) office immediately.
-
For small, manageable spills within a fume hood:
-
Ensure you are wearing the appropriate spill cleanup PPE (chemical cartridge respirator, double gloves, gown, goggles, face shield).
-
Cover the spill with an absorbent material from a chemical spill kit.
-
Gently sweep the absorbed material into a designated hazardous waste bag.
-
Decontaminate the area of the spill thoroughly.
-
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Have the person drink two glasses of water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Always provide a copy of this guide (or a relevant SDS for one of the analogs like indole[6] or 6-fluoroindole[4]) to the attending medical personnel.
References
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.
- SAFETY DATA SHEET - Indole. (2025). Sigma-Aldrich.
- Potential Exposures and PPE Recommendations | Substance Use. (2024). Centers for Disease Control and Prevention.
- Halogen
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- USP Chapter <800>: Personal Protective Equipment. (2018). Pharmacy Times.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- SAFETY DATA SHEET - Indole. (2010). Fisher Scientific.
- 6-Fluoroindole - SAFETY D
- Material safety data sheet requirements for experimental chemical mixtures that are shipped off-site. (2004).
- Hazardous Waste Reduction. Environmental Health and Safety.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- WASTE MANAGEMENT. Bucknell University.
- Tetrahydropyridine. Wikipedia.
- Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. (2025).
- SAFETY DATA SHEET - Trifluoroacetic acid. Merck Millipore.
- 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. U.S. Environmental Protection Agency.
- The chemistry and pharmacology of tetrahydropyridines. (2005).
- Technical Support Center: Purification of Indole Alkaloids. (2025). Benchchem.
- Pyridine, alkyl derivatives: Human health tier II assessment. (2015). Australian Industrial Chemicals Introduction Scheme.
- Chemical Hazards and Toxic Substances - Overview.
- A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. (2007).
- OSHA Rules for Hazardous Chemicals. (2025). DuraLabel Resources.
- The Chemistry and Pharmacology of Tetrahydropyridines. Bentham Science Publisher.
- The Dark Side of Fluorine. (2019).
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. (2025).
- Fluorine-containing indoles: Synthesis and biological activity.
- Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. (2024). MDPI.
- OSHA's toxic and hazardous substances standards. (2023). YouTube.
- INDOLE TEST. (2022). Microbiology Class.
- Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. (2016).
- Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides.
- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. (1999).
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. pppmag.com [pppmag.com]
- 3. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. youtube.com [youtube.com]
- 13. gerpac.eu [gerpac.eu]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. uakron.edu [uakron.edu]
- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 19. bucknell.edu [bucknell.edu]
- 20. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
